Neodecanoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7,7-dimethyloctanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO/c1-10(2,3)8-6-4-5-7-9(11)12/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFMVUZGDHWHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891218 | |
| Record name | 7,7-Dimethyloctanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Neodecanoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
40292-82-8, 133028-20-3 | |
| Record name | Neodecanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040292828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodecanoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7,7-Dimethyloctanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neodecanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Neodecanoyl Chloride (CAS No. 40292-82-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neodecanoyl chloride, with the CAS registry number 40292-82-8, is a branched-chain acyl chloride that serves as a crucial intermediate in a variety of chemical syntheses. Its unique steric and electronic properties, imparted by the branched carbon chain, influence reaction rates and product selectivity, making it a valuable reagent in the production of pharmaceuticals, agrochemicals, polymerization initiators, and advanced coatings. This guide provides an in-depth overview of the physicochemical properties, synthesis, reactivity, handling, and applications of this compound.
Physicochemical Properties
This compound is a clear, colorless to pale yellow liquid characterized by a pungent odor. It is miscible with common organic solvents such as acetone, chloroform, toluene, and THF, but reacts with water. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 40292-82-8 | |
| Molecular Formula | C10H19ClO | |
| Molecular Weight | 190.71 g/mol | |
| Appearance | Clear liquid with a pungent odor | |
| Density | 0.95 g/cm³ at 20 °C | |
| Boiling Point | 210 °C at 101 kPa; 100 °C at 28 mmHg | |
| Melting Point | -55 °C | |
| Flash Point | 86 °C (closed cup) | |
| Solubility | Soluble in usual organic solvents (acetone, chloroform, toluene, THF). Reacts with water. | |
| Refractive Index | 1.439 | |
| Vapor Pressure | 22-198 Pa at 20-50.85 °C |
Synthesis and Purification
Synthesis
The most common laboratory and industrial synthesis of this compound involves the reaction of neodecanoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.
Experimental Protocol: Synthesis of this compound from Neodecanoic Acid
-
Materials:
-
Neodecanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Inert gas (e.g., nitrogen or argon)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide (B78521) solution), add neodecanoic acid and the anhydrous solvent.
-
Slowly add a molar excess of thionyl chloride (typically 1.2 to 2.0 equivalents) to the stirred solution at room temperature under an inert atmosphere. The addition is often done dropwise as the reaction can be exothermic.
-
After the addition is complete, the reaction mixture is typically heated to reflux and maintained at that temperature for several hours to ensure complete conversion. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Once the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation, often under reduced pressure.
-
-
Work-up and Purification:
-
The crude this compound is then purified by fractional distillation under reduced pressure to obtain the final product with high purity.
-
Chemical Reactivity and Applications
This compound is a reactive acyl chloride that readily undergoes nucleophilic acyl substitution reactions. This reactivity is the basis for its wide range of applications.
Reactions with Nucleophiles
-
Hydrolysis: Reacts with water to yield neodecanoic acid and hydrochloric acid.
-
Alcoholysis: Reacts with alcohols to form esters.
-
Aminolysis: Reacts with amines to produce amides.
Key Applications
-
Polymerization Initiators: A primary application of this compound is in the synthesis of organic peroxides, which are used as initiators in polymerization processes for producing plastics and resins.
-
Pharmaceuticals: It serves as an important intermediate in the synthesis of active pharmaceutical ingredients (APIs).
-
Agrochemicals: Used in the production of various agrochemicals, including pesticides and herbicides.
-
Coatings and Adhesives: Employed in the synthesis of components that enhance the properties of coatings, adhesives, and sealants.
Experimental Protocol: General Procedure for Esterification
-
Materials:
-
This compound
-
An alcohol (R-OH)
-
A non-nucleophilic base (e.g., pyridine (B92270) or triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol and the base in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add this compound (typically 1.0 to 1.2 equivalents) to the cooled, stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of water or a dilute aqueous acid solution.
-
The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude ester.
-
The crude product can be purified by column chromatography or distillation.
-
Analytical Methods
The purity and identity of this compound can be assessed using various analytical techniques.
-
Gas Chromatography (GC): GC is a common method for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. A non-polar or medium-polarity capillary column is typically used with a flame ionization detector (FID).
-
Argentometry: The assay of this compound can be determined by argentometric titration, which quantifies the chloride content.
-
Acidimetry: The amount of hydrogen chloride impurity can be determined by acid-base titration.
-
Infrared (IR) Spectroscopy: The presence of the acyl chloride functional group can be confirmed by a characteristic strong absorption band in the IR spectrum, typically around 1800 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.
Safety and Handling
This compound is a corrosive and hazardous substance that requires careful handling.
-
Hazards:
-
Harmful if swallowed.
-
Causes severe skin burns and eye damage.
-
Fatal if inhaled.
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
In case of inadequate ventilation, wear respiratory protection.
-
-
Handling:
-
Handle in a well-ventilated place.
-
Avoid contact with skin and eyes.
-
Keep away from moisture, as it reacts with water to produce hydrochloric acid.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly closed container.
-
-
First Aid:
-
Skin contact: Immediately wash with plenty of soap and water.
-
Eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Conclusion
This compound is a versatile chemical intermediate with significant applications in various fields of chemical synthesis. Its unique branched structure provides specific properties to the molecules it helps create. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in research and industrial settings. This guide provides a foundational understanding for professionals working with this important compound.
An In-depth Technical Guide to Neodecanoyl Chloride: Physical and Chemical Properties for Researchers and Drug Development Professionals
For immediate release:
This whitepaper provides a comprehensive overview of the physical and chemical properties of Neodecanoyl chloride, a key intermediate in various industrial and pharmaceutical applications. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Introduction
This compound (CAS No. 40292-82-8) is a branched-chain acyl chloride that serves as a versatile reagent in organic synthesis. Its unique structure, featuring a tertiary carbon atom, imparts specific steric and electronic properties that are leveraged in the synthesis of a wide range of compounds, including polymerization initiators, active pharmaceutical ingredients (APIs), and agrochemicals.[1][2] This guide details its core physical and chemical characteristics, outlines key experimental protocols, and provides a visual representation of its primary synthetic and reactive pathways.
Physical Properties
This compound is a clear, colorless to slightly yellow liquid with a pungent odor.[3][4][5] A summary of its key physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉ClO | [6][7] |
| Molecular Weight | 190.71 g/mol | [6] |
| Appearance | Clear liquid with a pungent odor | [3][5] |
| Density | 0.95 g/cm³ (at 20 °C) | [3] |
| Boiling Point | 210 °C at 101 kPa | [3] |
| Flash Point | 86 °C (closed cup) | [3] |
| Solubility | Soluble in common organic solvents (acetone, chloroform, toluene, THF) | [3] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the reactivity of the acyl chloride functional group. It is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution reactions.[1]
Key Reactions:
-
Hydrolysis: Reacts with water to yield neodecanoic acid and hydrochloric acid.[3]
-
Reaction with Alcohols: Reacts with alcohols to form esters.[3]
-
Reaction with Amines: Reacts with amines to produce amides.[3]
Due to its reactivity, this compound is a crucial intermediate for introducing the bulky neodecanoyl group into molecules, which can modify their physical and biological properties.[1] It is a key component in the manufacture of organic peroxides, which act as initiators in polymerization processes.[1][4][5][8] In the pharmaceutical and agrochemical sectors, it serves as a building block for various active compounds.[1][2]
Experimental Protocols
While specific, detailed protocols for this compound are proprietary, the following sections outline generalized experimental procedures based on standard practices for acyl chlorides.
Synthesis of this compound
This compound is typically synthesized from neodecanoic acid using a chlorinating agent, such as thionyl chloride (SOCl₂).[1]
Procedure:
-
To a stirred solution of neodecanoic acid in an inert solvent (e.g., toluene), slowly add an excess of thionyl chloride at room temperature.
-
The reaction mixture is then heated to reflux until the evolution of gas (HCl and SO₂) ceases.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield crude this compound.
Purification
The primary method for purifying this compound is fractional distillation under reduced pressure.[1] This process separates the desired product from unreacted neodecanoic acid and other impurities.
Procedure:
-
The crude this compound is transferred to a distillation flask.
-
The apparatus is set up for fractional distillation, and a vacuum is applied.
-
The mixture is heated, and the fraction corresponding to the boiling point of this compound is collected.
Analysis
The purity of this compound can be assessed using gas chromatography (GC). Due to its high reactivity, it is often derivatized into a more stable ester before analysis.
Procedure:
-
A sample of this compound is reacted with an alcohol, such as methanol, in the presence of a base to form the corresponding methyl neodecanoate.
-
The resulting ester is then analyzed by GC, typically using a flame ionization detector (FID).
Logical Relationships in Synthesis and Reactivity
The following diagram illustrates the central role of this compound in synthesis, starting from its precursor and branching out to its main reaction products.
Caption: Synthesis and primary reactions of this compound.
Safety and Handling
This compound is a corrosive and toxic substance that reacts with moisture.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).[9]
Conclusion
This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. Its high reactivity makes it an essential building block in the synthesis of a diverse range of commercially important products. A thorough understanding of its properties, handling requirements, and reaction mechanisms is crucial for its safe and effective use in research and development, particularly within the pharmaceutical and polymer industries.
References
- 1. This compound | 40292-82-8 | Benchchem [benchchem.com]
- 2. dataintelo.com [dataintelo.com]
- 3. products.basf.com [products.basf.com]
- 4. This compound [wilmar-international.com]
- 5. This compound | 40292-82-8 | C10H19ClO [shreesulphuric.com]
- 6. This compound | C10H19ClO | CID 94502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. framochem.com [framochem.com]
- 8. This compound - keshengchem [keshengchemical.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of Neodecanoyl Chloride from Neodecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of neodecanoyl chloride from its parent carboxylic acid, neodecanoic acid. This compound is a key chemical intermediate used in the production of a variety of commercially significant products, including organic peroxides which act as initiators in polymerization processes for plastics and resins.[1] It also finds application in the synthesis of pharmaceuticals and agrochemicals.[1] This document details the prevalent synthetic methodologies, experimental protocols, and purification techniques, supported by quantitative data and process visualizations.
Synthetic Methodologies
The conversion of neodecanoic acid to this compound is a classic example of acyl chloride formation from a carboxylic acid. This transformation involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. The most common and industrially relevant methods employ chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2] These reagents are favored because they produce gaseous byproducts that are easily removed from the reaction mixture, simplifying product purification.[2]
Synthesis using Thionyl Chloride (SOCl₂)
The reaction of neodecanoic acid with thionyl chloride is a widely used and effective method for producing this compound.[2] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[2]
Reaction Mechanism: The reaction proceeds via the formation of a highly reactive chlorosulfite intermediate. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, followed by the expulsion of a chloride ion. This is followed by an intramolecular nucleophilic attack by the chloride ion on the carbonyl carbon, leading to the formation of the acyl chloride and the release of SO₂ and HCl. The use of a catalyst, such as N,N-dimethylformamide (DMF), can significantly accelerate the reaction rate.[2]
Experimental Protocol: The following is a representative experimental protocol for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride, adapted for neodecanoic acid.
-
Apparatus: A two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a gas outlet leading to a trap (e.g., a bubbler with a sodium hydroxide (B78521) solution to neutralize HCl and SO₂ gases), and a dropping funnel. All glassware must be thoroughly dried before use to prevent hydrolysis of the reagents and product.
-
Procedure:
-
Charge the round-bottom flask with neodecanoic acid (1.0 equivalent).
-
Begin stirring and slowly add thionyl chloride (1.5 to 2.0 equivalents) to the flask via the dropping funnel at room temperature.[2][3] The reaction can be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (an oil bath temperature of approximately 80-90 °C is typical).[3]
-
Maintain the reflux for 2-3 hours or until the evolution of gas ceases, indicating the completion of the reaction.[3]
-
After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure.[3] This step should be performed with care in a well-ventilated fume hood, using appropriate traps to capture the corrosive vapors. Co-evaporation with an inert, high-boiling solvent like toluene (B28343) can aid in the complete removal of residual thionyl chloride.
-
The resulting crude this compound can then be purified by vacuum distillation.
-
Synthesis using Oxalyl Chloride ((COCl)₂)
The use of oxalyl chloride is another established method, often preferred in laboratory settings for its mild reaction conditions and the generation of entirely gaseous byproducts (CO₂, CO, and HCl).[2][4] This method typically requires a catalytic amount of N,N-dimethylformamide (DMF).[2][4]
Reaction Mechanism: The reaction is catalyzed by DMF, which first reacts with oxalyl chloride to form a reactive Vilsmeier reagent (an iminium salt). This reagent then reacts with the carboxylic acid to form an unstable acyl-iminium intermediate, which readily collapses upon attack by a chloride ion to yield the desired acyl chloride, CO, CO₂, and regenerates the DMF catalyst.
Experimental Protocol: The following is a representative experimental protocol for the synthesis of an acyl chloride from a carboxylic acid using oxalyl chloride and catalytic DMF, adapted for neodecanoic acid.
-
Apparatus: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering.
-
Procedure:
-
To the round-bottom flask, add neodecanoic acid (1.0 equivalent) dissolved in an inert anhydrous solvent such as dichloromethane (B109758) (DCM).
-
Add a catalytic amount of DMF (e.g., 1-2 drops) to the solution.[5]
-
Slowly add oxalyl chloride (1.3 to 2.0 equivalents) to the stirred solution at 0 °C (ice bath) via the dropping funnel.[5] Vigorous gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1.5-2 hours.[5]
-
Once the reaction is complete (cessation of gas evolution), the solvent and excess reagents are removed by rotary evaporation.[5]
-
The crude this compound is then purified by vacuum distillation.
-
Quantitative Data Summary
The following table summarizes the typical reaction parameters for the synthesis of acyl chlorides from long-chain carboxylic acids, which are applicable to the synthesis of this compound.
| Parameter | Synthesis with Thionyl Chloride | Synthesis with Oxalyl Chloride |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Stoichiometry (Agent:Acid) | 1.5 - 2.0 : 1.0[2][3] | 1.3 - 2.0 : 1.0[5] |
| Catalyst | N,N-dimethylformamide (DMF) (optional) | N,N-dimethylformamide (DMF) (catalytic amount)[2][5] |
| Solvent | Neat (no solvent) or inert solvent (e.g., toluene) | Anhydrous Dichloromethane (DCM)[5] |
| Reaction Temperature | Reflux (approx. 80-90 °C)[3] | 0 °C to Room Temperature[5] |
| Reaction Time | 2 - 3 hours[3] | 1.5 - 2 hours[5] |
| Purity (Post-distillation) | ≥ 99.0 %[6] | Typically high, comparable to thionyl chloride method |
Purification
The primary method for purifying this compound is vacuum distillation.[1] This technique is necessary because this compound has a high boiling point at atmospheric pressure and may decompose at elevated temperatures.[7]
Physical Properties for Distillation:
| Property | Value |
| Boiling Point | 210 °C at 101 kPa (760 mmHg)[6] |
| 217.3 °C at 760 mmHg[7] | |
| Density | 0.95 g/cm³ at 20 °C[6] |
Experimental Protocol for Vacuum Distillation:
-
Apparatus: A short-path distillation apparatus is suitable for this purpose.[1] The setup includes a distilling flask with a stir bar, a short-path distillation head with a condenser and vacuum connection, a collection flask, and a thermometer.
-
Procedure:
-
Transfer the crude this compound to the distilling flask.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Begin stirring and gradually apply vacuum using a vacuum pump. A cold trap should be placed between the apparatus and the pump to protect the pump from corrosive vapors.
-
Once a stable vacuum is achieved, begin heating the distilling flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point for the applied pressure. A nomograph can be used to estimate the boiling point at reduced pressure.
-
After the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
-
Visualizations
The following diagrams illustrate the key pathways and workflows in the synthesis of this compound.
Caption: General reaction pathway for the synthesis of this compound.
Caption: Catalytic role of DMF in the oxalyl chloride mediated synthesis.
References
- 1. This compound | 40292-82-8 | Benchchem [benchchem.com]
- 2. This compound | 40292-82-8 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. framochem.com [framochem.com]
- 7. Cas 40292-82-8,this compound | lookchem [lookchem.com]
Neodecanoyl Chloride: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Neodecanoyl chloride (C₁₀H₁₉ClO) is a branched-chain acyl chloride.[1] Its molecular structure, characterized by a bulky hydrocarbon tail and a reactive acyl chloride group, dictates its physical and chemical properties, including its solubility. Understanding the solubility of this compound is essential for optimizing reaction conditions, ensuring homogeneity, and facilitating purification processes in industrial and laboratory settings.
Solubility of this compound in Organic Solvents
This compound is widely reported to be soluble in common organic solvents.[1][2] This solubility is attributed to the nonpolar nature of its long, branched alkyl chain, which allows for favorable van der Waals interactions with nonpolar and moderately polar organic solvents.
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent | Chemical Formula | Polarity | Solubility | Source(s) |
| Acetone | C₃H₆O | Polar aprotic | Soluble | [1][2] |
| Chloroform | CHCl₃ | Polar aprotic | Soluble | [1][2] |
| Toluene | C₇H₈ | Nonpolar | Soluble | [1][2] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Soluble | [1][2] |
| Water | H₂O | Polar protic | Reacts (hydrolyzes) | [1][3] |
It is crucial to note the distinction between solubility and miscibility, particularly with protic solvents like water. While some sources may describe this compound as "miscible with water," it is more accurate to state that it reacts with water in a process called hydrolysis.[1][3][4] This reaction produces neodecanoic acid and hydrochloric acid and is a characteristic reaction of acyl chlorides.[1]
Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like." The interplay of its structural features and the properties of the solvent determine the extent of its solubility.
Caption: Logical relationship of factors influencing the solubility of this compound.
Proposed Experimental Protocol for Quantitative Solubility Determination
While specific, publicly available experimental data is lacking, a general methodology for determining the quantitative solubility of this compound can be outlined. This protocol is based on standard laboratory practices for solubility assessment.
Objective: To determine the concentration (e.g., in g/100 mL or mol/L) of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (e.g., acetone, toluene, etc., anhydrous grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
-
Syringes and filters
Methodology:
Caption: A generalized workflow for the experimental determination of this compound solubility.
Conclusion
This compound exhibits good solubility in a range of common organic solvents, a property that is fundamental to its utility in chemical synthesis. This solubility is primarily driven by the nonpolar character of its alkyl chain. While quantitative data remains to be published, the qualitative information and the theoretical framework presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this important chemical intermediate. The outlined experimental protocol offers a starting point for laboratories wishing to determine precise solubility data for their specific applications. It is imperative to exercise caution and use appropriate personal protective equipment when handling this compound due to its reactive and corrosive nature.
References
Commercial Production of Neodecanoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neodecanoyl chloride (CAS No. 40292-82-8) is a branched-chain acyl chloride that serves as a critical intermediate in the synthesis of a variety of commercially significant products.[1] Its unique structure, featuring a tertiary carbon atom attached to the carbonyl group, imparts specific steric and electronic properties that are leveraged in various applications. Primarily, this compound is a key precursor in the production of organic peroxides, which are widely used as initiators in polymerization processes for manufacturing plastics and resins.[2][3] Beyond polymerization, it finds utility in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals where the introduction of a bulky, hydrophobic neodecanoyl moiety is desired to modify the properties of the final molecule.[3]
This technical guide provides an in-depth overview of the commercial production of this compound, focusing on the core chemical synthesis, process workflows, and key experimental parameters. It is intended to be a valuable resource for researchers, scientists, and professionals involved in chemical synthesis and drug development.
Physicochemical Properties and Specifications
This compound is a colorless to pale yellow liquid with a pungent odor.[3][4] It is miscible with common organic solvents but reacts with water and alcohols.[4] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₉ClO | [4] |
| Molecular Weight | 190.71 g/mol | [5] |
| CAS Number | 40292-82-8 | [4][5] |
| Appearance | Clear, colorless to pale yellow liquid | [3][4] |
| Odor | Pungent | [3][4] |
| Boiling Point | 210 °C at 101 kPa | [4] |
| Density | 0.95 g/cm³ at 20 °C | [4] |
| Solubility | Soluble in common organic solvents | [4] |
| Purity (Assay) | ≥ 99.0% | [4] |
| Hydrogen Chloride | ≤ 0.05% | [4] |
| Phosgene (B1210022) | ≤ 0.05% | [4] |
Core Synthesis: Nucleophilic Acyl Substitution
The commercial synthesis of this compound is primarily achieved through the reaction of neodecanoic acid with a chlorinating agent. This reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is converted into a better leaving group, which is then displaced by a chloride ion.
Commonly used chlorinating agents in industrial settings include thionyl chloride (SOCl₂) and phosgene (COCl₂).[6] The choice of reagent is often dictated by factors such as cost, reactivity, and the ease of separation of byproducts.
General Reaction Mechanism
The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). DMF reacts with the chlorinating agent to form a Vilsmeier-type intermediate, which is a more potent acylating agent. This intermediate then reacts with the carboxylic acid to generate the acyl chloride.
General reaction mechanism for the synthesis of this compound.
Commercial Production Processes
The commercial production of this compound can be carried out using either batch or continuous processes. The choice between these methods depends on the production scale, economic considerations, and safety requirements.
Batch Production
Batch production is a common method for manufacturing specialty chemicals like this compound. The process involves charging the reactants into a stirred-tank reactor and carrying out the reaction to completion, followed by purification of the product.
This protocol is a representative example for the synthesis of a long-chain acyl chloride and can be adapted for this compound.
-
Reactor Preparation: A glass-lined or other suitably corrosion-resistant reactor is thoroughly dried and purged with an inert gas, such as nitrogen.
-
Charging Reactants: Neodecanoic acid is charged into the reactor. An excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) is then added. A catalytic amount of N,N-dimethylformamide (DMF) is introduced.
-
Reaction: The mixture is heated, often to reflux, and maintained at that temperature for several hours until the reaction is complete. The progress of the reaction can be monitored by measuring the evolution of the gaseous byproducts (SO₂ and HCl).
-
Removal of Excess Reagent: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.
-
Purification: The crude this compound is then purified by fractional vacuum distillation to achieve the desired purity.[1]
Workflow for the batch production of this compound.
Continuous Production
Continuous flow synthesis offers several advantages over batch processing, including improved safety, better heat and mass transfer, and higher throughput for large-scale production.[1] In a continuous process, reactants are continuously fed into a reactor, and the product is continuously withdrawn.
This protocol is based on general principles for the continuous synthesis of acyl chlorides using phosgene.
-
Catalyst Adduct Formation: In a preliminary step, a catalyst adduct is formed by reacting phosgene with N,N-dimethylformamide.
-
Reaction Setup: A continuous flow reactor system, typically consisting of a series of stirred-tank reactors (CSTRs) or a plug flow reactor (PFR), is used.
-
Reactant Feed: Molten neodecanoic acid and gaseous or liquid phosgene are continuously fed into the reactor containing the catalyst adduct.
-
Reaction Conditions: The reaction is maintained at a specific temperature and pressure to ensure a high conversion rate.
-
Phase Separation: The product stream, containing this compound and the catalyst phase, is continuously withdrawn and fed into a phase separator.
-
Purification: The this compound phase is continuously purified, typically through a distillation column, to remove any residual starting materials, byproducts, or dissolved catalyst.
Workflow for the continuous production of this compound.
Quantitative Data from Representative Industrial Processes
The following table summarizes typical reaction parameters and outcomes for the industrial synthesis of long-chain acyl chlorides, which are analogous to the production of this compound.
| Parameter | Batch Process (Thionyl Chloride) | Continuous Process (Phosgene) | Reference(s) |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Phosgene (COCl₂) | [6] |
| Catalyst | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) | [6] |
| Molar Ratio (Acid:Agent) | 1 : 1.5 - 2.0 | 1 : 1.0 - 1.3 | - |
| Reaction Temperature | Reflux | 20 - 80 °C | - |
| Pressure | Atmospheric | 0.8 - 1.2 bar | - |
| Typical Yield | > 95% | > 98% | - |
| Typical Purity | ≥ 99% | ≥ 99.5% | [4] |
Safety Considerations
The commercial production of this compound involves the handling of hazardous materials and requires strict adherence to safety protocols.
-
Corrosive Materials: this compound, thionyl chloride, phosgene, and the byproduct hydrogen chloride are all corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[4]
-
Toxicity: Phosgene is a highly toxic gas and requires specialized handling and containment systems. Thionyl chloride is also toxic and releases hazardous gases upon contact with water.
-
Reactive Hazards: The reaction is exothermic and can lead to a runaway reaction if not properly controlled. The reagents are water-reactive, and contact with moisture must be strictly avoided.
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and respiratory protection, must be worn. The process should be carried out in a well-ventilated area, and emergency procedures for spills and exposures must be in place.
Conclusion
The commercial production of this compound is a well-established industrial process that relies on the principles of nucleophilic acyl substitution. The choice between batch and continuous production methods is determined by the scale of manufacturing and economic factors. Both processes, when properly controlled, can deliver high yields of high-purity this compound. A thorough understanding of the reaction chemistry, process parameters, and safety considerations is essential for the successful and safe production of this important chemical intermediate.
References
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- 5. This compound | C10H19ClO | CID 94502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Safety Profile of Neodecanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and emergency procedures for Neodecanoyl chloride (CAS No: 40292-82-8), compiled from publicly available Safety Data Sheets (SDS). It is intended for professionals in research and development who handle this chemical.
Chemical Identification and Properties
This compound, also known as NDCL or 7,7-dimethyloctanoyl chloride, is a versatile acyl chloride used as a reagent and intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Its high reactivity necessitates strict adherence to safety protocols.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. Note that some discrepancies exist across different suppliers for values such as boiling point and flash point; the range of reported values is provided.
| Property | Value | Source(s) |
| CAS Number | 40292-82-8 | [1][2][4][5][6][7][8] |
| Molecular Formula | C₁₀H₁₉ClO | [1][2][4][5][6][7][8] |
| Molecular Weight | 190.71 g/mol | [1][2][4][5][8] |
| Appearance | Clear, colorless to slightly yellowish liquid with a pungent odor | [2][3][7][9] |
| Boiling Point | 209-217.3 °C at 760 mmHg | [1][7][10][11] |
| Melting Point | -75 °C | [4][11] |
| Density | 0.943 - 0.99 g/cm³ at 20°C | [1][2][7][10][11][12] |
| Flash Point | 69.1 - 86 °C (Closed Cup) | [1][7][10][11] |
| Vapor Pressure | 0.134 mmHg at 25°C | [1] |
| Solubility | Reacts with and decomposes in water. Soluble in common organic solvents (e.g., acetone, toluene, THF). | [2][7][12] |
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are acute toxicity upon inhalation, severe skin corrosion, and eye damage.[4][5]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |
GHS Pictograms:
Toxicological Information
The primary toxicological concern is acute toxicity via the inhalation route. It is also corrosive and can cause severe, irreversible damage to skin and eyes upon contact.[4][5][7]
| Endpoint | Species | Value | Source(s) |
| LD₅₀ (Oral) | Rat | 2180 mg/kg | [7] |
Experimental Protocols
Detailed experimental methodologies for the toxicological data cited (e.g., the specific protocol for the rat oral LD₅₀ study) are not provided within publicly available Safety Data Sheets. These studies are typically performed according to established OECD or EPA guidelines, but the source documents do not specify the exact protocols used.
Emergency Procedures and First Aid
Immediate action is critical in the event of exposure. The following diagrams outline the workflows for first aid and accidental release scenarios.
First Aid Workflow
Caption: First aid response workflow for this compound exposure.[4][7][13][14]
Accidental Release Workflow
Caption: Logical workflow for responding to an accidental spill.[4][6][13]
Handling, Storage, and Personal Protection
Proper handling and storage procedures are essential to minimize risk.
Safe Handling and PPE
Personnel must be trained on the specific hazards of this compound. All handling should occur in a controlled environment with appropriate engineering controls and personal protective equipment (PPE).
Caption: Required controls and PPE for handling this compound.[4][6][7][13]
Storage Requirements
-
Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials.[4][6][7]
-
Containers: Keep containers tightly closed and store in the original container, which should be corrosion-resistant.[4][6][13]
-
Security: Store in a locked-up, designated corrosives area.[4][13]
-
Incompatibilities: Avoid contact with water, strong bases, alcohols, and amines.[13] Reacts with water to yield hydrochloric acid and neodecanoic acid.[7]
Fire-Fighting and Disposal
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][13] Do not use a direct water jet, as the substance reacts with water.
-
Firefighter Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products like hydrogen chloride gas and phosgene.[4][13]
-
Disposal: Waste is classified as hazardous.[15] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][15] Do not allow the product to enter drains or waterways.[4][6][13]
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 40292-82-8 [chemicalbook.com]
- 3. This compound [wilmar-international.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | C10H19ClO | CID 94502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. framochem.com [framochem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. products.basf.com [products.basf.com]
- 10. chembk.com [chembk.com]
- 11. This compound CAS 40292-82-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. Page loading... [guidechem.com]
- 13. fishersci.com [fishersci.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
A Comprehensive Technical Guide to the Safe Handling and Storage of Neodecanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Neodecanoyl chloride is a key intermediate in organic synthesis, notably in the production of polymerization initiators, pharmaceuticals, and agricultural chemicals.[1][2] As a reactive acyl chloride, its handling and storage demand stringent safety protocols to mitigate risks to personnel and the research environment. This guide provides an in-depth overview of the necessary precautions, incorporating data from safety data sheets and chemical suppliers.
Hazard Identification and Physicochemical Properties
This compound is classified as a corrosive substance that is harmful if swallowed and fatal if inhaled.[3][4] It causes severe skin burns and eye damage.[3][4] It is a clear, colorless liquid with a pungent odor.[1][5][6]
Table 1: Physicochemical and Toxicological Data for this compound
| Property | Value | Reference |
| Molecular Formula | C10H19ClO | [1] |
| Molecular Weight | 190.7 g/mol | [1] |
| CAS Number | 40292-82-8 | [1] |
| Appearance | Clear liquid with a pungent odor | [1] |
| Boiling Point | 210 °C @ 101 kPa | [1] |
| Density (20 °C) | 0.95 g/cm³ | [1] |
| Flash Point (closed cup) | 86 °C | [1] |
| Solubility | Soluble in common organic solvents (e.g., acetone, chloroform, toluene, THF). Decomposes in water. | [1][2] |
| LD50 (oral, rat) | 2180 mg/kg | [1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.[7]
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[8] | To prevent severe eye damage from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., impervious gloves).[3][9] | To prevent skin burns and irritation upon contact.[1] |
| Body Protection | Long-sleeved laboratory coat or protective work clothing.[7][8] | To minimize skin exposure. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if vapors are generated or ventilation is inadequate.[7][8] | To prevent inhalation, which can be fatal.[3] |
Safe Handling and Experimental Workflow
A systematic approach to handling this compound is crucial to ensure safety. The following workflow outlines the key steps from preparation to waste disposal.
Caption: A workflow diagram for the safe handling of this compound.
Storage and Incompatibility
Proper storage is critical to maintain the stability and integrity of this compound and to prevent hazardous reactions.
Storage Conditions
-
Keep containers tightly closed to prevent moisture ingress, which can lead to decomposition.[3][8]
-
Store away from incompatible materials and foodstuff containers.[3][9]
-
For prolonged storage, it is recommended to re-check the quality of the product by measuring parameters such as color, hydrogen chloride, and neodecanoic acid levels.[1]
Incompatible Materials
This compound is a reactive chemical that can undergo hazardous reactions with several classes of substances.
Caption: A diagram illustrating the chemical incompatibilities of this compound.
Emergency Procedures
First-Aid Measures
Table 3: First-Aid Procedures for this compound Exposure
| Exposure Route | First-Aid Protocol | Reference |
| Inhalation | Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [8][9] |
| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | [8][10] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [8][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [8][9] |
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate : Evacuate all non-essential personnel from the area and ensure adequate ventilation.[8]
-
Containment : Prevent further leakage or spillage if it is safe to do so.[9] Use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[10] Do not use combustible materials.
-
Neutralization : For small spills, neutralization can be carried out with an alkaline solution.[1]
-
Collection and Disposal : Collect the absorbed material and any contaminated soil into a suitable, closed container for disposal.[8] This should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[9]
-
Decontamination : Clean the spill area thoroughly with soap and water.[11]
Do not allow the spilled material to enter drains or waterways.[8][10]
Disposal Considerations
Waste from this compound, including empty containers, should be disposed of as hazardous waste.[9] Follow all applicable local, state, and federal regulations for hazardous waste disposal.
Conclusion
This compound is a valuable chemical intermediate, but its hazardous nature necessitates strict adherence to safety protocols. By understanding its properties, utilizing appropriate personal protective equipment, following safe handling and storage procedures, and being prepared for emergencies, researchers and scientists can minimize the risks associated with its use. This guide serves as a comprehensive resource to promote a culture of safety in the laboratory.
References
- 1. framochem.com [framochem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | C10H19ClO | CID 94502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BASF this compound datasheet [lookpolymers.com]
- 6. products.basf.com [products.basf.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
An In-depth Technical Guide to Neodecanoyl Chloride: Synonyms, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neodecanoyl chloride, a reactive acyl chloride, serves as a crucial intermediate in a variety of chemical syntheses. Its branched hydrocarbon chain imparts unique solubility and stability properties to its derivatives, making it a valuable reagent in the production of polymers, coatings, and notably, as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis, key reactions, and detailed experimental protocols relevant to research and development.
Nomenclature and Identification
This compound is known by several synonyms and alternative names, which are essential to recognize when reviewing scientific literature and chemical supplier databases.
| Identifier | Value | Source |
| IUPAC Name | 7,7-dimethyloctanoyl chloride | [1] |
| CAS Number | 40292-82-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₉ClO | [1][2][3][5] |
| Molecular Weight | 190.71 g/mol | [2][3] |
| EC Number | 254-875-0 | [1][5] |
| UNII | 472HUY7V9X | [1] |
Common Synonyms and Alternative Names:
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Appearance | Clear, colorless to slightly yellow liquid with a pungent odor | [3][4] |
| Boiling Point | 210 °C (at 760 mmHg) | [3][5] |
| Melting Point | 11.6 °C | [3] |
| Density | 0.95 g/cm³ (at 20 °C) | [3] |
| Flash Point | 79.5 °C | [5] |
| Solubility | Miscible with water (with decomposition), soluble in common organic solvents. | [4] |
Synthesis of this compound
This compound is typically synthesized from neodecanoic acid through reaction with a chlorinating agent. The two most common methods involve the use of thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Synthesis using Thionyl Chloride
This method is widely used due to the clean reaction byproducts (SO₂ and HCl), which are gaseous and easily removed.
Reaction:
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing an aqueous sodium hydroxide (B78521) solution to neutralize the evolved HCl and SO₂ gases.
-
Charging the Flask: Charge the flask with neodecanoic acid (1.0 equivalent).
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 to 1.5 equivalents) to the neodecanoic acid at room temperature with stirring. The reaction is exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield a clear, colorless liquid.
Synthesis using Oxalyl Chloride
This method is often preferred for smaller-scale laboratory preparations as it proceeds under milder conditions and the byproducts (CO, CO₂, and HCl) are all gaseous. A catalytic amount of N,N-dimethylformamide (DMF) is typically used.
Reaction:
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charging the Flask: Charge the flask with neodecanoic acid (1.0 equivalent) and a catalytic amount of DMF (e.g., 1-2 drops).
-
Addition of Oxalyl Chloride: Dissolve oxalyl chloride (1.2 to 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane (B109758) or toluene) and add it to the dropping funnel. Add the oxalyl chloride solution dropwise to the stirred neodecanoic acid solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride by rotary evaporation.
-
Purification: The crude this compound can be purified by distillation under reduced pressure.
Key Reactions and Applications
This compound is a versatile reagent used in a variety of acylation reactions. Its primary applications are in the synthesis of organic peroxides, esters, and amides.
Synthesis of Organic Peroxides
This compound is a key precursor in the manufacture of organic peroxides, which are widely used as initiators in polymerization reactions.
Reaction Workflow:
Esterification
This compound readily reacts with alcohols to form esters. These esters can be used as plasticizers, lubricants, and in the formulation of coatings and adhesives.
Experimental Protocol (General Esterification):
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Charging the Flask: Dissolve the alcohol (1.0 equivalent) and a base (e.g., pyridine (B92270) or triethylamine, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Addition of this compound: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.05 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or distillation.
Amidation
The reaction of this compound with primary or secondary amines yields amides. This reaction is fundamental in the synthesis of various organic compounds, including potential pharmaceutical candidates.
Experimental Protocol (General Amidation):
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Charging the Flask: Dissolve the amine (1.0 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Addition of this compound: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in the same solvent dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.
Applications in Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its lipophilic nature can be exploited to modify the pharmacokinetic properties of drug candidates. While specific, publicly available protocols detailing the use of this compound in the synthesis of commercial drugs are limited, its utility as an acylating agent is well-established in medicinal chemistry for the preparation of ester and amide derivatives of lead compounds to improve their membrane permeability and bioavailability.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. It reacts with water to produce hydrochloric acid, so it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. In case of a spill, it should be neutralized with a suitable agent like sodium bicarbonate.
Conclusion
This compound is a versatile and important chemical intermediate with a range of applications in both industrial and research settings. Its unique structure and reactivity make it a valuable tool for chemists, particularly in the fields of polymer science and drug discovery. A thorough understanding of its properties, synthesis, and reaction protocols is essential for its safe and effective use.
References
- 1. This compound - keshengchem [keshengchemical.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Organic Peroxides Using Neodecanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various organic peroxides utilizing neodecanoyl chloride as a key reagent. The information is intended for use in a laboratory setting by trained professionals. All reactions involving peroxides should be conducted with extreme caution behind a safety shield in a well-ventilated fume hood.
Introduction
This compound is a versatile chemical intermediate primarily used in the production of organic peroxides.[1][2][3] These peroxides serve as crucial initiators in the free-radical polymerization of various monomers, including vinyl chloride, ethylene, and acrylates.[4][5] The branched structure of the neodecanoyl group imparts specific solubility and decomposition kinetics to the resulting peroxides, making them valuable in the synthesis of polymers with tailored properties.
This document outlines the synthesis of three classes of organic peroxides derived from this compound:
-
Diacyl Peroxides: Featuring a peroxide bridge flanked by two neodecanoyl groups.
-
Peroxyesters: Characterized by a peroxide linkage between a neodecanoyl group and a tert-alkyl group.
-
Cumyl Peroxyneodecanoate: A specific peroxyester with a cumyl group.
General Reaction Principles
The synthesis of organic peroxides from this compound generally follows two main pathways:
-
Reaction with a Peroxide Source: For diacyl peroxides, this compound is reacted with a source of the peroxide anion, such as sodium peroxide or hydrogen peroxide under basic conditions.[6][7]
-
Reaction with a Hydroperoxide: For peroxyesters, this compound is reacted with a tert-alkyl hydroperoxide (e.g., tert-butyl hydroperoxide or tert-amyl hydroperoxide) in the presence of a base.[8][9][10]
The base plays a critical role in these reactions by neutralizing the hydrochloric acid byproduct.[11]
Experimental Protocols
Synthesis of Di(neodecanoyl) Peroxide
This protocol is a representative procedure for the synthesis of a diacyl peroxide.
Reaction Scheme:
Materials:
-
This compound
-
Sodium peroxide (Na₂O₂)
-
Toluene (B28343), dry
-
Ice-water bath
-
Stirrer
-
Thermometer
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a beaker equipped with a stirrer and thermometer, and cooled in an ice-water bath, add 100 mL of water and cool to 0-5 °C.
-
Carefully add 10 g (0.13 mole) of sodium peroxide to the cold water.[12]
-
With vigorous stirring, slowly add a solution of 37 g (0.2 mole) of this compound in 100 mL of dry toluene over approximately 30 minutes, maintaining the temperature between 0-5 °C.[12]
-
After the addition is complete, continue stirring for an additional 1.5 hours.[12]
-
Filter the resulting precipitate and wash it with 200 mL of cold water.[12]
-
The crude di(neodecanoyl) peroxide can be purified by recrystallization from a suitable solvent like toluene.
Synthesis of tert-Butyl Peroxyneodecanoate
This protocol describes the synthesis of a peroxyester, a widely used polymerization initiator.[9]
Reaction Scheme:
Materials:
-
This compound
-
tert-Butyl hydroperoxide (TBHP)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Solvent (e.g., odorless mineral spirits)
-
Stirrer
-
Thermometer
-
Dropping funnel
Procedure:
-
Prepare an alkaline solution of tert-butyl hydroperoxide by slowly adding an aqueous solution of NaOH or KOH to TBHP, while maintaining a low temperature.[10]
-
Slowly add this compound to the reaction mixture via a dropping funnel, ensuring the temperature is controlled. The reaction is exothermic.[10]
-
The reaction can be carried out in a batch reactor or a continuous flow microreactor system for improved heat transfer and yield.[9]
-
After the reaction is complete, the organic phase containing the tert-butyl peroxyneodecanoate is separated.
-
The product is typically used as a solution in a solvent like odorless mineral spirits.
Synthesis of Cumyl Peroxyneodecanoate
This protocol outlines the synthesis of a specific peroxyester used in polymerization processes.[5][13][14]
Procedure:
-
Add cumyl hydroperoxide to an alkaline solution (e.g., aqueous sodium hydroxide or potassium hydroxide).[13][14]
-
Slowly add this compound dropwise to the solution while stirring. The temperature should be maintained between 10-40 °C. The addition is typically completed over 2 hours and 40 minutes.[13]
-
After the addition of this compound is complete, continue to stir the reaction mixture for an additional 20-60 minutes.[13]
-
Stop stirring and allow the mixture to stand, leading to the separation of the mother liquor.[14]
-
Wash the resulting product until the pH is between 5 and 7.[14]
-
An alkane solvent can be added to prepare a solvent-based cumyl peroxyneodecanoate product.[13][14] This method has a reported yield of over 95%.[13][14]
Quantitative Data Summary
The following table summarizes typical reaction parameters and reported yields for the synthesis of various organic peroxides using this compound.
| Organic Peroxide | Synthesis Method | Key Reactants | Temperature (°C) | Reaction Time | Reported Yield | Reference(s) |
| tert-Butyl Peroxyneodecanoate | Batch Reactor | This compound, tert-butyl hydroperoxide, alkaline solution | - | 1.5 hours | ~86.7% | [9] |
| tert-Butyl Peroxyneodecanoate | Continuous Flow | This compound, tert-butyl hydroperoxide, KOH | 70 | 1 minute | 91.78% | [9] |
| Cumyl Peroxyneodecanoate | Batch Reactor | This compound, cumyl hydroperoxide, alkaline solution | 10-40 | ~3-4 hours | >95% | [13][14] |
| Cumyl Peroxyneodecanoate | Continuous Flow | This compound, cumyl hydroperoxide, alkaline solution | - | - | >97.5% | [15] |
Characterization and Analysis
The synthesized organic peroxides should be characterized to confirm their identity and purity.
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and peroxide (O-O) functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.[16]
-
-
Quantitative Analysis:
-
Iodometric Titration: A common method to determine the active oxygen content of the peroxide. The peroxide reacts with potassium iodide to liberate iodine, which is then titrated with a standard sodium thiosulfate (B1220275) solution.[17][18]
-
High-Performance Liquid Chromatography (HPLC): Can be used for the quantitative analysis of dialkyl peroxides.[2]
-
Safety and Handling
Organic peroxides are thermally unstable and can decompose exothermically.[12] They are also sensitive to shock and friction.
-
Always work behind a safety shield in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Avoid contact with reducing agents, acids, bases, and metals, as they can catalyze decomposition.
-
Store organic peroxides at low temperatures as specified in their safety data sheets.
-
For purification, avoid distillation until all residual active oxygen compounds have been destroyed.[19]
Visualizations
General Synthesis Workflow
Caption: General workflow for organic peroxide synthesis.
Signaling Pathway for Free Radical Polymerization
Caption: Initiation of free radical polymerization.
References
- 1. EP3983370A1 - Process for the production of diacyl peroxides - Google Patents [patents.google.com]
- 2. Quantitative determination of organic peroxides | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Trigonox 123-C75 tert-Amyl peroxyneodecanoate [nouryon.com]
- 5. nbinno.com [nbinno.com]
- 6. Organic peroxides - Wikipedia [en.wikipedia.org]
- 7. CN109336802B - Synthesis method of diacyl peroxide - Google Patents [patents.google.com]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. The Essential Guide to Tert-Butyl Peroxyneodecanoate: S... [perodox.com]
- 10. CN107698480B - Continuous flow synthesis process of tert-butyl peroxyneodecanoate without amplification effect - Google Patents [patents.google.com]
- 11. US8017801B2 - Method for producing acyl peroxides - Google Patents [patents.google.com]
- 12. publications.polymtl.ca [publications.polymtl.ca]
- 13. CN102443079A - Preparation method of solvent type cumyl peroxyneodecanoate (CNP) - Google Patents [patents.google.com]
- 14. CN102584665A - Method for preparing 75 mass percent solvent based cumyl peroxyneodecanoate - Google Patents [patents.google.com]
- 15. CN104496874A - Method for continuous flow preparation of cumyl peroxyneodecanoate (CNP) - Google Patents [patents.google.com]
- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 17. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 18. rsc.org [rsc.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Neodecanoyl Chloride as an Intermediate for Polymerization Initiators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neodecanoyl chloride is a key chemical intermediate primarily used in the synthesis of organic peroxide polymerization initiators.[1][2][3] Its branched chemical structure imparts desirable properties to the resulting initiators, such as enhanced solubility and specific decomposition kinetics.[4] These characteristics are crucial for controlling polymerization reactions and tailoring the properties of the final polymer.[2] This document provides detailed application notes and experimental protocols for the synthesis of polymerization initiators derived from this compound and their application in the production of widely used polymers like Polyvinyl Chloride (PVC) and Low-Density Polyethylene (LDPE).
Physicochemical Properties of this compound
This compound is a colorless to pale yellow, clear liquid with a pungent odor.[1][2] It is miscible with many organic solvents and reacts with water.[1]
| Property | Value | Reference(s) |
| CAS Number | 40292-82-8 | [2] |
| Molecular Formula | C₁₀H₁₉ClO | [1] |
| Molecular Weight | 190.71 g/mol | [1] |
| Boiling Point | 210 °C | [1] |
| Density | 0.95 g/cm³ at 20 °C | [1] |
| Flash Point | 86 °C | [5] |
Synthesis of Polymerization Initiators from this compound
This compound is a precursor for several important peroxyester initiators, including tert-butyl peroxyneodecanoate (TBPND) and tert-amyl peroxyneodecanoate (TAPND).[6][7] These initiators are synthesized by reacting this compound with the corresponding hydroperoxide in the presence of a base.
Experimental Protocol 1: Synthesis of tert-Butyl Peroxyneodecanoate (TBPND)
This protocol describes a representative laboratory-scale batch synthesis of TBPND.
Materials:
-
This compound (NDC)
-
tert-Butyl hydroperoxide (TBHP), 70% aqueous solution
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH), 20-30% aqueous solution
-
Isododecane (or other suitable organic solvent)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel
-
Cooling bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Alkalization: In the jacketed reactor cooled to 5-10 °C, combine tert-butyl hydroperoxide and the aqueous potassium hydroxide solution. A typical molar ratio of alkali to TBHP is between 1.1:1 and 1.25:1.[1] Stir the mixture vigorously for 30 minutes to form the potassium tert-butyl peroxide salt.
-
Acylation: Slowly add this compound to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the temperature between 5-15 °C. The molar ratio of this compound to tert-butyl hydroperoxide is typically in the range of 0.7:1 to 0.9:1.[1]
-
Reaction: After the addition is complete, allow the mixture to stir at 10-20 °C for an additional 2-3 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and add isododecane to extract the organic phase.
-
Separate the aqueous layer.
-
Wash the organic layer sequentially with cold deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the TBPND product, typically as a solution in the extraction solvent.
-
References
- 1. CN107698480B - Continuous flow synthesis process of tert-butyl peroxyneodecanoate without amplification effect - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. reed.edu [reed.edu]
- 4. researchgate.net [researchgate.net]
- 5. CN112300045A - Synthesis and purification method of high-purity tert-amyl peroxy-2-ethylhexyl carbonate - Google Patents [patents.google.com]
- 6. The Essential Guide to Tert-Butyl Peroxyneodecanoate: S... [perodox.com]
- 7. yunno.net [yunno.net]
Application of Neodecanoyl Chloride in the Synthesis of Long-Acting Steroid Prodrugs
Introduction
Neodecanoyl chloride is a versatile acylating agent employed in pharmaceutical synthesis, primarily for the creation of lipophilic prodrugs. Its branched-chain structure is particularly valuable for modifying the pharmacokinetic profile of parent drug molecules, notably by increasing their lipophilicity. This modification is a key strategy in the development of long-acting injectable (LAI) formulations, which offer the therapeutic advantages of prolonged drug release, reduced dosing frequency, and improved patient compliance. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of steroidal hormone prodrugs, specifically focusing on Nandrolone Neodecanoate and Testosterone Neodecanoate.
Mechanism of Action and Pharmaceutical Significance
The therapeutic efficacy of many steroidal hormones is limited by their short biological half-lives, necessitating frequent administration. By esterifying the hydroxyl group of a steroid with this compound, a significantly more lipophilic prodrug is formed. When administered via intramuscular injection in an oil-based vehicle, this ester forms a depot in the muscle tissue. The high lipophilicity of the neodecanoate ester slows its release into the systemic circulation. Once in the bloodstream, the ester is gradually hydrolyzed by plasma esterases to release the active parent steroid hormone over an extended period. This sustained release mechanism is crucial for maintaining stable therapeutic drug levels, minimizing fluctuations in hormone concentrations, and enhancing the overall efficacy and safety profile of the treatment.
Application in Steroid Hormone Prodrug Synthesis
This compound is a key reagent in the synthesis of several commercially successful long-acting anabolic steroids. The following sections detail its application in the synthesis of Nandrolone Neodecanoate and Testosterone Neodecanoate.
Synthesis of Nandrolone Neodecanoate
Nandrolone neodecanoate is an injectable anabolic steroid used to treat various conditions, including anemia and osteoporosis. The neodecanoate ester provides a long duration of action, allowing for infrequent dosing.
Reaction Scheme:
Caption: Synthesis of Nandrolone Neodecanoate.
Table 1: Summary of Quantitative Data for Nandrolone Neodecanoate Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| Nandrolone | 1.0 equivalent | General Stoichiometry |
| This compound | 1.1 - 1.5 equivalents | [1] |
| Reaction Conditions | ||
| Solvent | Dichloromethane (CH2Cl2) | [1] |
| Base | Triethylamine (Et3N) | [1] |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | [1] |
| Temperature | 0-5 °C (initial), then 25 °C | [1] |
| Reaction Time | 24 hours | [1] |
| Yield and Purity | ||
| Isolated Yield | 80-95% | [2] |
| Purity (HPLC) | >99% | Post-purification |
Experimental Protocol: Synthesis of Nandrolone Neodecanoate
Materials:
-
Nandrolone
-
This compound
-
Anhydrous Dichloromethane (CH2Cl2)
-
Triethylamine (Et3N)
-
4-Dimethylaminopyridine (DMAP)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
To a stirred solution of Nandrolone (1.0 eq) in anhydrous CH2Cl2, add Triethylamine (1.5 eq) and a catalytic amount of DMAP.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH2Cl2 and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure Nandrolone neodecanoate.
Synthesis of Testosterone Neodecanoate
Similar to Nandrolone, Testosterone can be esterified with this compound to produce Testosterone Neodecanoate, a long-acting androgen used in hormone replacement therapy.
Reaction Scheme:
References
Application Notes and Protocols for the Synthesis of Agrochemicals Using Neodecanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neodecanoyl chloride (C₁₀H₁₉ClO) is a branched-chain acyl chloride that serves as a versatile building block in the synthesis of a variety of chemical compounds.[1] Its unique structural features, including a bulky neodecanoyl moiety, make it a valuable intermediate in the production of agrochemicals, pharmaceuticals, and polymerization initiators.[1][2] In the agrochemical industry, this compound is utilized in the synthesis of active ingredients for pesticides, herbicides, and particularly fungicides, contributing to the development of modern crop protection solutions.[3] The incorporation of the neodecanoyl group can influence the biological activity, solubility, and stability of the final agrochemical product.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative pyrazole-based fungicide. Pyrazole (B372694) carboxamides are a significant class of fungicides known for their efficacy against a broad spectrum of fungal pathogens.[4][5][6]
Synthesis of a Novel Neodecanoyl Pyrazole Amide Fungicide
The following protocol outlines the synthesis of a hypothetical, yet representative, N-(1,3-dimethyl-1H-pyrazol-5-yl)-7,7-dimethyloctanamide, a novel fungicide candidate, from this compound and 5-amino-1,3-dimethylpyrazole. This reaction is a nucleophilic acyl substitution, where the amino group of the pyrazole attacks the electrophilic carbonyl carbon of this compound, leading to the formation of an amide bond and the elimination of hydrochloric acid.[2]
Reaction Scheme
References
- 1. framochem.com [framochem.com]
- 2. This compound | 40292-82-8 | Benchchem [benchchem.com]
- 3. dataintelo.com [dataintelo.com]
- 4. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Esterification Reactions Using Neodecanoyl Chloride with Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neodecanoyl chloride is a highly reactive acyl chloride used in organic synthesis to introduce the bulky, branched neodecanoyl group. The resulting neodecanoate esters possess unique properties conferred by this sterically hindered moiety, including enhanced hydrolytic and thermal stability, and increased solubility in non-polar media. These characteristics make neodecanoate esters valuable intermediates in the synthesis of specialty chemicals, including lubricants, surfactants, and plasticizers. In the pharmaceutical and agrochemical industries, the neodecanoyl group can be used to modify the lipophilicity and pharmacokinetic properties of active molecules.
This document provides detailed application notes and experimental protocols for the esterification of various alcohols—including primary, secondary, and phenolic alcohols—with this compound.
Reaction Mechanism and Kinetics
The reaction of this compound with an alcohol proceeds via a nucleophilic acyl substitution mechanism. This two-stage addition-elimination process is generally very rapid and exothermic.[1]
-
Nucleophilic Attack: The alcohol's oxygen atom, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, such as pyridine (B92270) or triethylamine (B128534), removes a proton from the oxonium ion to yield the final ester product and the corresponding ammonium (B1175870) salt. The base is crucial for neutralizing the hydrogen chloride (HCl) byproduct, which drives the reaction to completion.
Due to the significant steric bulk of the branched alkyl chain in this compound, its reaction rates and yields can be lower compared to linear acyl chlorides under identical conditions. Esterification reactions with this compound may result in 15–20% lower yields than those with linear acyl chlorides.[1]
Data Presentation: Representative Reaction Parameters and Yields
The following tables summarize typical reaction conditions and expected yields for the esterification of various alcohols with this compound. Yields are based on typical high-yielding acyl chloride esterifications, adjusted for the steric hindrance of the neodecanoyl group.
Table 1: Esterification of Primary and Secondary Alcohols
| Alcohol Substrate | Alcohol Type | Base | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%)* |
| Ethanol | Primary | Pyridine | Dichloromethane (B109758) | 1 - 2 | 0 to RT | 80 - 90 |
| 1-Butanol | Primary | Triethylamine | Dichloromethane | 1 - 2 | 0 to RT | 80 - 90 |
| Isopropanol | Secondary | Pyridine | Dichloromethane | 2 - 4 | 0 to RT | 70 - 80 |
| Cyclohexanol | Secondary | Pyridine | Dichloromethane | 2 - 4 | 0 to RT | 70 - 80 |
*Yields are estimates based on typical acyl chloride reactions, accounting for a 15-20% reduction due to the steric hindrance of this compound.[1]
Table 2: Esterification of Phenols
| Alcohol Substrate | Catalyst | Base | Solvent System | Reaction Time | Temperature (°C) | Expected Yield (%) |
| Phenol (B47542) | None | Pyridine | Dichloromethane | 2 - 4 | Room Temp. | 65 - 75 |
| 4-Methylphenol | None | Pyridine | Dichloromethane | 2 - 4 | Room Temp. | 70 - 80 |
| Phenol | Tetrabutylammonium (B224687) Chloride | 10% aq. NaOH | Dichloromethane | 5 min | 0 | > 90 |
| 4-Methylphenol | Tetrabutylammonium Chloride | 10% aq. NaOH | Dichloromethane | 5 min | 0 | > 90 |
Experimental Protocols
Safety Precautions: this compound is corrosive and reacts with moisture to release HCl gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[2] All glassware should be thoroughly dried before use.
Protocol 1: General Esterification of Primary and Secondary Alcohols
This protocol is adapted from a general procedure for acyl chlorides and is suitable for producing neodecanoate esters from unhindered primary and secondary alcohols.
Materials:
-
This compound (1.1 eq)
-
Alcohol of interest (e.g., ethanol, isopropanol) (1.0 eq)
-
Anhydrous pyridine or triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the flask in an ice bath to 0 °C with stirring.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 eq) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the this compound solution dropwise to the stirred alcohol solution over 15-30 minutes. The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water (2x)
-
Saturated NaHCO₃ solution (2x, to remove excess acid and pyridine hydrochloride)
-
Brine (1x)
-
-
Drying: Dry the separated organic layer over anhydrous Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification: Purify the crude product using silica (B1680970) gel column chromatography (e.g., using a gradient of hexane/ethyl acetate (B1210297) as the eluent).
Protocol 2: Esterification of Phenols under Phase-Transfer Catalysis (PTC)
Phenols are less nucleophilic than aliphatic alcohols. This highly efficient PTC method provides rapid and high-yielding esterification of phenols at low temperatures.
Materials:
-
This compound (1.0 eq)
-
Phenol of interest (1.0 eq)
-
10% aqueous sodium hydroxide (B78521) (NaOH) solution (approx. 1.3 eq)
-
Tetrabutylammonium chloride (0.1 eq)
-
Dichloromethane (DCM)
-
Beaker, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Preparation of Solutions:
-
In a beaker, dissolve the phenol (1.0 eq) in the 10% aqueous NaOH solution.
-
In a separate flask, prepare a solution of tetrabutylammonium chloride (0.1 eq) in DCM.
-
In another flask, dissolve the this compound (1.0 eq) in DCM.
-
-
Cooling: Cool all three solutions in an ice bath to 0 °C.
-
Reaction: Combine the three cold solutions at once into a single beaker with vigorous magnetic stirring.
-
Continue stirring vigorously at 0 °C for 5 minutes.
-
Workup: Pour the reaction mixture into a separatory funnel containing ice-water.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with deionized water and then brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude phenolic ester.
-
Purification: The product is often of high purity, but can be further purified by silica gel column chromatography if necessary.
Visualizations
Reaction Mechanism and Experimental Workflows
Caption: Nucleophilic acyl substitution mechanism for esterification.
Caption: Workflow for esterifying primary and secondary alcohols.
Caption: Workflow for phenol esterification via PTC.
References
Application Note: Protocol for Setting up a Reaction with Neodecanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for handling and setting up chemical reactions with Neodecanoyl chloride (CAS No: 40292-82-8). This compound is a reactive acyl chloride and a key intermediate in organic synthesis, particularly for creating esters and amides.[1] This document outlines the necessary safety precautions, materials, and step-by-step procedures for two common applications: the synthesis of N-benzylneodecanamide (an amide) and benzyl (B1604629) neodecanoate (an ester).
Introduction
This compound is a colorless to light yellow, pungent liquid that is soluble in common organic solvents like acetone, chloroform, and toluene.[1] Its high reactivity stems from the electrophilic carbonyl carbon and the excellent leaving group ability of the chloride ion, making it highly susceptible to nucleophilic acyl substitution.[2] This reactivity makes it a valuable reagent for introducing the bulky neodecanoyl group into molecules, which can modify the physical and biological properties of the target compounds. Common applications include the synthesis of polymerization initiators, pharmaceuticals, and agrochemicals.[2][3]
Due to its reactivity, this compound reacts readily with water (hydrolysis) to form neodecanoic acid and hydrochloric acid, with alcohols to form esters, and with amines to form amides.[1] It is crucial to handle this reagent under anhydrous conditions to prevent decomposition.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 40292-82-8 | [4] |
| Molecular Formula | C10H19ClO | [4] |
| Molecular Weight | 190.71 g/mol | [4] |
| Appearance | Clear liquid with a pungent odor | [1] |
| Boiling Point | 209-210 °C at 760 mmHg | [1][4] |
| Density | 0.943 - 0.95 g/cm³ at 20 °C | [1][4] |
| Solubility | Soluble in acetone, chloroform, toluene, THF | [1] |
| Flash Point | 69.1 - 86 °C (closed cup) | [1][4] |
Safety and Handling
This compound is a corrosive and hazardous chemical that requires strict safety protocols.
-
Hazards: Harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled.[4][5] It reacts with water to produce hydrochloric acid.[1]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[1][4]
-
Handling: Use only in a well-ventilated area and avoid breathing vapors.[4] Keep the container tightly closed and store in a cool, dry place away from moisture.[1] All glassware and reagents must be thoroughly dried before use.
-
First Aid:
-
Skin contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[1][4]
-
Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[4]
-
In all cases of exposure, seek immediate medical attention.[4][5]
-
-
Disposal: Dispose of waste in accordance with local regulations. Neutralize small spills with an alkaline solution.[1]
Experimental Protocols
The following are detailed protocols for the synthesis of an amide and an ester using this compound.
Protocol 1: Synthesis of N-benzylneodecanamide (Amidation)
This protocol describes the reaction of this compound with benzylamine (B48309) in the presence of a non-nucleophilic base, triethylamine (B128534), to neutralize the HCl byproduct.
Materials:
-
This compound (99%)
-
Benzylamine (99%)
-
Triethylamine (TEA, ≥99.5%, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of this compound: Cool the reaction mixture to 0 °C using an ice bath. Slowly add this compound (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
-
Quantitative Data Summary (Amidation):
| Reactant/Product | Molar Mass ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 190.71 | 1.1 | - |
| Benzylamine | 107.15 | 1.0 | - |
| Triethylamine | 101.19 | 1.2 | - |
| N-benzylneodecanamide | 261.42 | - | 85-95 |
Protocol 2: Synthesis of Benzyl neodecanoate (Esterification)
This protocol details the reaction of this compound with benzyl alcohol, using pyridine (B92270) as a base to scavenge the HCl formed.
Materials:
-
This compound (99%)
-
Benzyl alcohol (≥99%, anhydrous)
-
Pyridine (anhydrous)
-
Diethyl ether (anhydrous)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 equivalent) in anhydrous diethyl ether. Add pyridine (1.2 equivalents) to the solution.
-
Addition of this compound: Cool the mixture to 0 °C in an ice bath. Add this compound (1.1 equivalents) dropwise from a dropping funnel over 20-30 minutes with vigorous stirring.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing 1 M HCl solution to neutralize the pyridine.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude ester can be purified by vacuum distillation or column chromatography.
-
Quantitative Data Summary (Esterification):
| Reactant/Product | Molar Mass ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 190.71 | 1.1 | - |
| Benzyl alcohol | 108.14 | 1.0 | - |
| Pyridine | 79.10 | 1.2 | - |
| Benzyl neodecanoate | 262.39 | - | 80-90 |
Visualizations
Signaling Pathway: Nucleophilic Acyl Substitution
Caption: Nucleophilic acyl substitution mechanism.
Experimental Workflow: Amidation/Esterification
Caption: General experimental workflow.
References
- 1. Amide Synthesis [fishersci.it]
- 2. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]
- 3. This compound | 40292-82-8 | Benchchem [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Laboratory-Scale Synthesis of Derivatives Using Neodecanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neodecanoyl chloride is a branched-chain acyl chloride that serves as a versatile reagent in organic synthesis. Its sterically hindered structure imparts unique properties to its derivatives, influencing factors like solubility, stability, and biological activity. This document provides detailed protocols for the laboratory-scale synthesis of three distinct derivatives of this compound: an organic peroxide (tert-butyl peroxyneodecanoate), a nitroxide radical ester (4-neodecanoyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl), and an N-aryl amide (N-(4-chlorophenyl)neodecanamide). These examples showcase the utility of this compound in creating molecules with potential applications in polymerization initiation, stable radical chemistry, and medicinal chemistry.
Core Concepts: Nucleophilic Acyl Substitution
The syntheses described herein are primarily based on the nucleophilic acyl substitution mechanism. This compound, being a highly reactive carboxylic acid derivative, readily reacts with nucleophiles such as alcohols, amines, and hydroperoxides. The carbonyl carbon of the acyl chloride is highly electrophilic, facilitating the attack by the nucleophile. The chloride ion is an excellent leaving group, driving the reaction towards the formation of a stable acylated product.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 40292-82-8 |
| Molecular Formula | C₁₀H₁₉ClO |
| Molecular Weight | 190.71 g/mol [1] |
| Appearance | Colorless liquid with a pungent odor |
| Boiling Point | 209.6 °C at 101.325 kPa |
| Density | 0.951 g/cm³ at 20 °C |
| Solubility | Soluble in common organic solvents (e.g., acetone, chloroform, toluene, THF); reacts with water.[2] |
Table 2: Summary of Synthesized this compound Derivatives
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance |
| tert-Butyl Peroxyneodecanoate | C₁₄H₂₈O₃ | 244.37 | >90 | Colorless to pale yellow liquid[3] |
| 4-Neodecanoyloxy-TEMPO | C₁₉H₃₆NO₃ | 342.50 | ~85-95 | Orange to red solid or oil |
| N-(4-chlorophenyl)neodecanamide | C₁₆H₂₄ClNO | 297.82 | >80 | White to off-white solid |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl Peroxyneodecanoate
This protocol describes the synthesis of tert-butyl peroxyneodecanoate, a widely used initiator in polymerization processes.[3][4] The reaction proceeds in two main stages: the formation of a tert-butyl peroxy salt followed by its reaction with this compound.
Materials:
-
tert-Butyl hydroperoxide (TBHP), 70-75% solution
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH), aqueous solution (20-30%)
-
This compound (≥99.0%)
-
Dichloromethane (B109758) (DCM) or other suitable organic solvent
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Two-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Alkalization (Formation of tert-Butyl Peroxy Salt)
-
In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add tert-butyl hydroperoxide solution.
-
Cool the flask in an ice bath to 5-10 °C with continuous stirring.
-
Slowly add the aqueous NaOH or KOH solution dropwise from the dropping funnel. The molar ratio of alkali to tert-butyl hydroperoxide should be approximately 1.18:1.[5] Maintain the temperature below 20 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 5-10 °C for 30 minutes to ensure complete formation of the peroxy salt.
Step 2: Esterification
-
While maintaining the temperature at 5-10 °C, add this compound dropwise to the reaction mixture. The molar ratio of this compound to tert-butyl hydroperoxide is typically around 0.75:1.[5]
-
After the addition is complete, allow the reaction to stir at 5-10 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Add dichloromethane to dissolve the organic product and separate the layers.
-
Wash the organic layer sequentially with cold deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude tert-butyl peroxyneodecanoate. The product is typically used without further purification, with purity often exceeding 92%.[6]
Safety Precautions:
-
Organic peroxides are thermally unstable and can decompose violently. All operations should be conducted behind a safety shield.
-
Avoid friction, shock, and contamination with metals.
-
Store the product at low temperatures (below -10 °C) in appropriate containers.[3][4]
Protocol 2: Synthesis of 4-Neodecanoyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Neodecanoyloxy-TEMPO)
This protocol details the esterification of 4-hydroxy-TEMPO, a stable nitroxide radical, with this compound. The resulting derivative is a lipophilic stable radical that can be used as a spin label in biological systems or as a building block in materials science.
Materials:
-
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Hydroxy-TEMPO)
-
This compound (≥99.0%)
-
Pyridine (B92270) or triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Two-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (optional)
Procedure:
-
To a two-necked round-bottom flask under a nitrogen atmosphere, add 4-hydroxy-TEMPO (1.0 equivalent) and anhydrous dichloromethane.
-
Cool the mixture in an ice bath to 0 °C with stirring.
-
Add pyridine or triethylamine (1.2 equivalents) to the solution.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, deionized water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, an orange to red solid or oil, can be purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 3: Synthesis of N-(4-chlorophenyl)neodecanamide
This protocol describes the amidation of 4-chloroaniline (B138754) with this compound, a reaction that forms a stable amide bond. N-aryl amides are common motifs in pharmaceuticals and agrochemicals.
Materials:
-
4-Chloroaniline
-
This compound (≥99.0%)
-
Pyridine or triethylamine (Et₃N)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Two-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
In a two-necked round-bottom flask, dissolve 4-chloroaniline (1.0 equivalent) and pyridine or triethylamine (1.2 equivalents) in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add a solution of this compound (1.05 equivalents) in the same solvent dropwise over 30 minutes. A precipitate may form during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold water.
-
To remove any unreacted amine and the base, wash the crude product with 1 M HCl solution, followed by saturated NaHCO₃ solution, and finally with deionized water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure N-(4-chlorophenyl)neodecanamide as a white to off-white solid.
-
Dry the purified product under vacuum.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of neodecanoyl derivatives.
Nucleophilic Acyl Substitution Mechanism
Caption: Mechanism of nucleophilic acyl substitution on this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. US20090182162A1 - Process for synthesizing selected organic peroxides - Google Patents [patents.google.com]
- 3. The Essential Guide to Tert-Butyl Peroxyneodecanoate: S... [perodox.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN107698480B - Continuous flow synthesis process of tert-butyl peroxyneodecanoate without amplification effect - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of Neodecanoyl Chloride in Manufacturing Advanced Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neodecanoyl chloride (CAS No. 40292-82-8) is a highly versatile and reactive chemical intermediate that serves as a critical building block in the synthesis of high-performance polymers.[1][2] As a branched-chain acyl chloride, its unique steric and electronic properties are leveraged to produce specialized resins, additives, and polymerization initiators.[3] These derivatives are instrumental in the formulation of advanced coatings and adhesives, imparting enhanced durability, hydrophobicity, and chemical resistance.[2][3] This document provides detailed application notes on its primary functions and protocols for the synthesis of key derivatives.
Core Applications and Mechanisms
This compound is not typically used as a direct component in final coating or adhesive formulations. Instead, its value lies in its role as a precursor for two main classes of compounds: polymerization initiators and specialty monomers .
-
Precursor to Organic Peroxide Initiators: this compound is a key raw material for producing organic peroxides, such as tert-amyl and tert-butyl peroxyneodecanoate.[4][5] These molecules function as highly efficient free-radical initiators essential for the polymerization of monomers like vinyl chloride (PVC), ethylene (B1197577) (LDPE), styrene (B11656) (PS), and various acrylates.[6] The bulky, branched neodecanoyl moiety influences the solubility and decomposition kinetics of the peroxide, allowing for precise control over the polymerization reaction and the final properties of the polymer, such as molecular weight and branching.[1][3]
-
Intermediate for Specialty Monomers (Vinyl Neodecanoate): this compound is used to produce neodecanoic acid, which is then converted into vinyl neodecanoate.[7] This specialty monomer is incorporated into polymer binders, typically through copolymerization with vinyl acetate (B1210297), for latex-based paints and coatings.[8][9] The highly branched and hydrophobic nature of the neodecanoyl group provides several performance enhancements to the final coating.[1][9]
Data Presentation: Performance Enhancements
The incorporation of the neodecanoyl structure into polymer binders for coatings leads to significant, measurable improvements in performance characteristics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 40292-82-8 | [4] |
| Molecular Formula | C10H19ClO | [4] |
| Molecular Weight | 190.71 g/mol | [4] |
| Appearance | Clear, colorless to pale yellow liquid with a pungent odor | [3][4] |
| Boiling Point | 210 °C @ 101 kPa | [4] |
| Density | 0.95 g/cm³ @ 20 °C | [4] |
| Flash Point | 92.0 °C | [10] |
| Purity (Assay) | ≥ 99.0 % | [10] |
Table 2: Enhanced Durability in Decorative Coatings
Quantitative testing demonstrates a substantial increase in the mechanical durability of acrylic paints when modified with a vinyl acetate/vinyl neodecanoate copolymer. Wet scrub resistance, a key indicator of coating toughness, improves significantly.[1]
| Formulation Binder | Wet Scrub Resistance (Cycles to Failure, ASTM D2486) |
| 100% Standard Acrylic Polymer | ~1300 |
| Acrylic Blend with 20% Vinyl Acetate/Vinyl Neodecanoate Copolymer | ~1800 |
| Acrylic Blend with 30% Vinyl Acetate/Vinyl Neodecanoate Copolymer | ~2200 |
| 100% Vinyl Acetate/Vinyl Neodecanoate (60:40) Copolymer | ~3200 |
Data sourced from research findings on decorative paints with a 42% PVC (Pigment Volume Concentration).[1]
Table 3: Properties of a Neodecanoyl-Derived Polymerization Initiator
Tert-amyl peroxyneodecanoate is a common initiator synthesized from this compound derivatives. Its thermal decomposition rate, indicated by its half-life at various temperatures, is critical for controlling polymerization processes.[6]
| Initiator | Half-Life (t½) | Temperature |
| Tert-amyl peroxyneodecanoate | 0.1 hours | 81 °C |
| 1 hour | 61 °C | |
| 10 hours | 43 °C |
Visualized Workflows and Mechanisms
Diagram 1: Key Synthetic Pathways for this compound Derivatives
Caption: Synthetic routes from this compound to key functional molecules.
Diagram 2: Logical Flow of Performance Enhancement in Coatings
Caption: How molecular structure translates to improved coating performance.
Experimental Protocols
The following are representative protocols for the synthesis of key derivatives from this compound. All procedures must be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]
Protocol 1: Synthesis of a Peroxy-ester Polymerization Initiator (tert-Butyl Peroxyneodecanoate)
This protocol describes the reaction of this compound with tert-butyl hydroperoxide to form a peroxide initiator. This is a highly exothermic reaction and requires careful temperature control.
Materials:
-
This compound (≥99.0% purity)
-
tert-Butyl hydroperoxide (70% solution in water)
-
Aqueous sodium hydroxide (B78521) (25% w/w)
-
Toluene (B28343) (anhydrous)
-
Deionized water
-
Magnesium sulfate (B86663) (anhydrous)
Equipment:
-
500 mL three-necked, round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Pressure-equalizing dropping funnel
-
Ice/salt water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the flask with the stirrer, thermometer, and dropping funnel in a fume hood. Ensure the ice bath is ready to maintain the reaction temperature.
-
Charging the Reactor: Charge the flask with tert-butyl hydroperoxide (e.g., 65 g of 70% solution, ~0.5 mol) and toluene (150 mL).
-
Cooling: Begin stirring and cool the mixture to 0-5 °C using the ice bath.
-
Addition of Reactants:
-
In the dropping funnel, place this compound (e.g., 76.3 g, 0.4 mol).
-
Simultaneously, begin the dropwise addition of this compound and 25% sodium hydroxide solution (e.g., 80 g, 0.5 mol) to the flask.
-
CRITICAL: Carefully control the addition rate of both reagents to maintain the internal reaction temperature between 5-10 °C. The addition should take approximately 60-90 minutes.
-
-
Reaction: After the addition is complete, continue stirring the mixture at 10 °C for an additional 2 hours.
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Allow the layers to separate. Remove and discard the lower aqueous layer.
-
Wash the organic layer sequentially with 5% aqueous NaOH (2 x 100 mL) and then deionized water (2 x 100 mL) until the washings are neutral.
-
Dry the resulting organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath temperature should not exceed 30 °C) to yield the product, tert-butyl peroxyneodecanoate, as an oily liquid.
-
-
Storage: Store the product at a controlled low temperature (e.g., below 0 °C) in an appropriate container, away from heat sources and reducing agents.[6]
Protocol 2: Two-Step Synthesis of a Vinyl Neodecanoate/Vinyl Acetate (VND/VA) Copolymer Emulsion for Coatings
This protocol first describes the synthesis of the vinyl neodecanoate monomer from neodecanoic acid (which can be produced via hydrolysis of this compound), followed by its emulsion copolymerization with vinyl acetate.
Part A: Synthesis of Vinyl Neodecanoate (VND) Monomer
This procedure is based on the catalyzed reaction between neodecanoic acid and acetylene.[7]
Materials:
-
Neodecanoic acid
-
Acetylene gas
-
Supported catalyst (e.g., zinc-impregnated modified alumina)
-
Nitrogen gas
Equipment:
-
High-pressure stirred reactor equipped with gas inlet/outlet, thermometer, and heating mantle
-
Catalyst filtration system
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: Charge the reactor with neodecanoic acid (e.g., 1 mol) and the catalyst (e.g., 3-5% by mass of the acid).
-
Inerting: Purge the reactor with nitrogen gas to remove oxygen.
-
Reaction:
-
Purification:
-
Cool the reactor to room temperature and vent any excess acetylene.
-
Filter the crude product to remove the catalyst.
-
Purify the liquid product via vacuum distillation to obtain high-purity vinyl neodecanoate.
-
Part B: Emulsion Copolymerization of VND and Vinyl Acetate (VA)
Materials:
-
Vinyl neodecanoate (VND) monomer (from Part A)
-
Vinyl acetate (VA) monomer (inhibitor removed)
-
Deionized water
-
Surfactant (e.g., sodium dodecyl sulfate)
-
Initiator (e.g., potassium persulfate)
-
Buffer (e.g., sodium bicarbonate)
Equipment:
-
1 L jacketed glass reactor with mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet
-
Monomer emulsion feed vessel
-
Water bath
Procedure:
-
Initial Charge: Charge the reactor with deionized water (e.g., 250 g), surfactant (e.g., 1.5 g), and buffer (e.g., 0.5 g).
-
Inerting: Heat the reactor to 75 °C while stirring and purging with a slow stream of nitrogen for 30 minutes.
-
Initiator Addition: Add a portion of the potassium persulfate initiator (e.g., 0.5 g dissolved in 10 mL water) to the reactor.
-
Monomer Emulsion Preparation: In a separate vessel, prepare a pre-emulsion by mixing deionized water (e.g., 100 g), the remaining surfactant (e.g., 3.5 g), VND monomer (e.g., 100 g), and VA monomer (e.g., 150 g) with vigorous stirring.
-
Polymerization:
-
Slowly feed the monomer pre-emulsion into the reactor over a period of 3-4 hours, maintaining the temperature at 75-80 °C.
-
After the feed is complete, hold the temperature for an additional 1 hour to ensure high monomer conversion.
-
-
Cooling and Finalization: Cool the reactor to room temperature. The resulting product is a stable polymer latex (emulsion) ready for formulation into a coating.
Conclusion
This compound is a pivotal intermediate, not a direct formulation component. Its true role is enabling the production of high-performance polymerization initiators and specialty monomers. The unique branched structure it imparts to these derivatives is directly responsible for significant improvements in the physical and chemical properties of resulting polymers, which is most evident in the enhanced durability and resistance of modern coatings. The provided protocols offer a foundational methodology for synthesizing these key functional molecules in a research and development setting.
References
- 1. This compound | 40292-82-8 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 40292-82-8 | C10H19ClO [shreesulphuric.com]
- 5. WO2007125091A1 - Process for synthesizing selected organic peroxides - Google Patents [patents.google.com]
- 6. yunno.net [yunno.net]
- 7. caloongchem.com [caloongchem.com]
- 8. ospar.org [ospar.org]
- 9. Vinyl neodecanoate - Wikipedia [en.wikipedia.org]
- 10. BASF this compound datasheet [lookpolymers.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Page loading... [guidechem.com]
Continuous Flow Synthesis of Acyl Chlorides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of acyl chlorides, a key class of reactive intermediates in organic chemistry, is often hampered by the use of hazardous reagents and the potential for exothermic reactions. Continuous flow chemistry offers a compelling solution to these challenges by providing enhanced safety, improved reaction control, and scalability. This document provides detailed application notes and protocols for the continuous flow synthesis of acyl chlorides using common chlorinating agents.
Introduction to Continuous Flow Synthesis of Acyl Chlorides
Continuous flow technology utilizes microreactors or tube reactors where reagents are continuously pumped and mixed. This approach offers several advantages over traditional batch synthesis for the preparation of acyl chlorides:
-
Enhanced Safety: The small reactor volumes minimize the amount of hazardous material at any given time, significantly reducing the risks associated with highly reactive chlorinating agents like thionyl chloride and oxalyl chloride. Gaseous byproducts such as HCl and SO₂ are effectively managed within the closed system.
-
Precise Reaction Control: Temperature, pressure, and residence time can be precisely controlled, leading to higher selectivity and yields. The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, preventing thermal runaways.
-
Rapid Reaction Times: The efficient mixing and heat transfer in continuous flow systems often lead to dramatically reduced reaction times, from hours in batch to minutes or even seconds in flow.
-
Scalability: Scaling up production is achieved by running the system for longer periods or by operating multiple reactors in parallel, bypassing the need for re-optimization of reaction conditions.
-
Integration and Automation: Continuous flow setups can be readily integrated with in-line analysis and downstream processing steps, such as quenching and purification, allowing for a fully automated and streamlined workflow.
Chlorinating Agents in Continuous Flow
Several common chlorinating agents have been successfully employed in the continuous flow synthesis of acyl chlorides from carboxylic acids. The choice of reagent depends on the substrate, desired reaction conditions, and cost considerations.
-
Thionyl Chloride (SOCl₂): A widely used and cost-effective reagent. In flow, its high reactivity can be safely managed. The gaseous byproducts (SO₂ and HCl) are easily removed from the reaction stream.
-
Oxalyl Chloride ((COCl)₂): Often preferred for its milder reaction conditions and the generation of only gaseous byproducts (CO, CO₂, and HCl), which simplifies purification. It is typically used with a catalytic amount of N,N-dimethylformamide (DMF).
-
Bis(trichloromethyl)carbonate (BTC) / Triphosgene: A solid, safer alternative to gaseous phosgene. It can be used for the in situ generation of the active chlorinating species.
Data Presentation: Comparison of Continuous Flow Methods
The following tables summarize quantitative data from various studies on the continuous flow synthesis of acyl chlorides, allowing for easy comparison of different methods.
Table 1: Synthesis of Acyl Chlorides using Oxalyl Chloride
| Carboxylic Acid | Solvent | Catalyst | Temp. (°C) | Residence Time | Conversion (%) | Reference |
| Acrylic Acid | Solvent-free | DMF (cat.) | Room Temp | 1-3 min | >95 | [1] |
| 2-Fluorobenzoic Acid | 1,4-Dioxane | DMF (0.1 eq) | 30 | ~2 min | >90 | [2] |
Table 2: Synthesis of Acyl Chlorides using Thionyl Chloride
| Carboxylic Acid | Solvent | Catalyst | Temp. (°C) | Residence Time | Conversion (%) | Reference |
| Benzoic Acid | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |
| Propionic Acid | Neat | None | 100 | 5 min | 92 | [2] |
Table 3: Synthesis of Acyl Chlorides using Other Chlorinating Agents
| Carboxylic Acid | Chlorinating Agent | Solvent | Catalyst | Temp. (°C) | Residence Time | Conversion (%) | Reference |
| 2,4-Dichloro-5-fluorobenzoic Acid | BTC | Chlorobenzene | DMF | 110 | 1.62 min | >95 | [4][5][6] |
| Propionic Acid | PCl₃ | Neat | None | 100 | 5 min | 92 | [2] |
Experimental Protocols and Workflows
Protocol 1: General Procedure for Acyl Chloride Synthesis using Oxalyl Chloride in a Microreactor
This protocol is based on the highly efficient, solvent-free synthesis of acryloyl chloride and can be adapted for other carboxylic acids.
Materials:
-
Carboxylic Acid
-
Oxalyl Chloride
-
N,N-Dimethylformamide (DMF)
-
Syringe pumps
-
Microreactor (e.g., PFA or glass)
-
Back-pressure regulator
-
Collection flask
Experimental Workflow Diagram:
Caption: Workflow for oxalyl chloride-mediated acyl chloride synthesis.
Procedure:
-
Prepare a stock solution of the carboxylic acid containing a catalytic amount of DMF (e.g., 1 mol%).
-
Set up the continuous flow system as depicted in the workflow diagram.
-
Load the carboxylic acid/DMF mixture into one syringe and neat oxalyl chloride into a second syringe.
-
Pump the two reagent streams into a T-mixer at near-equimolar flow rates.
-
The combined stream enters a microreactor coil at room temperature. The residence time should be adjusted to 1-3 minutes by altering the total flow rate and/or the reactor volume.[1]
-
The product stream passes through a back-pressure regulator to maintain a stable flow and prevent vaporization of volatile components.
-
The acyl chloride product is collected in a cooled flask. Due to the formation of only gaseous byproducts, the crude product is often of high purity.
Protocol 2: General Procedure for Acyl Chloride Synthesis using Thionyl Chloride in a Tube Reactor
This protocol is suitable for a range of carboxylic acids using thionyl chloride.
Materials:
-
Carboxylic Acid
-
Thionyl Chloride
-
Optional solvent (e.g., dichloromethane, if the carboxylic acid is a solid)
-
Syringe pumps
-
Heated tube reactor (e.g., PFA or stainless steel)
-
Back-pressure regulator
-
Gas-liquid separator or scrubber for HCl and SO₂
-
Collection flask
Experimental Workflow Diagram:
Caption: Workflow for thionyl chloride-mediated acyl chloride synthesis.
Procedure:
-
Prepare a solution of the carboxylic acid if it is a solid at room temperature. Otherwise, it can be used neat.
-
Assemble the continuous flow setup as shown in the diagram.
-
Load the carboxylic acid (or its solution) and thionyl chloride into separate syringe pumps.
-
Pump the reagents at the desired stoichiometric ratio (typically a slight excess of thionyl chloride) into a T-mixer.
-
The reaction mixture flows through a heated tube reactor. The temperature and residence time are key parameters to be optimized for each specific substrate. For example, the synthesis of propionyl chloride from propionic acid was achieved at 100°C with a 5-minute residence time.[2]
-
The product stream passes through a back-pressure regulator.
-
A gas-liquid separator or a scrubber is used to remove the gaseous byproducts (HCl and SO₂).
-
The purified liquid product is collected. Further purification by distillation may be required depending on the purity needed.
Logical Relationships in Continuous Flow Synthesis
The successful implementation of a continuous flow synthesis of acyl chlorides depends on the interplay of several key parameters. The following diagram illustrates these relationships.
Caption: Interdependencies of parameters in continuous flow synthesis.
Conclusion
Continuous flow synthesis provides a robust, safe, and efficient platform for the preparation of acyl chlorides. By carefully selecting the chlorinating agent and optimizing the reaction parameters, researchers can achieve high yields and purity in short reaction times. The protocols and data presented here serve as a guide for the implementation of continuous flow methods in both academic and industrial settings, paving the way for the on-demand and scalable production of these valuable chemical intermediates.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Neodecanoyl Chloride by Vacuum Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of neodecanoyl chloride via vacuum distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a safe and efficient purification process.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation the recommended method for purifying this compound?
A1: this compound has a high boiling point at atmospheric pressure (approximately 210 °C), and prolonged exposure to such high temperatures can lead to thermal decomposition.[1] Vacuum distillation allows the substance to boil at a significantly lower temperature, minimizing the risk of degradation and ensuring a higher purity of the final product.[2]
Q2: What are the primary impurities found in crude this compound?
A2: Typical impurities include unreacted neodecanoic acid, residual chlorinating agents (such as thionyl chloride or oxalyl chloride), dissolved hydrogen chloride (HCl), and phosgene.[1]
Q3: How can I tell if my this compound is decomposing during distillation?
A3: Signs of decomposition include darkening or charring of the distillation residue, unexpected pressure fluctuations, and the evolution of fumes. The distilled product may also appear discolored.
Q4: What safety precautions are essential when distilling this compound?
A4: this compound is a corrosive and moisture-sensitive compound.[1][2] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3] Ensure all glassware is dry to prevent hydrolysis, which produces corrosive HCl gas.[2]
Data Presentation: Physical Properties and Distillation Parameters
The following tables summarize key quantitative data for this compound.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₉ClO |
| Molecular Weight | 190.71 g/mol [4] |
| Appearance | Clear, colorless to pale yellow liquid with a pungent odor[1][5] |
| Density | ~0.95 g/cm³ at 20 °C[1][5] |
| Flash Point | 69.1 - 92.0 °C[4][6][7] |
Table 2: Boiling Point of this compound at Various Pressures
| Pressure | Boiling Point |
| 760 mmHg (101.3 kPa) | ~210 °C[1] |
| 0.165 mmHg (22 Pa) | 20 °C (Vapor Pressure)[8][9][10] |
| 0.99 mmHg (133 Pa) | 25 °C (Vapor Pressure, interpolated) |
| 1.48 mmHg (198 Pa) | 50.85 °C (Vapor Pressure)[8][9][10] |
Experimental Protocol: Fractional Vacuum Distillation of this compound
This protocol outlines the procedure for purifying this compound using fractional vacuum distillation.
Materials and Equipment:
-
Crude this compound
-
Dry, round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Glass wool for insulation
-
Pressure gauge (manometer)
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while still warm to prevent moisture contamination.
-
Apparatus Assembly:
-
Place a magnetic stir bar in the round-bottom flask.
-
Charge the flask with the crude this compound (do not fill more than two-thirds full).
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed with vacuum grease.
-
Place the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.
-
Use a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
-
Distillation Process:
-
Begin stirring the crude this compound.
-
Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 1-10 mmHg).
-
Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating mantle.
-
Insulate the fractionating column with glass wool to ensure an efficient separation.
-
Collect any low-boiling impurities as a forerun in the first receiving flask.
-
As the temperature rises and stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the purified product.
-
Maintain a slow and steady distillation rate for optimal separation.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature under vacuum.
-
Slowly and carefully vent the system with an inert gas.
-
Turn off the vacuum pump.
-
Disassemble the apparatus and transfer the purified product to a dry, sealed container.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Bumping / Uncontrolled Boiling | - Uneven heating.- Lack of boiling chips or inadequate stirring.- System pressure is too low for the heating rate. | - Ensure uniform heating with a heating mantle and vigorous stirring with a magnetic stir bar.- Do not use boiling chips in vacuum distillation; they are ineffective.- Gradually increase the heating rate or slightly decrease the vacuum. |
| Product is Discolored (Yellow/Brown) | - Distillation temperature is too high, causing thermal decomposition.- Presence of non-volatile impurities in the crude material. | - Reduce the distillation temperature by using a higher vacuum.- Ensure the crude material is free from solid impurities before distillation. |
| Inability to Achieve a Stable Vacuum | - Leaks in the distillation setup.- Inefficient vacuum pump.- Outgassing of volatile impurities. | - Check all joints and seals for proper lubrication and tightness.- Ensure the vacuum pump is in good working order and the oil is clean.- Distill off any low-boiling impurities first at a lower temperature. |
| Poor Separation of Impurities | - Inefficient fractionating column.- Distillation rate is too fast.- Fluctuating vacuum. | - Use a longer or more efficient fractionating column (e.g., packed column).- Reduce the heating rate to slow down the distillation.- Use a vacuum regulator to maintain a stable pressure.[11] |
| Solidification in the Condenser | - The melting point of the compound is close to the temperature of the cooling water. | - Use cooling water at a slightly higher temperature or, in some cases, no cooling water if the air is sufficient to condense the vapor. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common distillation issues.
References
- 1. framochem.com [framochem.com]
- 2. This compound | 40292-82-8 | Benchchem [benchchem.com]
- 3. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 4. This compound CAS 40292-82-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound | 40292-82-8 | C10H19ClO [shreesulphuric.com]
- 6. BASF this compound datasheet [lookpolymers.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 40292-82-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 40292-82-8 | CAS DataBase [m.chemicalbook.com]
- 11. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
Technical Support Center: Purification of Neodecanoyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with neodecanoyl chloride. Our focus is to address the common challenge of removing neodecanoic acid impurity from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of neodecanoic acid impurity in this compound?
A1: Neodecanoic acid impurity in this compound primarily originates from two sources:
-
Incomplete Reaction: The synthesis of this compound from neodecanoic acid using a chlorinating agent (e.g., thionyl chloride, oxalyl chloride) may not go to completion, leaving unreacted starting material.[1][2]
-
Hydrolysis: this compound is highly reactive and readily hydrolyzes upon contact with moisture from the atmosphere or wet glassware, reverting to neodecanoic acid and hydrochloric acid.[1][3]
Q2: Why is it crucial to remove neodecanoic acid from this compound?
A2: The presence of neodecanoic acid can interfere with subsequent reactions where this compound is used as a reagent. For instance, in acylation reactions, the acidic proton of the carboxylic acid can neutralize the base catalyst or react with organometallic reagents, leading to lower yields and the formation of unwanted byproducts. In pharmaceutical and specialty chemical applications, high purity of intermediates like this compound is essential to ensure the efficacy and safety of the final product.[4]
Q3: What are the key physical property differences between neodecanoic acid and this compound that can be exploited for purification?
A3: The most significant difference lies in their boiling points. Neodecanoic acid has a considerably higher boiling point than this compound, which makes fractional distillation an effective purification method.[1][5][6]
Q4: How can I qualitatively detect the presence of neodecanoic acid in my this compound sample?
A4: A simple qualitative test involves carefully adding a small amount of the sample to a solution of sodium bicarbonate. The presence of neodecanoic acid will result in the evolution of carbon dioxide gas (effervescence). However, this test will also be positive if there is residual hydrochloric acid. For more specific detection, spectroscopic methods like Infrared (IR) spectroscopy can be used, where the characteristic broad O-H stretch of the carboxylic acid will be visible.
Q5: What analytical methods are used for quantifying the amount of neodecanoic acid impurity?
A5: Gas chromatography (GC) is a standard and precise method for quantifying neodecanoic acid in this compound.[3] An improved GC method involves derivatizing the acid chloride and the carboxylic acid impurity, allowing for their simultaneous determination.[7] Titrimetric methods can also be employed, but they may not distinguish between different acidic impurities like neodecanoic acid and hydrochloric acid.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of purified this compound after distillation. | 1. Incomplete initial reaction. 2. Significant hydrolysis of the product before or during purification. 3. Distillation temperature is too high, causing decomposition. | 1. Optimize the synthesis reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). 2. Ensure all glassware is thoroughly dried and the reaction and purification are performed under an inert atmosphere (e.g., nitrogen or argon). 3. Use vacuum distillation to lower the boiling point and minimize thermal decomposition. |
| Neodecanoic acid impurity remains after a single distillation. | 1. Inefficient fractional distillation column. 2. The boiling point difference is not sufficiently exploited. | 1. Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). 2. Carefully control the distillation rate and temperature to ensure proper separation of the fractions. |
| The purified this compound becomes cloudy over time. | 1. Contamination with water, leading to hydrolysis. 2. The storage container is not properly sealed. | 1. Ensure the receiving flask and storage container are completely dry. 2. Store the purified this compound under an inert atmosphere in a tightly sealed container, preferably with a desiccant.[3] |
| Difficulty in achieving a sharp separation during distillation. | 1. The pressure during vacuum distillation is not stable. 2. The heating of the distillation flask is uneven. | 1. Ensure the vacuum pump is properly maintained and the system is free of leaks. Use a pressure regulator for better control. 2. Use a heating mantle with a stirrer to ensure even heating of the mixture. |
Data Presentation
The following table summarizes the key physical properties of neodecanoic acid and this compound, which are crucial for designing a successful purification strategy.
| Property | Neodecanoic Acid | This compound |
| Molecular Formula | C10H20O2 | C10H19ClO |
| Molecular Weight | 172.27 g/mol [5] | 190.71 g/mol [8] |
| Boiling Point | 243-253 °C[5][9] | ~210 °C at 101 kPa[3][8] |
| Melting Point | -39 °C[5] | <= -50 °C[10] |
| Density | ~0.92 g/cm³[5] | ~0.95 g/cm³[3][8] |
| Solubility in Water | Practically insoluble[11] | Miscible (reacts)[8][10][12] |
| Solubility in Organic Solvents | Soluble in alcohols and ketones[9] | Soluble in acetone, chloroform, toluene, THF[1][3] |
Experimental Protocols
Protocol: Purification of this compound by Fractional Vacuum Distillation
This protocol describes a standard laboratory procedure for the removal of neodecanoic acid impurity from this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source and gauge
-
Heating mantle with a magnetic stirrer
-
Stir bar
-
Dry glassware
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask.
-
Connect the apparatus to a vacuum source and an inert gas line.
-
-
Degassing:
-
Gently evacuate the system and then backfill with inert gas. Repeat this cycle three times to remove any residual air and moisture.
-
-
Distillation:
-
Begin stirring and gradually heat the round-bottom flask using the heating mantle.
-
Slowly reduce the pressure in the system to the desired vacuum level.
-
Monitor the temperature at the distillation head. The first fraction will likely be any low-boiling impurities.
-
Collect the main fraction of pure this compound at its characteristic boiling point under the applied vacuum.
-
The temperature will rise significantly as the higher-boiling neodecanoic acid starts to distill. At this point, stop the distillation or change the receiving flask to collect the impurity.
-
-
Storage:
-
Once the distillation is complete, allow the apparatus to cool to room temperature under an inert atmosphere.
-
Transfer the purified this compound to a dry, airtight container for storage.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. This compound | 40292-82-8 | Benchchem [benchchem.com]
- 2. Sciencemadness Discussion Board - SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. framochem.com [framochem.com]
- 4. dataintelo.com [dataintelo.com]
- 5. Neodecanoic acid - Wikipedia [en.wikipedia.org]
- 6. Cas 40292-82-8,this compound | lookchem [lookchem.com]
- 7. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 40292-82-8 | C10H19ClO [shreesulphuric.com]
- 9. greenchemindustries.com [greenchemindustries.com]
- 10. BASF this compound datasheet [lookpolymers.com]
- 11. Showing Compound Neodecanoic acid (FDB007903) - FooDB [foodb.ca]
- 12. products.basf.com [products.basf.com]
How to minimize hydrolysis of Neodecanoyl chloride during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the hydrolysis of neodecanoyl chloride during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound (C₁₀H₁₉ClO) is a reactive acyl chloride used as an intermediate in organic synthesis, particularly for producing polymerization initiators.[1][2] Like other acyl chlorides, it is highly susceptible to hydrolysis, a reaction where the compound reacts with water. This reaction is problematic as it converts the this compound into neodecanoic acid and hydrochloric acid (HCl), reducing the yield of the desired product and introducing impurities into the reaction mixture.[1][2][3] The reaction is rapid, exothermic, and can be initiated by even trace amounts of moisture.[1][3][4]
Q2: What are the primary signs that hydrolysis is occurring in my reaction?
Key indicators of this compound hydrolysis include:
-
Reduced Yield: The most obvious sign is a lower-than-expected yield of your target product.
-
Presence of Impurities: The formation of neodecanoic acid as a byproduct can be detected through analytical methods like chromatography.[1][3]
-
Formation of HCl: The release of steamy, acidic fumes of hydrogen chloride gas is a clear indication of hydrolysis.[4][5]
-
Changes in pH: The generation of HCl will make the reaction mixture acidic.
Q3: How can I minimize hydrolysis during my reaction?
Minimizing hydrolysis requires stringent control of reaction conditions. The key strategies include:
-
Maintain Anhydrous Conditions: This is the most critical factor. Ensure all glassware is flame-dried or oven-dried immediately before use to remove any adsorbed water.[3][6]
-
Use Anhydrous Solvents: Employ solvents with very low water content. This compound is soluble in common organic solvents like acetone, chloroform, toluene, and THF.[1][2] Consider using freshly distilled or commercially available anhydrous grade solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[6]
-
Control Temperature: Hydrolysis rates can be accelerated by increases in temperature.[1] Performing the reaction at lower temperatures (e.g., 0-5°C) can help minimize this side reaction.[3][7]
-
Use of Acid Scavengers: In some cases, non-nucleophilic bases like pyridine (B92270) or triethylamine (B128534) can be added to the reaction to neutralize the HCl produced during the primary reaction, though care must be taken as they can also react with the acyl chloride.[8] Immobilized acid scavengers, such as polymer-bound bases, can also be effective.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low product yield and presence of neodecanoic acid impurity. | Hydrolysis of this compound. | 1. Verify Anhydrous Conditions: Ensure all glassware was thoroughly dried. Use freshly opened or distilled anhydrous solvents. 2. Improve Inert Atmosphere: Check for leaks in your inert gas setup. Purge the reaction vessel thoroughly before adding reagents. 3. Lower Reaction Temperature: Run the reaction at a lower temperature to slow the rate of hydrolysis.[1] |
| Reaction mixture becomes highly acidic. | Generation of HCl from hydrolysis. | Add a non-nucleophilic base (e.g., pyridine, triethylamine) or a proton sponge to neutralize the acid.[8] Ensure the base does not interfere with your desired reaction. |
| Difficulty purifying the final product. | Contamination with neodecanoic acid or polymeric byproducts. | 1. Aqueous Wash: A mild aqueous wash with a dilute base (e.g., sodium bicarbonate solution) can sometimes remove the acidic neodecanoic acid impurity, but this is only suitable if the desired product is not water-sensitive.[10] 2. Distillation: Fractional distillation or short-path vacuum distillation is an effective method for purifying this compound from the less volatile neodecanoic acid.[1][10] 3. Chromatography: Column chromatography can be used to separate the desired product from impurities.[3] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Minimizing Hydrolysis
-
Glassware Preparation: Thoroughly clean all glassware (e.g., round-bottom flask, addition funnel, condenser) and dry in an oven at >120°C for at least 4 hours, or flame-dry under vacuum immediately before use.
-
Apparatus Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry inert gas (argon or nitrogen). Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Solvent and Reagent Preparation: Use only anhydrous solvents. Transfer solvents and liquid reagents using dry syringes or cannulas. Solid reagents should be dried in a vacuum oven or desiccator.
-
Reaction Setup: Dissolve the substrate in the anhydrous solvent within the reaction flask. Cool the mixture to the desired temperature (e.g., 0°C in an ice bath).
-
Addition of this compound: Add the this compound dropwise to the cooled reaction mixture via a dry syringe. Maintain a slow addition rate to control the reaction temperature.
-
Reaction Monitoring: Allow the reaction to proceed at the specified temperature, monitoring its progress by a suitable technique (e.g., TLC, GC).
-
Workup: Quench the reaction appropriately (e.g., by adding a saturated aqueous solution), taking care if unreacted this compound remains. Proceed with extraction and purification.
Protocol 2: Purification by Vacuum Distillation
If this compound has partially hydrolyzed, it can often be purified by vacuum distillation to remove the neodecanoic acid impurity.[1]
-
Setup: Assemble a short-path distillation apparatus that has been thoroughly dried.
-
Charge the Flask: Add the impure this compound to the distillation flask.
-
Apply Vacuum: Gradually apply a vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Collect the distilled this compound in a pre-weighed, dry receiving flask. The boiling point will depend on the pressure. For reference, the boiling point is 210°C at atmospheric pressure and 63°C at 0.5 kPa.[2][11]
-
Storage: Store the purified, colorless liquid under an inert atmosphere in a tightly sealed container.[2][6]
Visualizations
Caption: Nucleophilic attack of water on this compound.
Caption: Step-by-step workflow for anhydrous reactions.
Caption: Decision tree for troubleshooting hydrolysis issues.
References
- 1. This compound | 40292-82-8 | Benchchem [benchchem.com]
- 2. framochem.com [framochem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 6. carbodiimide.com [carbodiimide.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6- acetate - Google Patents [patents.google.com]
- 10. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 11. parchem.com [parchem.com]
Technical Support Center: Optimizing Reaction Conditions for Neodecanoyl Chloride Esterification
Welcome to the technical support center for the esterification of neodecanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the esterification of this compound?
A1: this compound reacts with an alcohol in a nucleophilic acyl substitution reaction to form a neodecanoate ester and hydrochloric acid (HCl) as a byproduct. Due to the formation of HCl, a non-nucleophilic base is typically added to neutralize the acid and drive the reaction to completion.[1]
Q2: Why is my reaction yield lower than expected?
A2: Low yields in this compound esterification can be attributed to several factors. The most common issues include the presence of moisture, which leads to hydrolysis of the highly reactive this compound into neodecanoic acid, and incomplete reactions due to steric hindrance, especially with bulky alcohols.[1][2] Additionally, the bulky structure of this compound itself can lead to 15-20% lower yields compared to linear acyl chlorides under similar conditions.[2]
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: The base neutralizes the HCl generated during the reaction. This prevents the protonation of the alcohol, which would render it non-nucleophilic. Common non-nucleophilic bases include triethylamine (B128534) (TEA) and pyridine. The choice of base can influence the reaction rate and yield, and empirical optimization is often necessary. For sterically hindered alcohols, a stronger, non-nucleophilic base might be required.
Q4: How does temperature affect the esterification reaction?
A4: The esterification of this compound is typically exothermic.[3] For primary and secondary alcohols, the reaction often proceeds efficiently at room temperature or even at 0 °C to control the exotherm. For less reactive or sterically hindered alcohols, gentle heating may be necessary to increase the reaction rate. However, excessive heat can promote side reactions, such as elimination, especially with tertiary alcohols.
Q5: What are the best solvents for this reaction?
A5: Anhydrous aprotic solvents are the best choice for this reaction to prevent the hydrolysis of this compound. Dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are commonly used.[4] It is crucial to use solvents with very low water content.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Moisture Contamination: this compound has hydrolyzed. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and reagents.- Handle this compound under an inert atmosphere.[1][5] |
| Poor Nucleophilicity of Alcohol: The alcohol is too sterically hindered or electronically poor to react efficiently. | - Increase the reaction temperature.- Use a more activating catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), in catalytic amounts.- Increase the reaction time. | |
| Insufficient Base: The generated HCl is protonating the alcohol, inhibiting the reaction. | - Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is used.[5] | |
| Presence of a Carboxylic Acid Impurity in the Product | Hydrolysis of Starting Material: this compound reacted with trace water. | - Follow the rigorous anhydrous techniques mentioned above.- Purify the this compound by distillation if its purity is questionable. |
| Formation of Multiple Products | Side Reactions: Elimination reactions (especially with tertiary alcohols) or other side reactions may be occurring. | - Lower the reaction temperature.- Use a milder, non-nucleophilic base.- Carefully monitor the reaction progress by TLC to avoid over-running the reaction. |
| Difficulty in Product Purification | Similar Polarity of Product and Byproducts: The ester product and any unreacted alcohol or neodecanoic acid may have similar polarities. | - Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities like neodecanoic acid and HCl.- Utilize column chromatography with a carefully selected solvent system for purification. |
Data Presentation
Table 1: Effect of Alcohol Type on Estimated Yield of Neodecanoate Esters
| Alcohol Type | Example Alcohol | Typical Reaction Conditions | Estimated Yield (%) | Notes |
| Primary | Ethanol | DCM, Triethylamine, 0 °C to RT, 2h | 85-95% | Reactions are generally fast and high-yielding. |
| Secondary | Isopropanol | DCM, Triethylamine, DMAP (cat.), RT, 4-6h | 60-80% | Slower reaction rates due to increased steric hindrance. May require a catalyst and longer reaction times. |
| Tertiary | tert-Butanol | Toluene, Pyridine, 50 °C, 24h | < 20% | Very slow reaction rates and potential for significant elimination side products. |
Table 2: Influence of Reaction Parameters on Esterification Yield (Illustrative)
| Parameter | Variation | Effect on Yield | Rationale |
| Temperature | Low (0 °C) vs. High (50 °C) | Generally, higher temperatures can increase the rate and yield for hindered alcohols, but may promote side reactions for tertiary alcohols. | Provides sufficient activation energy to overcome steric hindrance, but can also favor elimination pathways. |
| Base | Pyridine vs. Triethylamine | The choice is often substrate-dependent. Pyridine is less basic but can sometimes be a better catalyst. | The basicity and catalytic activity of the amine can influence the reaction rate. |
| Catalyst | With vs. Without DMAP | The addition of a catalytic amount of DMAP can significantly increase the yield for secondary and hindered primary alcohols. | DMAP is a highly effective acylation catalyst that forms a more reactive intermediate with the acyl chloride. |
| Solvent | DCM vs. THF | Both are good choices, but the optimal solvent may vary depending on the specific substrates. | Solvent polarity can influence reaction rates. The most important factor is that the solvent is anhydrous. |
Experimental Protocols
General Protocol for the Esterification of a Primary Alcohol with this compound
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the primary alcohol (1.0 equivalent).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of this compound:
-
In a separate, dry dropping funnel, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirred alcohol solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Stir for 1-3 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound esterification.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Neodecanoyl Chloride Reactions
Welcome to the technical support center for neodecanoyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A1: The high reactivity of this compound makes it susceptible to several side reactions, leading to the formation of specific byproducts. The most prevalent byproducts are:
-
Neodecanoic Acid: This is the result of hydrolysis, where this compound reacts with water. Due to the high reactivity of acyl chlorides, even trace amounts of moisture in the reaction setup can lead to the formation of the corresponding carboxylic acid.[1][2][3]
-
Amine Hydrochloride Salts: In amidation reactions with primary or secondary amines, hydrogen chloride (HCl) is produced as a byproduct. This HCl can then react with the unreacted amine starting material to form an ammonium (B1175870) salt, which is no longer nucleophilic and will not participate in the desired reaction.[1]
-
Esters (from alcohol impurities): If the intended reaction is an amidation but there are alcohol impurities in the solvents or reactants, ester formation can occur as a competing side reaction.[1]
Q2: How can I minimize the formation of neodecanoic acid?
A2: Minimizing hydrolysis is crucial for a successful reaction. Key preventative measures include:
-
Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents, and consider storing them over molecular sieves.[1][4]
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to atmospheric moisture.[1][4]
-
Proper Reagent Handling: Use freshly opened bottles of reagents or ensure they have been stored under appropriate anhydrous conditions.
Q3: My amidation reaction yield is low, and I've isolated a salt. What is happening and how can I prevent it?
A3: The salt you are isolating is likely the hydrochloride salt of your amine starting material.[1] This forms when the hydrogen chloride (HCl) byproduct of the amidation reaction reacts with the unreacted amine. To prevent this, you should use an HCl scavenger. A non-nucleophilic tertiary amine, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is commonly added to the reaction mixture to neutralize the HCl as it forms.[1]
Q4: Can this compound be used in Friedel-Crafts acylation reactions? What are the potential issues?
A4: Yes, this compound can be used in Friedel-Crafts acylation reactions to introduce the neodecanoyl group onto an aromatic ring. However, several issues can arise:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture and can be deactivated by even trace amounts of water.[5]
-
Stoichiometric Catalyst Requirement: The ketone product of the Friedel-Crafts acylation can form a stable complex with the Lewis acid catalyst, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount of the catalyst is often required.[5]
-
Substrate Deactivation: The aromatic substrate must not contain strongly electron-withdrawing groups (e.g., -NO₂, -CN), as these deactivate the ring towards electrophilic aromatic substitution.[5]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during this compound reactions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Recommendation |
| Hydrolysis of this compound | Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar).[1][4] |
| Formation of Amine Hydrochloride Salt (in amidation) | Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to act as an HCl scavenger.[1] |
| Insufficient Reactivity of Nucleophile | For less reactive amines or alcohols, consider adding a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). A moderate increase in reaction temperature may also be beneficial, but monitor for increased side reactions.[1] |
| Steric Hindrance | For sterically hindered substrates, a higher reaction temperature or a more potent catalyst may be necessary. Be aware that higher temperatures can also promote side reactions.[1] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). If the reaction stalls, consider extending the reaction time or moderately increasing the temperature. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Recommendation |
| Presence of Water | Leads to the formation of neodecanoic acid alongside the desired product. Follow strict anhydrous procedures as outlined above.[1] |
| Alcohol Impurities in Amidation Reactions | Results in the formation of an ester byproduct. Use high-purity, anhydrous solvents and reagents. |
| Polyacylation in Friedel-Crafts Reactions | While less common than in Friedel-Crafts alkylation, it can occur with highly activated aromatic rings. The introduction of the first acyl group deactivates the ring, making a second acylation less likely.[5] |
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence product yield and byproduct formation in a typical amidation reaction. These are representative values and actual results will vary depending on the specific substrates and experimental setup.
Table 1: Effect of Base on the Amidation of a Primary Amine with this compound
| Base (1.1 eq) | Desired Amide Yield (%) | Neodecanoic Acid Yield (%) | Unreacted Amine (%) |
| None | 20-30 | <5 | 65-75 (as HCl salt) |
| Triethylamine | 85-95 | <5 | <5 |
| Pyridine | 80-90 | <5 | <5 |
Table 2: Effect of Moisture on the Amidation of a Primary Amine with this compound
| Water Content in Solvent | Desired Amide Yield (%) | Neodecanoic Acid Yield (%) |
| Anhydrous (<50 ppm) | 90-98 | <2 |
| 500 ppm | 70-80 | 15-25 |
| 1000 ppm | 50-60 | 35-45 |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of a Primary Amine with this compound
This protocol describes a standard laboratory-scale procedure for the synthesis of an N-substituted neodecanamide.
Materials:
-
This compound (1.05 eq)
-
Primary amine (1.0 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Separatory funnel
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary amine (1.0 eq) and triethylamine (1.1 eq) to anhydrous dichloromethane.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add this compound (1.05 eq) dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Synthesis of tert-Butyl Peroxyneodecanoate
This protocol is for the synthesis of an organic peroxide, a common application of this compound.
Materials:
-
This compound
-
tert-Butyl hydroperoxide (TBHP)
-
Aqueous alkali solution (e.g., NaOH or KOH)
-
Continuous flow reactor or a well-controlled batch reactor
Procedure:
-
tert-Butyl hydroperoxide is first reacted with an alkali solution to form the tert-butyl peroxide salt. This step is typically exothermic and requires careful temperature control.
-
The tert-butyl peroxide salt is then reacted with this compound in an esterification reaction. This step is also exothermic.
-
In a continuous flow system, the reactants are continuously fed into the reactor, and the product is continuously removed. This allows for better heat management and a shorter residence time (e.g., around 1 minute).[5]
-
The reaction temperature is a critical parameter and is carefully controlled in different zones of the reactor to optimize yield and minimize decomposition of the peroxide product.[6]
Mandatory Visualization
Diagram 1: General Reaction Scheme for Amine Acylation
Caption: General reaction scheme for the acylation of an amine with this compound.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Caption: A decision tree for troubleshooting low product yield in this compound reactions.
Diagram 3: Signaling Pathway Context for Drug Development
For professionals in drug development, understanding how to modify molecules to interact with cellular machinery is crucial. The neodecanoyl group, being a lipid moiety, can be used to anchor proteins to cell membranes, a process known as lipidation. This is a key mechanism in many signaling pathways.[6][7]
Caption: Conceptual diagram illustrating the use of neodecanoylation to anchor a signaling protein to the cell membrane.
This technical support guide provides a comprehensive overview of common issues and solutions for reactions involving this compound. By understanding the potential side reactions and implementing the recommended protocols and troubleshooting steps, researchers can improve the efficiency and success of their experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 40292-82-8 | Benchchem [benchchem.com]
- 3. framochem.com [framochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein lipidation in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Protein Lipidation with Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Highly Reactive Acyl Chlorides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides essential information, troubleshooting advice, and detailed protocols for safely and effectively handling highly reactive acyl chlorides.
Section 1: Safety First - Essential Precautions
Working with highly reactive acyl chlorides demands stringent safety protocols. These compounds are corrosive, toxic, and react violently with water.[1][2] Always consult the Safety Data Sheet (SDS) for the specific acyl chloride before use.[3][4]
Q1: What is the minimum Personal Protective Equipment (PPE) required when handling acyl chlorides?
A1: Due to their corrosive and toxic nature, comprehensive PPE is mandatory.[1] This includes:
-
Eye and Face Protection: Chemical splash goggles used in combination with a face shield are essential to protect against splashes and corrosive fumes.[5][6][7]
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile rubber) are required. Always inspect gloves for any signs of degradation or perforation before use.[6][8]
-
Body Protection: A flame-retardant lab coat, worn over personal clothing, and an acid-resistant apron provide a crucial barrier against spills.[8]
-
Respiratory Protection: All work with acyl chlorides must be conducted in a certified chemical fume hood to avoid inhaling corrosive and toxic vapors.[4][9] In situations with inadequate ventilation, a suitable respirator is necessary.[10]
Q2: How should I properly store highly reactive acyl chlorides?
A2: Proper storage is critical to maintain the stability of acyl chlorides and to prevent hazardous situations.
-
Moisture-Free Environment: Acyl chlorides react violently with water.[4][9] They must be stored in a cool, dry, and well-ventilated area, away from moisture.[10][11][12] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4][9]
-
Sealed Containers: Containers should be tightly sealed to prevent the ingress of atmospheric moisture.[11][12] Opened containers must be carefully resealed.[11]
-
Incompatible Materials: Store acyl chlorides separately from incompatible materials such as water, alcohols, amines, bases, and oxidizing agents.[4]
Q3: What should I do in case of an acyl chloride spill?
A3: A spill of an acyl chloride requires immediate and careful attention.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably within a fume hood.[13]
-
Wear Appropriate PPE: Before attempting any cleanup, don the full PPE as described above.[3]
-
Contain the Spill: Use an inert absorbent material like dry sand, earth, or vermiculite (B1170534) to contain the spill. DO NOT USE WATER OR SODIUM BICARBONATE. [13][14]
-
Cleanup: Carefully sweep the absorbent material into a sealable, clearly labeled container for hazardous waste disposal.[14]
-
Decontaminate: Wipe the spill area with a dry cloth, followed by a suitable solvent if necessary, ensuring all cleaning materials are also disposed of as hazardous waste.[3]
Section 2: Frequently Asked Questions (FAQs)
Q4: Why are acyl chlorides so reactive?
A4: The high reactivity of acyl chlorides stems from the electron-withdrawing effects of both the oxygen and chlorine atoms attached to the carbonyl carbon. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[15] The chloride ion is also an excellent leaving group, which facilitates substitution reactions.
Q5: My acyl chloride appears discolored and fumes excessively. Is it still usable?
A5: Discoloration and excessive fuming are often signs of decomposition, likely due to exposure to moisture. This leads to the formation of the corresponding carboxylic acid and hydrochloric acid gas.[2] While it might be possible to purify the acyl chloride by distillation, it is generally recommended to use a fresh, pure reagent for best results.[16][17]
Q6: How can I confirm the formation of my acyl chloride from a carboxylic acid?
A6: A common method is to take a small aliquot of the reaction mixture and carefully quench it with an anhydrous alcohol, such as methanol. The resulting methyl ester is typically more stable and easier to identify by techniques like NMR spectroscopy than the acyl chloride itself. The appearance of the characteristic methyl ester peak can confirm the conversion.
Section 3: Troubleshooting Guide
Low yields and unexpected side products are common challenges when working with acyl chlorides. This section addresses some of the most frequently encountered problems.
Issue 1: Low or No Product Yield in Acylation Reactions
Q7: I'm getting a very low yield in my Friedel-Crafts acylation. What could be the cause?
A7: Low yields in Friedel-Crafts acylation can be attributed to several factors:
-
Deactivated Aromatic Ring: The presence of electron-withdrawing groups on the aromatic substrate can significantly decrease its reactivity.[18][19]
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the reaction will deactivate the catalyst.[18]
-
Insufficient Catalyst: In many cases, a stoichiometric amount of the Lewis acid is required because the product ketone can form a complex with the catalyst, rendering it inactive.[18]
-
Suboptimal Temperature: The reaction temperature might be too low to overcome the activation energy or too high, leading to decomposition.[18]
Q8: My amide/ester synthesis is not working. What should I check?
A8: For amide or ester synthesis, consider the following:
-
Moisture Contamination: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (nitrogen or argon) as any moisture will hydrolyze the acyl chloride.[20]
-
Inadequate Base (for amide synthesis): When reacting with an amine, a base is needed to neutralize the HCl byproduct. Without a base, the HCl will protonate the starting amine, making it non-nucleophilic. It's common to use two equivalents of the amine (one as the nucleophile, one as the base) or one equivalent of the amine with a non-nucleophilic base like triethylamine.[20]
-
Steric Hindrance: A sterically hindered alcohol or amine will react more slowly. Gentle heating might be required in such cases.[20]
Issue 2: Formation of Multiple Products or Impurities
Q9: I'm observing multiple spots on my TLC plate. What are the likely side products?
A9: The formation of multiple products can arise from several sources:
-
Hydrolysis: The most common impurity is the carboxylic acid formed from the reaction of the acyl chloride with trace amounts of water.[15][21][22]
-
Polyacylation (in Friedel-Crafts reactions): While less common than with alkylation, polyacylation can occur with highly activated aromatic rings.[18]
-
Side Reactions with Solvent: The choice of solvent is crucial. Ensure it is anhydrous and does not react with the acyl chloride or the reaction conditions.[20]
Q10: How can I purify my product from unreacted acyl chloride and other byproducts?
A10:
-
Quenching: At the end of the reaction, any remaining acyl chloride should be carefully quenched. This can be done by slowly adding water, an alcohol, or a basic solution (like saturated sodium bicarbonate) to the reaction mixture.[23]
-
Aqueous Workup: An aqueous workup is a standard procedure to remove water-soluble byproducts. For amide synthesis, washing with a dilute acid (e.g., 1M HCl) can remove excess amine and base, followed by a wash with a basic solution (e.g., saturated NaHCO₃) to remove any remaining acid.[24]
-
Purification Techniques: The final product can be purified using standard techniques such as recrystallization, distillation, or column chromatography.[16][25]
Section 4: Data Presentation
Table 1: Physical Properties of Common Acyl Chlorides
| Acyl Chloride | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |
| Acetyl chloride | CH₃COCl | 78.50 | 52[10] | 1.104 |
| Propionyl chloride | CH₃CH₂COCl | 92.52 | 80 | 1.065 |
| Benzoyl chloride | C₆H₅COCl | 140.57 | 197.2 | 1.211 |
| Oxalyl chloride | (COCl)₂ | 126.93 | 63-64 | 1.455 |
Section 5: Experimental Protocols & Workflows
Protocol 1: General Procedure for Amide Synthesis
This protocol describes a general method for the synthesis of an amide from an acyl chloride and a primary amine using an external base.
Materials:
-
Amine (1.0 equiv)
-
Acyl chloride (1.0 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1 - 1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv) in anhydrous DCM.
-
Base Addition: Add the base (TEA or DIEA, 1.1-1.5 equiv) to the solution.[24]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.[24]
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.0 equiv) dropwise to the stirred solution. A precipitate of the ammonium (B1175870) salt may form.[24]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring the progress by TLC or LC-MS.[24]
-
Quenching: Once the reaction is complete, quench by adding water or a saturated aqueous NaHCO₃ solution.[24]
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[24]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Friedel-Crafts Acylation
This protocol outlines a general method for the Friedel-Crafts acylation of an aromatic compound like naphthalene (B1677914).
Materials:
-
Naphthalene (1.0 equiv)
-
Acetyl chloride (1.0 equiv)
-
Anhydrous aluminum chloride (AlCl₃, 1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with stir bar and dropping funnel
-
Ice bath
-
Crushed ice and concentrated HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Suspension: In a flame-dried flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equiv) in dry DCM. Cool the suspension to 0°C in an ice bath.[25]
-
Acyl Chloride Addition: Add acetyl chloride (1.0 equiv) dropwise to the cooled suspension over 15-20 minutes with vigorous stirring.[25]
-
Substrate Addition: Dissolve naphthalene (1.0 equiv) in a minimal amount of dry DCM and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.[25]
-
Reaction: Maintain the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.[25]
-
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.[25]
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous MgSO₄.[25]
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[25]
Section 6: Visualizations
Caption: General experimental workflow for reactions involving highly reactive acyl chlorides.
Caption: Troubleshooting flowchart for low yields in acylation reactions.
References
- 1. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. wcu.edu [wcu.edu]
- 4. fishersci.com [fishersci.com]
- 5. download.basf.com [download.basf.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. leelinework.com [leelinework.com]
- 8. na.bhs1.com [na.bhs1.com]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 10. chemos.de [chemos.de]
- 11. chemicalbook.com [chemicalbook.com]
- 12. geneseo.edu [geneseo.edu]
- 13. nj.gov [nj.gov]
- 14. emuhelpdesk.atlassian.net [emuhelpdesk.atlassian.net]
- 15. savemyexams.com [savemyexams.com]
- 16. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 22. savemyexams.com [savemyexams.com]
- 23. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Neodecanoyl Chloride Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of neodecanoyl chloride and its derivatives, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and established method for synthesizing this compound is the reaction of neodecanoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this conversion due to its effectiveness and the convenient removal of its gaseous byproducts (SO₂ and HCl).[1] Other common chlorinating agents include oxalyl chloride ((COCl)₂) and phosphorus pentachloride (PCl₅).[1]
Q2: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound synthesis?
Low yields in this compound synthesis can often be attributed to several critical factors:
-
Presence of Moisture: this compound is highly reactive and susceptible to hydrolysis. Any moisture in the glassware, starting materials, or solvents will convert the product back to neodecanoic acid, significantly reducing the yield.
-
Purity of Reagents: The purity of the starting neodecanoic acid and the chlorinating agent is crucial. Impurities can lead to side reactions and incomplete conversion.
-
Reaction Temperature: The temperature must be carefully controlled. While heating can increase the reaction rate, excessive heat can cause decomposition of the product and promote side reactions.
-
Incomplete Reaction: Insufficient reaction time or an inadequate amount of the chlorinating agent can result in the presence of unreacted neodecanoic acid in the final product.
-
Product Loss During Workup: this compound can be lost during the purification process, especially during distillation if not performed under optimal conditions.
Q3: Should I use a catalyst for the reaction between neodecanoic acid and thionyl chloride?
While the reaction can proceed without a catalyst, the addition of a catalytic amount of N,N-dimethylformamide (DMF) is a common practice to increase the reaction rate.[2] The catalyst facilitates the reaction by forming a more reactive intermediate.
Q4: How can I monitor the progress of the reaction?
Direct analysis of the reaction mixture by thin-layer chromatography (TLC) on silica (B1680970) gel can be unreliable, as the this compound may hydrolyze on the plate. A more dependable method is to take a small aliquot of the reaction mixture and quench it with a dry alcohol, such as methanol. This converts the this compound to its corresponding methyl ester, which is more stable and can be easily analyzed by TLC or GC-MS to monitor the disappearance of the starting carboxylic acid.
Q5: What is the best method for purifying the crude this compound?
Vacuum distillation is the most common and effective method for purifying this compound, which is a liquid at room temperature.[1] This technique separates the product from less volatile impurities, such as the starting neodecanoic acid, and any non-volatile byproducts. Short-path vacuum distillation is particularly recommended to minimize thermal stress on the product.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Moisture Contamination: Glassware, reagents, or solvents are not completely dry. 2. Incomplete Reaction: Insufficient chlorinating agent, reaction time, or temperature. 3. Product Decomposition: Overheating during reaction or purification. 4. Product Loss During Workup: Inefficient extraction or distillation. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and dry the neodecanoic acid before use. 2. Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents of thionyl chloride). Ensure the reaction is allowed to proceed for a sufficient time, which may require gentle heating (reflux). Monitor the reaction to completion. 3. Maintain the recommended reaction temperature. For purification, use short-path vacuum distillation to minimize the time the product is exposed to high temperatures. 4. Optimize the workup procedure to minimize transfers and ensure efficient separation. |
| Product is Dark or Discolored | 1. Impurities in Starting Material: The initial neodecanoic acid may contain impurities. 2. Side Reactions: Overheating or prolonged reaction times can lead to the formation of colored byproducts. | 1. Use high-purity neodecanoic acid. 2. Adhere to the recommended reaction temperature and time. Purify the crude product by vacuum distillation to obtain a colorless liquid. |
| Presence of Starting Material in Product | 1. Incomplete Reaction: See "Low Yield" above. 2. Hydrolysis during Workup: Exposure to moisture during the workup or storage. | 1. See "Low Yield" above. 2. Perform the workup under anhydrous conditions. Store the final product under an inert atmosphere and in a tightly sealed container. |
Data on Yields for Similar Long-Chain Acyl Chlorides
| Acyl Chloride | Chlorinating Agent | Catalyst | Solvent | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) |
| Undecanoyl Chloride | Bis(trichloromethyl)carbonate | Pyridine | Chlorobenzene | 16 | 80-85 | 95.0 |
| Undecanoyl Chloride | Bis(trichloromethyl)carbonate | Triethylamine | Dichlorobenzene | 10 | 85-90 | 93.5 |
| Lauroyl Chloride | Bis(trichloromethyl)carbonate | DMF | Dichlorobenzene | 6 | 90-95 | 95.0 |
Data adapted from a patent for the synthesis of similar long-chain acyl chlorides.
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
This protocol is a general procedure adapted from established methods for the synthesis of acyl chlorides from carboxylic acids.
Materials:
-
Neodecanoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (optional, as catalyst)
-
Anhydrous toluene (B28343) (for workup)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or no solvent)
Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried and assembled under a dry nitrogen or argon atmosphere to maintain anhydrous conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add neodecanoic acid (1.0 equivalent).
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2-1.5 equivalents) to the flask at room temperature with stirring. If a catalyst is used, a few drops of DMF can be added. The reaction is exothermic and evolves gas, so it must be performed in a well-ventilated fume hood.
-
Reaction: Heat the mixture to a gentle reflux (typically 70-80°C) and maintain for 2-4 hours, or until the evolution of gas ceases. The reaction can be monitored as described in the FAQs.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation. To ensure complete removal, add anhydrous toluene and co-evaporate under reduced pressure. This step can be repeated.
-
Purification: Purify the crude this compound by vacuum distillation to obtain a clear, colorless liquid.
Protocol 2: Synthesis of this compound using Oxalyl Chloride
This protocol is adapted from established methods and is suitable for smaller-scale synthesis or when milder conditions are required.
Materials:
-
Neodecanoic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-dimethylformamide (DMF) (catalyst)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere.
-
Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve neodecanoic acid (1.0 equivalent) in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops) to the solution.
-
Addition of Oxalyl Chloride: Slowly add oxalyl chloride (1.2-1.5 equivalents) to the stirred solution at room temperature. Gas evolution (CO, CO₂, HCl) will be observed. This must be done in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours, or until gas evolution ceases.
-
Workup: Carefully remove the solvent and excess oxalyl chloride by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Technical Support Center: Gas Chromatography (GC) for Impurity Analysis of Neodecanoyl Chloride
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using gas chromatography (GC) to analyze impurities in Neodecanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
Common impurities in this compound typically arise from its synthesis and degradation. The most prevalent impurity is the precursor, neodecanoic acid.[1][2] Other potential impurities can include residual reactants from synthesis, such as thionyl chloride, and degradation products like hydrogen chloride, which forms upon hydrolysis.[1][2]
Q2: Why is derivatization often required for the GC analysis of this compound?
This compound is a highly reactive acyl chloride that rapidly hydrolyzes in the presence of moisture to form neodecanoic acid and hydrochloric acid.[1][2] This reactivity makes its direct analysis by GC challenging. Derivatization is a chemical process used to convert the highly reactive this compound and its primary acid impurity (neodecanoic acid) into more stable, less polar, and more volatile compounds suitable for GC analysis.[3][4] A common method is esterification, for example, reacting the sample with methanol (B129727) to form the more stable methyl neodecanoate ester.[1][4]
Q3: What type of GC column is suitable for this analysis?
The choice of GC column depends on whether the sample has been derivatized.
-
For derivatized samples (e.g., methyl esters): A polar stationary phase column, such as a DB-WAX or a similar polyethylene (B3416737) glycol (PEG) type column, is often effective for separating the resulting esters.[4]
-
For direct analysis (less common): A mid-polarity column, such as a DB-5 (5% phenyl-methylpolysiloxane) or its equivalent, can be a good starting point.[1]
The selection of phase polarity should generally follow the "like dissolves like" principle, where polar columns are used for polar compounds and non-polar columns for non-polar compounds.[5]
Q4: What are the typical starting parameters for a GC-FID method?
A robust GC method is crucial for accurate impurity profiling. The following table outlines a typical starting point for the analysis of derivatized this compound. Parameters should be optimized for your specific instrument and application.
| Parameter | Condition |
| Derivatizing Agent | Methanol (to form methyl esters)[1] |
| Column | Capillary column (e.g., DB-WAX or DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)[1][4][6] |
| Injector | Split/Splitless, typical split ratio 20:1 to 50:1 |
| Injector Temperature | 250 - 260 °C[1] |
| Carrier Gas | Helium or Nitrogen, constant flow mode (e.g., 1.0 mL/min)[1][6] |
| Oven Program | Initial: 60°C, hold for 2 minRamp: 10°C/min to 260°CHold: 5 min at 260°C[1] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 - 300 °C[1] |
| Injection Volume | 1 µL |
Q5: How should samples be prepared for analysis, including derivatization?
Accurate sample preparation is critical. Due to the high reactivity of this compound, exposure to moisture must be minimized.
Experimental Protocol: Sample Preparation via Esterification
This protocol describes the conversion of this compound and its acid impurities into their corresponding methyl esters for GC analysis.
-
Reagent Preparation: Prepare a derivatization reagent by mixing 1 mL of anhydrous methanol with 100 µL of a catalyst such as pyridine (B92270) in a clean, dry vial.
-
Sample Weighing: Accurately weigh approximately 50 mg of the this compound sample into a clean, dry 10 mL volumetric flask.
-
Dilution: Dilute the sample to the mark with a suitable anhydrous solvent, such as toluene (B28343) or hexane.
-
Derivatization Reaction:
-
Transfer 100 µL of the sample solution to a 2 mL autosampler vial.
-
Add 200 µL of the derivatization reagent (methanol/pyridine mixture).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 20 minutes to ensure the reaction goes to completion.
-
-
Final Preparation: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC.
Experimental Workflow Diagram
Caption: Workflow for GC impurity analysis of this compound.
Troubleshooting Guide
Problem: Poor Peak Shape
Q: My analyte peaks are tailing. What are the common causes?
A: Peak tailing is often caused by active sites in the system that interact with polar analytes.
-
Active Inlet Liner: The glass wool or the surface of the liner can become active. Try replacing the inlet liner with a new, deactivated one.[7][8]
-
Column Contamination/Degradation: Non-volatile residues at the head of the column can cause tailing. Trim the first 10-15 cm from the front of the column.[9] If the problem persists, the column may be degraded and require replacement.
-
Low Temperatures: If the injector or oven temperature is too low, analytes may condense, leading to tailing. Ensure temperatures are appropriate for the analytes' boiling points.[8]
Q: I am observing peak fronting. What should I investigate?
A: Peak fronting typically indicates that the column is overloaded.
-
Sample Concentration Too High: The amount of sample injected is exceeding the column's capacity. Dilute your sample or increase the split ratio and reinject.
-
Injection Volume Too Large: Reduce the volume of sample injected onto the column.[7]
-
Incompatible Solvent: Using a solvent that is not compatible with the stationary phase can sometimes cause fronting.
Problem: Inconsistent Retention Times
Q: The retention times for my analytes are shifting between runs. Why is this happening?
A: Drifting retention times usually point to an unstable system.
-
Leaks in the System: Check for leaks at the injector, column fittings, and septum using an electronic leak detector. Leaks can cause fluctuations in the carrier gas flow rate.[7]
-
Carrier Gas Flow: Ensure your gas supply is stable and the regulator is functioning correctly. Operating in constant flow mode can help mitigate issues related to oven temperature changes affecting gas viscosity.[9]
-
Oven Temperature Instability: Verify that the GC oven is maintaining a stable and reproducible temperature profile for each run.
Problem: Extraneous Peaks and Baseline Issues
Q: I am seeing unexpected "ghost" peaks in my chromatogram. Where might they be coming from?
A: Ghost peaks are peaks that appear in your chromatogram but are not from your sample.
-
Septum Bleed: Pieces of the septum can deposit in the hot inlet and slowly release compounds. Use high-quality septa and replace them regularly. Running a blank run (injecting only solvent) can help confirm septum bleed.[10]
-
Contaminated Inlet/Liner: Residue from previous injections can build up in the liner. Clean or replace the liner.[7]
-
Sample Backflash: If the injection volume and solvent create a vapor volume larger than the liner, the sample can back up into the carrier gas lines, causing ghost peaks in subsequent runs. Use a solvent with a smaller expansion volume or reduce the injection volume.
Q: My baseline is noisy or rising during the run. What are the potential causes?
A: A rising or noisy baseline often indicates contamination or column bleed.
-
Column Bleed: All columns exhibit some bleed (degradation of the stationary phase) at higher temperatures.[11] Ensure you are operating below the column's maximum temperature limit. If bleed is excessive, the column may need to be replaced.[9]
-
Contaminated Carrier Gas: Impurities in the carrier gas (like oxygen or moisture) can increase bleed and noise. Ensure high-purity gas and functioning gas traps/filters are in use.[8][11]
-
Dirty Detector: A contaminated Flame Ionization Detector (FID) can lead to a noisy or elevated baseline. Check and clean the detector as per the manufacturer's instructions.[8]
Problem: Low Sensitivity
Q: The response for my analytes is much lower than expected. What should I check?
A: Low sensitivity can stem from several issues, from injection to detection.
-
Leaks: A leak in the system, particularly at the injector, will cause sample loss and reduced response.[8]
-
Incorrect Split Ratio: If you are using split injection, the split ratio may be too high, sending most of your sample to waste. Try reducing the split ratio.
-
Syringe Problems: The injection syringe could be leaking or blocked. Check the syringe for proper function.[8]
-
Adsorption: Active sites in the inlet or column can irreversibly adsorb analytes, leading to poor response. Replace the liner and trim the column.[7]
Troubleshooting Logic Diagram
Caption: A logical troubleshooting workflow for common GC issues.
References
- 1. This compound | 40292-82-8 | Benchchem [benchchem.com]
- 2. framochem.com [framochem.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. japsonline.com [japsonline.com]
- 5. fishersci.ca [fishersci.ca]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Neutralization of Neodecanoyl Chloride Spills
This guide provides troubleshooting and frequently asked questions for the safe handling and neutralization of Neodecanoyl chloride spills in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Violent reaction (splattering, excessive heat) during neutralization. | Neutralizer (e.g., sodium bicarbonate) was added too quickly. | Apply the neutralizing agent slowly, especially at the edges of the spill, and work inwards.[1] Do not add water directly to the spill as this compound is water-reactive.[1] |
| Persistent acidic pH after initial neutralization. | Insufficient neutralizing agent has been applied. | Add more neutralizing agent in small increments until fizzing stops.[2] Use pH paper to test the spilled material to ensure it is neutralized (pH between 6 and 8).[3][4] |
| Spill has spread over a large area. | Lack of immediate containment. | For future spills, immediately create a dike around the spill using an inert absorbent material like sand, vermiculite, or a commercial spill absorbent to prevent it from spreading.[5][6] |
| Pungent odor lingers after cleanup. | Incomplete cleanup and decontamination. | Ensure all contaminated materials are properly bagged and disposed of as hazardous waste.[7] Decontaminate the area with a suitable cleaning agent (e.g., soap and water) after the initial neutralization and absorption.[8] Ensure adequate ventilation, preferably using a fume hood.[4][9] |
| Contaminated Personal Protective Equipment (PPE). | Direct contact with the spilled chemical. | Carefully remove and decontaminate or dispose of all contaminated PPE according to institutional guidelines. Wash hands and any exposed skin thoroughly. |
Frequently Asked Questions (FAQs)
Q1: What are the immediate first steps to take after a this compound spill?
A1: The immediate steps are to:
-
Alert others in the vicinity.[1]
-
Assess the situation to determine the extent of the spill and any immediate dangers.[2]
-
If the spill is large or poses a significant inhalation hazard, evacuate the area and follow your institution's emergency procedures.[9]
-
If the spill is small and manageable, ensure you are wearing the appropriate Personal Protective Equipment (PPE) .[2]
Q2: What type of Personal Protective Equipment (PPE) is required for cleaning up a this compound spill?
A2: The recommended PPE includes:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields or a full-face respirator.[9][10]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), and fire/flame resistant and impervious clothing.[9][11][12]
-
Respiratory Protection: If ventilation is inadequate or if exposure limits are exceeded, a full-face respirator is necessary.[9][10]
Q3: What is the best neutralizing agent for a this compound spill?
A3: A weak base such as sodium bicarbonate (baking soda) or soda ash is a suitable neutralizing agent.[5][8] These should be applied slowly and carefully to control the reaction. Commercial acid neutralizers are also effective.[4]
Q4: Can I use water to clean up a this compound spill?
A4: No, you should avoid using water directly on the initial spill. This compound reacts with water (hydrolysis) to produce hydrochloric acid and neodecanoic acid, which can exacerbate the hazard.[7] Water can be used for final decontamination of the surface after the bulk of the spill has been neutralized and absorbed.[8]
Q5: How do I dispose of the waste from a this compound spill cleanup?
A5: All cleanup residues, including the neutralized material, absorbents, and contaminated PPE, should be collected in a suitable, labeled, and sealed container for disposal as hazardous waste.[1][7] Follow your institution's and local regulations for hazardous waste disposal.
Experimental Protocol: Neutralization of a this compound Spill
This protocol outlines the detailed steps for safely neutralizing and cleaning up a small-scale (less than 1 liter) spill of this compound in a laboratory setting.
Materials:
-
Personal Protective Equipment (PPE):
-
Tightly fitting safety goggles and face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
Chemical-resistant apron or lab coat
-
Closed-toe shoes
-
Respirator (if ventilation is poor)
-
-
Spill Kit:
-
Inert absorbent material (e.g., vermiculite, sand, Oil-Dri, or Zorb-All)[1]
-
Neutralizing agent: Sodium bicarbonate (powder)
-
pH indicator paper
-
Scoop or brush and dustpan (non-sparking)
-
Heavy-duty plastic bags for hazardous waste disposal
-
Decontamination solution (e.g., soap and water)
-
Wiping cloths
-
Procedure:
-
Immediate Response:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate and follow emergency procedures.
-
If the spill is small and manageable, proceed with cleanup.
-
-
Don PPE:
-
Put on all required personal protective equipment.
-
-
Contain the Spill:
-
Neutralization:
-
Slowly and carefully sprinkle sodium bicarbonate over the spill, starting from the outer edges and working towards the center.[1]
-
Avoid adding the neutralizer too quickly to prevent a vigorous reaction and splashing.
-
Continue adding sodium bicarbonate until the fizzing or bubbling stops, indicating that the initial reaction is complete.[2]
-
-
Verification of Neutralization:
-
Absorption and Cleanup:
-
Cover the neutralized spill with an inert absorbent material.
-
Once the liquid is fully absorbed, use a non-sparking scoop or brush and dustpan to collect the material.[1]
-
Place all collected waste into a heavy-duty plastic bag.
-
-
Decontamination:
-
Clean the spill area thoroughly with soap and water.[8]
-
Wipe the area dry with clean cloths.
-
-
Waste Disposal:
-
Place all contaminated materials, including used PPE, into the hazardous waste bag.
-
Seal the bag and label it clearly according to your institution's hazardous waste guidelines.
-
Arrange for proper disposal.
-
-
Post-Cleanup:
-
Wash your hands thoroughly with soap and water.
-
Report the incident to your laboratory supervisor or safety officer.
-
Visualizations
Caption: Workflow for this compound Spill Neutralization.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 40292-82-8 | Benchchem [benchchem.com]
- 3. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 4. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 5. westlab.com [westlab.com]
- 6. ccny.cuny.edu [ccny.cuny.edu]
- 7. framochem.com [framochem.com]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. sams-solutions.com [sams-solutions.com]
Long-term stability and storage of Neodecanoyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of Neodecanoyl chloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed original container in a cool, dry, and well-ventilated area.[1] The storage area should be away from moisture, sunlight, and incompatible materials such as strong bases, alcohols, and amines.[2][3] It is a corrosive substance and should be handled with appropriate safety precautions.[1]
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound is hydrolysis.[1][4] It readily reacts with water, including atmospheric moisture, to form neodecanoic acid and hydrochloric acid (HCl).[1][4] This reaction is a characteristic of acyl chlorides and is the main reason why anhydrous storage conditions are critical.[5]
Q3: How can I assess the quality of this compound, especially after prolonged storage?
A3: For prolonged storage, it is recommended to re-check the quality of this compound before use.[1] Key quality parameters to assess include color, and the levels of hydrogen chloride and neodecanoic acid.[1] Analytical techniques such as colorimetry, acidimetry (titration), and gas chromatography can be used for this assessment.[1]
Q4: What is the expected shelf life of this compound?
A4: One source suggests a storage period of twelve months when stored under the recommended conditions of a cool, ventilated indoor area, protected from moisture and sunlight.[6] However, for critical applications, it is always best practice to re-analyze the material if it has been stored for an extended period.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action(s) |
| Color of the liquid has turned yellow or brown. | Exposure to impurities or slight degradation. | A slight color change may not significantly impact all applications. However, for high-purity requirements, consider purification by distillation. A colorimetric analysis can quantify the color change. |
| White fumes or a strong, acrid smell are observed when opening the container. | Reaction with atmospheric moisture, releasing HCl gas.[7] | This is a common observation with reactive acyl chlorides.[7] Always handle this compound in a well-ventilated fume hood. Minimize the time the container is open. For frequent use, consider transferring smaller aliquots to a separate container to avoid repeated exposure of the main stock to air. |
| Presence of a white precipitate in the liquid. | This could be neodecanoic acid that has crystallized out of solution due to significant hydrolysis. | The presence of a solid indicates significant degradation. The material may not be suitable for reactions requiring high purity. The purity can be assessed by gas chromatography to determine the amount of neodecanoic acid present. |
| Inconsistent or lower-than-expected yields in reactions. | The purity of the this compound may have decreased due to hydrolysis, leading to a lower concentration of the active reagent. | Before starting a critical reaction, it is advisable to determine the purity of the this compound. An assay by argentometric titration can be performed to determine the concentration.[1] Based on the assay result, the amount of reagent used in the reaction can be adjusted accordingly. |
Experimental Protocols
1. Determination of Neodecanoic Acid Content by Gas Chromatography (GC)
-
Principle: This method separates and quantifies the amount of neodecanoic acid present in a this compound sample.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable.
-
Sample Preparation:
-
Carefully prepare a standard solution of neodecanoic acid in a suitable anhydrous solvent (e.g., toluene (B28343) or hexane).
-
Accurately weigh a sample of this compound and dissolve it in the same anhydrous solvent. Caution: Handle this compound in a fume hood and wear appropriate PPE.
-
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Analysis: Inject both the standard and the sample solutions. The concentration of neodecanoic acid in the sample is determined by comparing the peak area of neodecanoic acid in the sample chromatogram with that of the standard.
2. Determination of Hydrogen Chloride Content by Acidimetry (Titration)
-
Principle: This method quantifies the amount of free hydrogen chloride (an indicator of hydrolysis) in the this compound sample by titration with a standardized base.
-
Reagents:
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M).
-
Anhydrous isopropanol (B130326) or another suitable anhydrous solvent.
-
Phenolphthalein (B1677637) indicator solution.
-
-
Procedure:
-
Accurately weigh a sample of this compound into a clean, dry Erlenmeyer flask containing a known volume of anhydrous isopropanol.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized NaOH solution until a persistent pink color is observed.
-
-
Calculation: The amount of HCl is calculated from the volume of NaOH used and its molarity.
3. Colorimetric Analysis
-
Principle: The color of the this compound sample is compared to a standard color scale (e.g., APHA/Hazen scale) to provide a quantitative measure of its color.
-
Instrumentation: A colorimeter or a spectrophotometer capable of measuring in the visible range.
-
Procedure:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Place the this compound sample in a cuvette.
-
Measure the color value and compare it to the product specifications. A typical specification for fresh this compound is ≤ 10 APHA.[1]
-
Visualizations
References
- 1. framochem.com [framochem.com]
- 2. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. This compound | 40292-82-8 | Benchchem [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: In-Situ Generation of Neodecanoyl Chloride for Sensitive Reactions
Welcome to the Technical Support Center for the in-situ generation of neodecanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this reactive intermediate in sensitive chemical transformations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of generating this compound in-situ for sensitive reactions?
Generating this compound in-situ offers several key advantages, primarily centered around handling a highly reactive and moisture-sensitive compound. By creating the acyl chloride in the same reaction vessel where it will be consumed, you can:
-
Minimize Handling: Avoids the isolation and purification of the unstable this compound, reducing the risk of decomposition and exposure to atmospheric moisture.
-
Improve Safety: Reduces the handling of a corrosive and toxic substance.[1]
-
Enhance Reaction Efficiency: The freshly generated, highly reactive acyl chloride is immediately available to react with the desired nucleophile, which can lead to higher yields and faster reaction times.
Q2: Which reagents are most commonly used for the in-situ generation of this compound?
The two most prevalent chlorinating agents for the in-situ formation of this compound from neodecanoic acid are:
-
Thionyl chloride (SOCl₂): A widely used and effective reagent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.[2][3]
-
Oxalyl chloride ((COCl)₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF). This method is known for being mild and producing volatile byproducts (CO, CO₂, and HCl).
The choice between these reagents often depends on the specific requirements of the subsequent reaction, including temperature sensitivity and substrate compatibility.
Q3: My reaction to form an amide using in-situ generated this compound is giving a low yield. What could be the issue?
Low yields in in-situ amidation reactions are a common problem. It's important to note that for some amidation reactions, prior isolation of the acyl chloride may be necessary before adding the amine.[4] However, if you are proceeding with an in-situ protocol, consider the following:
-
Incomplete Acyl Chloride Formation: The conversion of neodecanoic acid to this compound may not be complete before the amine is introduced.
-
Side Reactions: The amine may react with the chlorinating agent or its byproducts.
-
Protonation of the Amine: The HCl generated during the formation of the acyl chloride can protonate the amine, rendering it non-nucleophilic.
Q4: Can I monitor the formation of this compound in-situ before adding my sensitive substrate?
Directly monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) can be unreliable for highly reactive acyl chlorides, as they can hydrolyze on the silica (B1680970) plate. A more dependable method is to take a small aliquot of the reaction mixture and quench it with a simple nucleophile, such as methanol (B129727). The resulting stable methyl ester can then be easily analyzed by TLC or GC-MS to confirm the formation of the acyl chloride.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Moisture Contamination: this compound and the chlorinating agents are extremely sensitive to moisture. | Ensure all glassware is oven or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure all reagents are dry. |
| Incomplete Acyl Chloride Formation: Insufficient chlorinating agent or reaction time. | Use a slight excess (1.1-1.5 equivalents) of the chlorinating agent. Monitor the reaction (via the quenching method described in the FAQs) to ensure complete conversion before adding the nucleophile. | |
| Low Reaction Temperature: The formation of the acyl chloride may be too slow at low temperatures. | While sensitive reactions require cooling, the initial formation of the acyl chloride may need to be performed at room temperature or with gentle heating before cooling to add the sensitive substrate. | |
| Poor Reagent Quality: The chlorinating agent may have degraded over time. | Use a fresh bottle of the chlorinating agent or distill it before use. | |
| Formation of Unwanted Byproducts | Side reactions with the chlorinating agent: The substrate of the second reaction may be sensitive to thionyl chloride or oxalyl chloride. | If possible, remove any excess chlorinating agent under vacuum before adding the sensitive substrate. Be aware that this is not a true in-situ reaction in that case. Alternatively, choose the milder reagent (often oxalyl chloride/DMF). |
| Reaction with HCl byproduct: Acid-sensitive functional groups in the substrate may be affected by the generated HCl. | Add a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to the reaction mixture to scavenge the HCl as it is formed. | |
| Product is Dark in Color | Reaction Temperature is Too High: Decomposition of reagents or products can occur at elevated temperatures. | Maintain careful temperature control throughout the reaction. For the addition of the sensitive substrate, it is often beneficial to cool the reaction mixture to 0 °C or below. |
| Impure Starting Materials: Impurities in the neodecanoic acid or other reagents can lead to colored byproducts. | Ensure the purity of all starting materials before use. |
Experimental Protocols
Note: These are general protocols and may require optimization for your specific substrate and reaction conditions.
Protocol 1: In-Situ Generation of this compound using Oxalyl Chloride for Amidation
This protocol is adapted from a general procedure for the formation of an amide from a carboxylic acid.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add neodecanoic acid (1.0 eq) and anhydrous dichloromethane (B109758) (DCM).
-
Acyl Chloride Formation: Cool the mixture to 0 °C and add a catalytic amount of DMF (e.g., 1-2 drops). Slowly add oxalyl chloride (1.2-1.5 eq) dropwise. Gas evolution (CO, CO₂) will be observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, or until gas evolution ceases. Optionally, confirm the formation of the acyl chloride by quenching an aliquot with methanol and analyzing by TLC or GC-MS.
-
Amidation: In a separate flask, dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in anhydrous DCM.
-
Reaction: Cool the amine solution to 0 °C and slowly add the freshly prepared this compound solution via cannula or syringe.
-
Workup: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: In-Situ Generation of this compound using Thionyl Chloride for Esterification
This protocol outlines a general procedure for esterifying a sensitive or sterically hindered alcohol.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add neodecanoic acid (1.0 eq) and a suitable anhydrous solvent (e.g., toluene (B28343) or DCM).
-
Acyl Chloride Formation: Slowly add thionyl chloride (1.2-1.5 eq) at room temperature. The reaction may be gently heated (e.g., to 40-50 °C) to ensure complete conversion. Gaseous byproducts (SO₂ and HCl) will be evolved, so the reaction must be performed in a well-ventilated fume hood.
-
Removal of Excess Reagent (Optional but Recommended): After the reaction is complete (cessation of gas evolution), remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can aid in the complete removal of residual thionyl chloride.
-
Esterification: Re-dissolve the crude this compound in fresh anhydrous DCM. In a separate flask, dissolve the alcohol (1.0 eq) and a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine, 1.1 eq) in anhydrous DCM.
-
Reaction: Cool the alcohol solution to 0 °C and slowly add the this compound solution.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
Data Summary
While specific quantitative data for the in-situ generation of this compound is not widely published, the following table provides a general comparison of the two common chlorinating agents.
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂ / cat. DMF) |
| Equivalents | Typically 1.2 - 2.0 | Typically 1.2 - 1.5 |
| Temperature | Room temperature to reflux | 0 °C to room temperature |
| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) |
| General Reactivity | Highly reactive, can sometimes lead to charring with sensitive substrates. | Milder, often preferred for sensitive substrates. |
| Catalyst Required | None, but pyridine is sometimes used as a base. | Catalytic DMF is typically required. |
Visualizations
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining Neodecanoyl Chloride Purity
For researchers, scientists, and drug development professionals, ensuring the purity of reactive intermediates like Neodecanoyl chloride is critical for the synthesis of well-defined final products and for maintaining experimental reproducibility. This guide provides an objective comparison of the principal analytical methods for determining the purity of this compound, supported by experimental data and detailed protocols.
This compound (C₁₀H₁₉ClO) is a key building block in organic synthesis, notably in the production of polymerization initiators and other specialty chemicals. Its high reactivity, while advantageous in synthesis, necessitates robust analytical methods to accurately quantify its purity and identify potential impurities. Common impurities include the starting material, neodecanoic acid, residual hydrochloric acid, and byproducts from the chlorination process.
This guide explores and compares three primary analytical techniques: Gas Chromatography (GC), Titrimetry (Argentometric and Acid-Base), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the specific information required (e.g., assay of the main component vs. impurity profile), available instrumentation, and the desired level of accuracy and precision.
| Parameter | Gas Chromatography (with Derivatization) | Argentometric Titration | Acid-Base Titration | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation of the derivatized, volatile analyte from impurities. | Precipitation titration to quantify the chloride content. | Neutralization of acidic components with a standardized base. | Proportionality between NMR signal integral and the number of nuclei. |
| Primary Use | Impurity profiling and quantification. | Assay of this compound. | Quantification of acidic impurities (Neodecanoic acid, HCl). | Absolute purity determination and structural confirmation. |
| Selectivity | High | Moderate (interfered by other halides). | Low (titrates all acidic species). | High (structurally specific). |
| Sensitivity | High (ppm levels). | Moderate to high. | Moderate. | Moderate. |
| Accuracy | High | High | High | Very High |
| Precision (%RSD) | < 2% | < 1% | < 1% | < 1% |
| Analysis Time | ~30 min per sample. | ~15 min per sample. | ~15 min per sample. | ~10 min per sample. |
| Sample Prep | Derivatization required. | Dilution. | Hydrolysis and dilution. | Dissolution with internal standard. |
| LOD/LOQ | Low (µg/mL range). | Dependent on titrant concentration. | Dependent on titrant concentration. | ~0.1% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are illustrative and may require optimization for specific laboratory conditions and instrumentation.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Due to the high reactivity of this compound, direct analysis by GC can be challenging. A common approach is to derivatize the acyl chloride to a more stable ester.
1. Derivatization:
-
Accurately weigh approximately 50 mg of the this compound sample into a vial.
-
Add 1 mL of anhydrous methanol (B129727) to convert the acyl chloride to its methyl ester (methyl neodecanoate).
-
Cap the vial and allow the reaction to proceed for 15 minutes at room temperature.
2. Sample Preparation:
-
Dilute the derivatized sample with a suitable solvent, such as dichloromethane, to a final concentration of approximately 1 mg/mL.
3. GC-FID Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (split mode).
4. Quantification:
-
The purity is determined by calculating the area percentage of the methyl neodecanoate peak relative to the total peak area of all components in the chromatogram. For more accurate quantification, an internal or external standard method should be employed.
Argentometric Titration (Assay of this compound)
This method determines the purity of this compound by quantifying its chloride content. The Mohr method is a common approach.[1][2][3]
1. Sample Preparation:
-
Accurately weigh approximately 0.5 g of this compound into a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water and stir to hydrolyze the acyl chloride to neodecanoic acid and hydrochloric acid.
2. Titration:
-
Add 1 mL of 5% potassium chromate (B82759) indicator solution to the flask.[1]
-
Titrate with a standardized 0.1 M silver nitrate (B79036) (AgNO₃) solution until the first appearance of a persistent reddish-brown precipitate of silver chromate.[2][3]
-
Perform a blank titration with 50 mL of deionized water and the indicator.
3. Calculation:
-
The percentage of this compound is calculated based on the volume of AgNO₃ consumed, corrected for the blank, and the sample weight.
Acid-Base Titration (Determination of Acidic Impurities)
This method can be used to determine the total acid content, which includes hydrochloric acid and neodecanoic acid.
1. Sample Preparation:
-
Accurately weigh approximately 1 g of this compound into a 250 mL Erlenmeyer flask.
-
Add 50 mL of a 1:1 mixture of ethanol (B145695) and water to hydrolyze the sample.
2. Titration:
-
Add a few drops of phenolphthalein (B1677637) indicator.
-
Titrate with a standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution until a persistent pink color is observed.[4][5]
3. Calculation:
-
The total acidity is calculated based on the volume of NaOH consumed and the sample weight. To differentiate between HCl and neodecanoic acid, a two-phase titration or potentiometric titration can be employed.
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR is a primary ratio method that provides a direct and highly accurate determination of purity without the need for a standard of the analyte itself.[6][7][8][9]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone) into an NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) and mix thoroughly to dissolve the sample and standard.
2. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a calibrated spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons.
3. Data Processing and Quantification:
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the protons on the carbon adjacent to the carbonyl group) and a signal from the internal standard.
-
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
Experimental Workflow for Purity Determination
Caption: Workflow for purity analysis of this compound.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an analytical method.
References
- 1. rrcap.ait.ac.th [rrcap.ait.ac.th]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. fchpt.stuba.sk [fchpt.stuba.sk]
- 4. Khan Academy [khanacademy.org]
- 5. miperknlapindia.ac.in [miperknlapindia.ac.in]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Neodecanoyl Chloride and Alternative Acylating Agents
For researchers, scientists, and professionals in drug development, the precise characterization of reagents is paramount. Acyl chlorides are a fundamental class of reactants in organic synthesis, and a thorough understanding of their spectral properties is crucial for reaction monitoring and product verification. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for neodecanoyl chloride, alongside two alternative acylating agents: the linear isomer, decanoyl chloride, and the sterically hindered pivaloyl chloride.
Comparison of NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, decanoyl chloride, and pivaloyl chloride, typically recorded in deuterated chloroform (B151607) (CDCl₃). These data facilitate the differentiation of these isomers and analogues based on their unique magnetic environments.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| This compound | 0.88–1.02 | m | 9H | Terminal CH₃ groups |
| 1.25–1.78 | m | 10H | -CH₂- backbone | |
| Decanoyl Chloride | ~0.88 | t | 3H | CH₃-(CH₂)₇- |
| ~1.27 | m | 12H | -(CH₂)₆- | |
| ~1.70 | p | 2H | -CH₂-CH₂-COCl | |
| ~2.88 | t | 2H | -CH₂-COCl | |
| Pivaloyl Chloride | 1.34 | s | 9H | -C(CH₃)₃ |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound | ~180.2 | C=O (Carbonyl) |
| 22.1–34.5 | -CH₂- backbone | |
| ~27.8 | C₇-methyl branches | |
| Decanoyl Chloride | ~174 | C=O (Carbonyl) |
| ~45.5 | -CH₂-COCl | |
| 22.6-33.9 | -CH₂- backbone | |
| ~14.1 | -CH₃ | |
| Pivaloyl Chloride [1] | 177.5 | C=O (Carbonyl)[1] |
| 47.5 | -C (CH₃)₃[1] | |
| 27.5 | -C(C H₃)₃[1] |
Experimental Protocols
NMR Spectroscopy of Acyl Chlorides
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of acyl chlorides.
Materials:
-
Acyl chloride sample (this compound, Decanoyl chloride, or Pivaloyl chloride)
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard
-
5 mm NMR tubes
-
Pasteur pipette
-
Vial
Procedure:
-
In a clean, dry vial, add approximately 0.5 mL of CDCl₃ containing TMS.
-
To the solvent, add 1-2 drops of the acyl chloride sample.
-
Cap the vial and gently swirl to ensure the solution is homogeneous.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a depth of approximately 4-5 cm.
-
Carefully place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Set up the spectrometer to acquire both ¹H and ¹³C NMR spectra. Standard acquisition parameters on a 400 MHz or similar spectrometer are typically sufficient.
-
Perform shimming to optimize the magnetic field homogeneity.
-
Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum.
Visualization of Reagent Selection Logic
The choice of an acylating agent often depends on the specific requirements of a chemical transformation, particularly concerning steric hindrance. The following diagram illustrates a decision-making workflow for selecting between this compound, decanoyl chloride, and pivaloyl chloride based on desired structural features of the product.
Caption: Decision workflow for selecting an acylating agent.
References
A Comparative Analysis of Neodecanoyl Chloride and Decanoyl Chloride Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of neodecanoyl chloride and decanoyl chloride, two isomeric acyl chlorides with significant applications in organic synthesis, particularly in the pharmaceutical and polymer industries. Understanding the nuances of their reactivity is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic pathways. This document outlines the structural differences, explores the factors governing their reactivity, presents available quantitative data, and provides detailed experimental protocols for their analysis.
Structural and Electronic Properties
This compound and decanoyl chloride share the same molecular formula, C₁₀H₁₉ClO, and molecular weight. However, their structural arrangements differ significantly, which is the primary determinant of their distinct chemical behaviors.
-
Decanoyl chloride is a linear acyl chloride, characterized by a nine-carbon straight chain attached to the carbonyl group. Its chemical formula is CH₃(CH₂)₈COCl.
-
This compound , conversely, possesses a branched alkyl chain. Its IUPAC name is 7,7-dimethyloctanoyl chloride, with a structure featuring a tert-butyl group at the end of the chain: (CH₃)₃C(CH₂)₅COCl.
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is principally governed by two factors: the electrophilicity of the carbonyl carbon and steric hindrance around the reaction center. Both the oxygen and chlorine atoms inductively withdraw electron density from the carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack.
Comparative Reactivity: The Impact of Steric Hindrance
While the electronic effects of the alkyl chains in both molecules are broadly similar (both are weakly electron-donating), the steric bulk of the neopentyl group in this compound plays a decisive role in its reactivity. The branched structure of this compound is anticipated to present greater steric hindrance to an incoming nucleophile compared to the linear profile of decanoyl chloride. This steric impediment can slow down the rate of reaction.
Experimental evidence supports this hypothesis. It is estimated that this compound reacts with water approximately 2.3 times slower than decanoyl chloride due to this structural difference.[1] This suggests that for reactions where precise control over the reaction rate is desired, the less reactive this compound might be the preferred reagent. Conversely, when rapid and complete reaction is the goal, the more reactive decanoyl chloride would be more suitable.
Quantitative Data Summary
| Compound | Structure | Relative Hydrolysis Rate (Estimated) | Key Structural Feature |
| Decanoyl Chloride | CH₃(CH₂)₈COCl | 2.3x | Linear Alkyl Chain |
| This compound | (CH₃)₃C(CH₂)₅COCl | 1x | Branched Alkyl Chain |
Experimental Protocols
To quantitatively assess the reactivity of these acyl chlorides, several established experimental methods can be employed. The choice of method often depends on the timescale of the reaction and the available analytical instrumentation.
Determination of Hydrolysis Kinetics via pH-Stat Titration
This method is suitable for monitoring the rapid hydrolysis of acyl chlorides by quantifying the release of hydrochloric acid.
Principle: The hydrolysis of an acyl chloride produces one equivalent of hydrochloric acid. By continuously neutralizing the generated acid with a standard base solution using an automated titrator (pH-stat), the rate of reaction can be determined.
Procedure:
-
A known amount of the acyl chloride is dissolved in a suitable inert organic solvent (e.g., anhydrous acetone (B3395972) or THF).
-
This solution is rapidly injected into a thermostatted reaction vessel containing a well-stirred aqueous solution.
-
The pH of the aqueous solution is maintained at a constant value (e.g., pH 7) by the automated addition of a standardized sodium hydroxide (B78521) solution.
-
The volume of NaOH solution added over time is recorded.
-
The initial rate of reaction can be calculated from the initial slope of the plot of moles of NaOH added versus time.
Monitoring Reaction Kinetics using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of a reaction in real-time by observing the disappearance of reactant signals and the appearance of product signals.
Principle: The chemical shifts of protons or carbons in the reactants and products are distinct. By acquiring spectra at regular intervals, the concentration of each species can be determined and the reaction rate calculated.
Procedure:
-
The reaction is set up directly in an NMR tube using a deuterated solvent.
-
A known concentration of the acyl chloride and the nucleophile (e.g., an alcohol for esterification) are mixed at a controlled temperature.
-
A series of ¹H NMR spectra are acquired at predetermined time intervals.
-
The integrals of characteristic peaks for the reactant and product are measured.
-
The concentration of the reactant at each time point is calculated relative to an internal standard.
-
This data is then used to determine the rate constant of the reaction.
Gas Chromatography (GC) Analysis of Reaction Progress
For reactions that are slower or can be quenched, gas chromatography can be used to determine the concentration of reactants and products over time.
Principle: The components of a reaction mixture are separated based on their volatility and interaction with the stationary phase of a GC column. By calibrating with known standards, the concentration of each component can be quantified.
Procedure:
-
The reaction is initiated by mixing the acyl chloride and the nucleophile in a suitable solvent at a controlled temperature.
-
Aliquots of the reaction mixture are withdrawn at specific time points.
-
The reaction in each aliquot is quenched, for example, by derivatization. For instance, in the case of unreacted acyl chloride, it can be rapidly converted to a stable ester by adding an excess of an alcohol like 2-butanol.
-
The quenched samples are then injected into a gas chromatograph equipped with an appropriate column (e.g., a DB-wax column) and a flame ionization detector (FID).
-
The peak areas of the reactant and product are used to determine their concentrations by comparison with calibration curves.
Visualizing the Factors Influencing Reactivity
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Key factors determining the reactivity of acyl chlorides.
Caption: Steric hindrance comparison between decanoyl and this compound.
Caption: A generalized workflow for the kinetic analysis of acyl chloride reactivity.
References
The Steric Shield: How the Neodecanoyl Group Influences Reactivity in Chemical Synthesis
The bulky and highly branched structure of the neodecanoyl group presents a significant steric barrier in chemical reactions, leading to slower reaction rates and lower yields compared to its linear isomers and less hindered analogues. This steric hindrance, a crucial factor for researchers in drug development and polymer science, allows for greater control and selectivity in certain synthetic applications.
The neodecanoyl group, a ten-carbon acyl chain with a quaternary carbon at the alpha-position, creates a congested environment around the reactive carbonyl center. This "steric shield" physically obstructs the approach of nucleophiles, the chemical species that initiate many organic reactions. The impact of this steric bulk is evident when comparing the reactivity of neodecanoyl chloride to other acyl chlorides in common reactions such as esterification and hydrolysis.
Comparative Analysis of Acyl Chloride Reactivity
To quantify the steric effect of the neodecanoyl group, we can compare its performance in key reactions against less sterically hindered acyl chlorides.
Esterification Yields
In esterification reactions, where an acyl chloride reacts with an alcohol to form an ester, the steric bulk of the neodecanoyl group significantly impedes the reaction. Experimental data indicates that under identical conditions, the esterification yield using this compound is approximately 15-20% lower than that achieved with its linear isomer, decanoyl chloride. This difference highlights the difficulty the alcohol nucleophile has in accessing the sterically encumbered carbonyl carbon of this compound.
| Acyl Chloride | Structure | Relative Esterification Yield |
| Acetyl Chloride | CH₃COCl | High |
| Propionyl Chloride | CH₃CH₂COCl | High |
| Decanoyl Chloride | CH₃(CH₂)₈COCl | Baseline |
| This compound | C₉H₁₉COCl (branched) | 15-20% Lower than Decanoyl Chloride |
| Table 1: A qualitative and quantitative comparison of esterification yields for various acyl chlorides. Data for this compound is relative to its linear isomer, decanoyl chloride. |
Hydrolysis Rates
The reaction of an acyl chloride with water, known as hydrolysis, provides another clear illustration of the neodecanoyl group's steric hindrance. The bulky neodecanoyl group restricts the access of water molecules to the carbonyl carbon. As a result, this compound hydrolyzes at a rate that is 2.3 times slower than that of decanoyl chloride. This reduced reactivity can be advantageous in situations where greater stability in the presence of moisture is desired.
| Acyl Chloride | Tolman Cone Angle (°) | Relative Hydrolysis Rate |
| Decanoyl Chloride | 132 | Baseline (1x) |
| This compound | 148 | 2.3x Slower |
| Table 2: Comparison of the Tolman cone angle, a measure of steric bulk, and the relative hydrolysis rates of decanoyl chloride and this compound. |
Saponification of Neodecanoate Esters
The steric hindrance of the neodecanoyl group also extends to the reactivity of its corresponding esters. Saponification, the hydrolysis of an ester under basic conditions, is slower for neodecanoate esters compared to esters with less bulky acyl groups. The hydroxide (B78521) ion, acting as the nucleophile, encounters greater difficulty in attacking the carbonyl carbon of a neodecanoate ester due to the steric shield provided by the branched alkyl chain. While specific kinetic data for the saponification of neodecanoate esters is not widely available for a direct comparison with simpler esters like acetates or propionates, the general principles of steric hindrance strongly suggest a slower reaction rate.
Experimental Protocols
To provide a practical context for these comparisons, detailed experimental methodologies for key reactions are outlined below.
General Procedure for Comparative Esterification of an Alcohol with an Acyl Chloride
This protocol can be used to compare the esterification yields of this compound with other acyl chlorides.
Materials:
-
Primary or secondary alcohol (e.g., ethanol, isopropanol)
-
This compound
-
Alternative acyl chloride (e.g., acetyl chloride, decanoyl chloride)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Pyridine or triethylamine (B128534) as a base
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) supplies
-
Column chromatography supplies
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) and the base (1.2 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a designated time (e.g., 2 hours). Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
-
Determine the isolated yield and compare the results for the different acyl chlorides used.
General Procedure for Monitoring the Relative Hydrolysis Rates of Acyl Chlorides
This experiment can be adapted to compare the hydrolysis rates of this compound and other acyl chlorides.
Materials:
-
This compound
-
Alternative acyl chloride (e.g., decanoyl chloride)
-
Acetone/water solvent mixture (e.g., 90:10 v/v)
-
pH indicator or pH meter
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of the acyl chloride in the acetone/water mixture at a known concentration.
-
Monitor the change in pH of the solution over time as hydrochloric acid is produced during hydrolysis. This can be done using a pH meter or by observing the color change of a suitable indicator.
-
Plot the pH or a related property as a function of time.
-
The initial rate of the reaction can be determined from the slope of the curve at t=0.
-
Compare the initial rates of hydrolysis for the different acyl chlorides to determine their relative reactivity.
Visualizing the Steric Effect
The steric hindrance of the neodecanoyl group can be visualized through a simple diagram representing the approach of a nucleophile to the carbonyl carbon.
In the case of this compound, the bulky branched alkyl group (represented as a "Steric Shield") hinders the approach of the nucleophile (Nu:). In contrast, the much smaller methyl group of acetyl chloride allows for easy access of the nucleophile to the carbonyl carbon.
Conclusion
The neodecanoyl group's significant steric hindrance profoundly impacts its reactivity in common organic reactions. Compared to linear and less bulky analogues, neodecanoyl-containing compounds exhibit slower reaction rates and often lower yields in processes like esterification and hydrolysis. While this can be a limitation in some synthetic strategies, it can also be a valuable tool for achieving selectivity and controlling reactivity in complex molecular architectures, a feature highly sought after in the fields of drug development and materials science. Understanding and quantifying these steric effects are crucial for chemists to effectively design and optimize synthetic routes involving this unique and important functional group.
A Comparative Analysis of Thionyl Chloride vs. Oxalyl Chloride for Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate reagent is a critical decision that can significantly impact the yield, purity, and overall efficiency of a synthetic route. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are two of the most common reagents for the conversion of carboxylic acids to acyl chlorides, a pivotal transformation in the synthesis of esters, amides, and other carbonyl derivatives. This guide provides an objective, data-driven comparison of their performance, applications, and safety considerations to inform reagent selection in a laboratory and process chemistry setting.
At a Glance: Key Differences
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Primary Use | Conversion of carboxylic acids to acyl chlorides; alcohols to alkyl chlorides.[1][2] | Conversion of carboxylic acids to acyl chlorides; Swern oxidation of alcohols to aldehydes/ketones.[3][4] |
| Reaction Conditions | Often requires heating/reflux, can be performed neat or in an inert solvent.[5][6] | Typically proceeds at room temperature or below, often with a DMF catalyst.[6][7] |
| Byproducts | SO₂(g), HCl(g)[1][8] | CO(g), CO₂(g), HCl(g)[7][9] |
| Work-up | Simplified by gaseous byproducts, excess reagent removed by distillation.[10][11] | Simplified by gaseous byproducts, excess reagent removed by rotary evaporation.[10][12] |
| Selectivity & Mildness | More aggressive, can lead to side reactions with sensitive substrates.[13] | Milder and more selective, preferred for thermally sensitive or stereochemically complex molecules.[4][7][13] |
| Cost | Generally more economical and used for large-scale industrial synthesis.[7][14] | More expensive, often used for smaller-scale laboratory syntheses where purity is paramount.[4][7] |
| Safety Concerns | Toxic, corrosive, reacts violently with water.[15][16] Listed under the Chemical Weapons Convention.[10][16] | Toxic, corrosive, reacts with water.[9] Catalytic DMF can form the potent carcinogen dimethylcarbamoyl chloride.[4][10] |
Performance Data in Synthesis
The choice between thionyl chloride and oxalyl chloride often hinges on the specific substrate and the desired outcome. The following table summarizes experimental data for the synthesis of various acyl chlorides.
| Substrate | Reagent | Catalyst | Solvent | Temperature | Time | Yield | Notes |
| (4-Methylphenoxy)acetic acid | Thionyl Chloride | None | Neat | Reflux (40-80°C) | 3-6 h | 85-92% | Product purified by distillation.[10] |
| (4-Methylphenoxy)acetic acid | Oxalyl Chloride | DMF | - | Room Temp | 1.5-5 h | High (Specific data not readily available) | Simplified work-up via rotary evaporation.[10] |
| Salicylic Acid | Thionyl Chloride | None | Benzene or Neat | Reflux | Several hours | Variable | Risk of thermal degradation of the product.[7] |
| Salicylic Acid | Oxalyl Chloride | - | - | Room Temp | 1-2 h | High | Milder conditions lead to higher purity.[7] |
| α-Chloroacrylic acid | Oxalyl Chloride | DMF | Neat | 40°C | - | High | Minimal formation of by-products compared to thionyl chloride or phosgene.[17] |
| 2-(p-Tolyl)propionic acid | Thionyl Chloride | None | Neat | Reflux (84°C) | 3 h | Not specified (used in situ) | Excess thionyl chloride removed under vacuum.[18] |
| General Carboxylic Acid | Oxalyl Chloride | DMF | CH₂Cl₂ | Room Temp | 1.5 h | Not specified (used in situ) | A general and efficient procedure.[19] |
Reaction Mechanisms and Workflows
The mechanisms by which these reagents convert carboxylic acids to acyl chlorides, while achieving the same outcome, proceed through different intermediates. Similarly, oxalyl chloride is a key reagent in the Swern oxidation, a widely used method for oxidizing alcohols.
Thionyl Chloride Reaction with a Carboxylic Acid
The reaction of a carboxylic acid with thionyl chloride begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the sulfur atom of thionyl chloride.[20] This is followed by the expulsion of a chloride ion and subsequent formation of a chlorosulfite intermediate.[2] The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride with the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[20][21]
Caption: Mechanism of Acyl Chloride formation using Thionyl Chloride.
Oxalyl Chloride Reaction with a Carboxylic Acid (DMF Catalyzed)
Oxalyl chloride is often used with a catalytic amount of N,N-dimethylformamide (DMF).[4][10] DMF reacts with oxalyl chloride to form the Vilsmeier reagent, a highly reactive chloroiminium ion intermediate.[14] The carboxylic acid then reacts with the Vilsmeier reagent to form an activated intermediate, which is subsequently attacked by a chloride ion to yield the acyl chloride, regenerating the DMF catalyst and releasing CO, CO₂, and HCl.
Caption: Catalytic cycle for Acyl Chloride formation using Oxalyl Chloride and DMF.
Swern Oxidation Mechanism
The Swern oxidation utilizes oxalyl chloride to activate dimethyl sulfoxide (B87167) (DMSO).[22][23] This generates a reactive electrophilic sulfur species, which then reacts with a primary or secondary alcohol.[24][25] In the final step, a hindered base, such as triethylamine, is added to induce an elimination reaction that yields the corresponding aldehyde or ketone, along with dimethyl sulfide (B99878) and triethylammonium (B8662869) chloride.[22][26] The reaction is typically conducted at very low temperatures (e.g., -78 °C) to control the exothermic reaction and prevent side reactions.[23][26]
Caption: Key steps in the Swern Oxidation of an alcohol.
Comparative Experimental Workflow
The general laboratory workflows for using thionyl chloride and oxalyl chloride highlight the key operational differences, particularly regarding reaction temperature.
Caption: Comparative workflow for synthesis using thionyl chloride versus oxalyl chloride.
Experimental Protocols
Protocol 1: Synthesis of an Acyl Chloride using Thionyl Chloride
Materials:
-
Carboxylic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) (2.0-5.0 equiv, can be used as solvent)[6]
-
Inert solvent (e.g., toluene, dichloromethane (B109758), optional)
-
Reaction flask, condenser, heating mantle, and nitrogen/argon inlet
Procedure:
-
To a round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add the carboxylic acid.
-
If using a solvent, add it to the flask. Otherwise, carefully add thionyl chloride directly to the carboxylic acid at room temperature.[5] The addition can be exothermic.
-
Heat the reaction mixture to reflux (typically 70-80°C) and maintain for 1-4 hours.[18] The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and solvent (if used) under reduced pressure. Care should be taken to trap the corrosive and toxic off-gases.
-
The crude acyl chloride can be purified by vacuum distillation.[10]
Protocol 2: Synthesis of an Acyl Chloride using Oxalyl Chloride
Materials:
-
Carboxylic acid (1.0 equiv)
-
Oxalyl chloride ((COCl)₂) (1.2-1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic, ~1-2 drops)[19]
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Reaction flask, dropping funnel, and nitrogen/argon inlet
Procedure:
-
To a flame-dried, round-bottomed flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DCM.[6]
-
Add a catalytic amount of DMF to the solution.[19]
-
Cool the mixture in an ice bath (0°C).
-
Slowly add oxalyl chloride dropwise to the stirred solution. Vigorous gas evolution (CO, CO₂, HCl) will be observed.[7]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.[7]
-
The reaction is typically complete when gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride by rotary evaporation to yield the crude acyl chloride.[10] The product is often of high purity and can be used without further purification.
Conclusion: Making the Right Choice
The decision between thionyl chloride and oxalyl chloride is a classic example of the trade-offs encountered in chemical synthesis.
Thionyl chloride is a cost-effective, powerful, and widely used reagent, making it a workhorse for many standard transformations, especially on an industrial scale.[7][14] Its primary drawbacks are the often harsh reaction conditions (high temperatures) which can be detrimental to sensitive or complex molecules.
Oxalyl chloride , in contrast, offers a milder and more selective alternative.[4][7] Its ability to effect chlorination at room temperature or below makes it the reagent of choice for substrates with thermally labile functional groups or chiral centers where racemization is a concern.[13] This enhanced performance comes at a higher cost, generally reserving its use for smaller-scale, high-value syntheses, such as in the pharmaceutical industry.[4][7]
Ultimately, the optimal reagent depends on the specific requirements of the synthesis: for large-scale, robust applications where cost is a major factor, thionyl chloride is often preferred. For laboratory-scale synthesis of complex, sensitive molecules where purity and mild conditions are paramount, oxalyl chloride is frequently the superior choice.[7][10]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Oxalyl Chloride Manufacturer - Anshul Specialty Molecules Private Limited [anshulchemicals.com]
- 4. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
- 5. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Sciencemadness Discussion Board - Reagents for the preparation of acid chlorides: pros and cons - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 17. US3940439A - Acid chloride synthesis - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 24. Swern Oxidation [organic-chemistry.org]
- 25. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 26. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
A Comparative Guide to the Quantitative Analysis of Neodecanoyl Chloride in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantitative analysis of Neodecanoyl chloride in a reaction mixture. The selection of an appropriate analytical technique is critical for monitoring reaction progress, ensuring product quality, and optimizing process parameters in research and drug development. This document details and compares three common analytical methods: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Argentometric Titration. Experimental protocols, performance data, and illustrative diagrams are provided to assist in method selection and implementation.
Method Comparison
The choice of analytical method for the quantification of this compound is dependent on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the reaction matrix. The following table summarizes the key performance characteristics of Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV), and Argentometric Titration.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Argentometric Titration |
| Principle | Separation of volatile derivatives based on boiling point and polarity. | Separation of derivatized analyte based on polarity. | Titration of the chloride ion with a standardized silver nitrate (B79036) solution. |
| Derivatization | Required (e.g., with methanol (B129727) to form the methyl ester). | Required (e.g., with 2-nitrophenylhydrazine). | Not required. |
| Selectivity | High. Can resolve the analyte from structurally similar impurities. | High. Can separate the derivatized analyte from other components. | Moderate. Can be affected by other chloride sources. |
| Sensitivity | High. | Very High. | Low to Moderate. |
| Linearity (r²) | > 0.99[1] | > 0.999[2] | High (typically > 0.999)[3] |
| Accuracy (Recovery) | ≥ 82.31%[1] | 87.8 - 114.1%[2][4] | High (typically 98-102%)[3][5] |
| Precision (RSD) | ≤ 5.88%[1] | < 0.97%[2] | < 1%[5] |
| Limit of Detection (LOD) | Analyte dependent, typically in the µg/mL range. | 0.01 - 0.03 µg/mL[2][6] | Analyte dependent, typically in the mg/mL range. |
| Limit of Quantitation (LOQ) | Analyte dependent, typically in the µg/mL range. | 0.03 - 0.08 µg/mL[2] | Analyte dependent, typically in the mg/mL range. |
| Throughput | Moderate. | Moderate. | High (for manual titration), Very high (with autotitrator). |
| Instrumentation | Gas Chromatograph with FID. | HPLC with UV/Vis detector. | Burette, pH/ion meter or indicator. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific reaction mixtures and laboratory conditions.
Gas Chromatography (GC-FID) with Derivatization
Due to the reactive nature of this compound, direct injection into a GC system is not advisable. A common and effective approach is to derivatize the acyl chloride to a more stable and volatile ester, such as methyl neodecanoate, by reaction with methanol. This method also allows for the simultaneous quantification of the corresponding carboxylic acid impurity, neodecanoic acid, which will also be esterified.[7]
1. Sample Preparation (Derivatization): a. To 100 µL of the reaction mixture, add 900 µL of anhydrous methanol containing an internal standard (e.g., methyl undecanoate at a known concentration). b. Add a scavenger for HCl, such as pyridine (B92270) (10 µL), to drive the reaction to completion. c. Vortex the mixture for 1 minute and let it stand at room temperature for 30 minutes to ensure complete derivatization.
2. GC-FID Conditions:
-
Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.[8]
-
Injector Temperature: 250 °C.[8]
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 split ratio).[8]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 260 °C.
3. Quantification:
-
Identify the methyl neodecanoate peak by comparing its retention time with a standard.
-
Calculate the concentration of this compound in the original sample based on the peak area ratio of methyl neodecanoate to the internal standard, using a pre-established calibration curve.
High-Performance Liquid Chromatography (HPLC-UV) with Derivatization
Direct analysis of this compound by HPLC is challenging due to its reactivity and lack of a strong chromophore. Derivatization with a UV-active agent is a highly effective strategy for sensitive quantification. 2-Nitrophenylhydrazine (B1229437) is a suitable derivatizing reagent, as it reacts with the acyl chloride to form a stable derivative with strong UV absorbance at 395 nm.[6][9]
1. Sample Preparation (Derivatization): a. Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile (B52724). b. In a vial, mix 100 µL of the reaction mixture with 900 µL of the 2-nitrophenylhydrazine solution. c. Allow the reaction to proceed at room temperature for 30 minutes.[4]
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
Start with 50% A, increase to 90% A over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Quantification:
-
Identify the derivatized this compound peak by comparing its retention time with a derivatized standard.
-
Quantify the concentration using a calibration curve prepared from standards of this compound derivatized under the same conditions.
Argentometric Titration
Argentometric titration is a classic and direct method for the assay of this compound, based on the reaction of the chloride ion with silver nitrate. The Mohr method, which uses potassium chromate (B82759) as an indicator, is a common approach.[10][11]
1. Reagents:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution.
-
5% (w/v) Potassium Chromate (K₂CrO₄) indicator solution.[12]
-
Acetone (B3395972) (ACS grade), free of chlorides.
2. Procedure: a. Accurately weigh approximately 0.5 g of the reaction mixture into a 250 mL Erlenmeyer flask. b. Dissolve the sample in 50 mL of acetone. c. Add 1 mL of the potassium chromate indicator solution. The solution should be yellow.[12] d. Titrate with the standardized 0.1 M silver nitrate solution with constant swirling. e. The endpoint is reached upon the first appearance of a permanent reddish-brown precipitate of silver chromate.[11] f. Perform a blank titration using 50 mL of acetone and 1 mL of indicator to account for any chloride impurities in the solvent.
3. Calculation: The percentage of this compound can be calculated using the following formula:
Where:
-
V_sample = Volume of AgNO₃ solution used for the sample (mL)
-
V_blank = Volume of AgNO₃ solution used for the blank (mL)
-
M_AgNO3 = Molarity of the AgNO₃ solution (mol/L)
-
MW_NDCl = Molecular weight of this compound (190.71 g/mol )
-
W_sample = Weight of the sample (g)
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 3. Validation of titration methods | Metrohm [metrohm.com]
- 4. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. usp.org [usp.org]
- 6. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. fchpt.stuba.sk [fchpt.stuba.sk]
- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 12. rrcap.ait.ac.th [rrcap.ait.ac.th]
In-Depth Analysis of Novel Bioactive Compounds from Neodecanoyl Chloride Remains Elusive
Neodecanoyl chloride is a reactive acyl chloride known to readily undergo nucleophilic acyl substitution reactions. Its branched hydrocarbon chain imparts unique steric and lipophilic properties to the molecules it is incorporated into, which can be advantageous in modulating the biological activity and pharmacokinetic profiles of new chemical entities. The primary reactions of this compound involve its interaction with nucleophiles such as amines and alcohols to form the corresponding N-substituted neodecanamides and neodecanoate esters.
General Synthetic Pathways
The synthesis of novel compounds from this compound would typically follow established organic chemistry principles.
Synthesis of Novel Amides
The reaction of this compound with a primary or secondary amine in the presence of a base (to neutralize the HCl byproduct) would yield a novel N-substituted neodecanamide. The general reaction is depicted below:
Caption: General synthesis of N-substituted neodecanamides.
Synthesis of Novel Esters
Similarly, the reaction with an alcohol in the presence of a base or a catalyst would produce a novel neodecanoate ester.
Caption: General synthesis of neodecanoate esters.
Potential Biological Activities and the Need for Comparative Data
The incorporation of the neodecanoyl moiety could potentially enhance the therapeutic efficacy of known pharmacophores by:
-
Increasing Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Modulating Receptor Binding: The bulky branched chain could influence the binding affinity and selectivity for specific biological targets.
-
Altering Metabolic Stability: The steric hindrance provided by the neodecanoyl group might protect the amide or ester linkage from enzymatic degradation.
To provide a meaningful comparison guide for researchers, it would be essential to have access to studies that not only synthesize and characterize these novel compounds but also evaluate their performance in relevant biological assays alongside established alternatives. Such data would typically be presented in tables comparing metrics like:
-
For Antimicrobial Agents: Minimum Inhibitory Concentration (MIC) values against various bacterial or fungal strains compared to standard antibiotics.
-
For Anticancer Agents: IC50 values (the concentration required to inhibit 50% of cell growth) against different cancer cell lines compared to known chemotherapy drugs.
-
For Enzyme Inhibitors: Ki values (inhibition constants) compared to other known inhibitors of the same enzyme.
Hypothetical Experimental Protocols
While specific protocols for novel neodecanoyl derivatives are not available, a general workflow for their synthesis and evaluation can be outlined.
Caption: A hypothetical workflow for the synthesis and evaluation of novel neodecanoyl compounds.
Performance Showdown: A Comparative Guide to Neodecanoyl Chloride-Derived Polymerization Initiators
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of neodecanoyl chloride-derived initiators against common alternatives, supported by experimental data, to guide selection in polymerization processes.
Initiators derived from this compound, primarily organic peroxides, play a crucial role in the synthesis of a wide array of polymers. Their performance characteristics, such as initiation efficiency, polymerization rate, and thermal stability, are critical factors that dictate the properties of the final polymeric material. This guide provides a comprehensive comparison of these initiators with other commonly used alternatives, supported by experimental data to facilitate informed decision-making in your research and development endeavors.
At a Glance: Performance Metrics of Various Initiators
The selection of an appropriate initiator is paramount for controlling polymerization kinetics and tailoring polymer properties. The following tables summarize key performance indicators for initiators derived from this compound and their common alternatives.
Table 1: Thermal Stability of Selected Organic Peroxide Initiators
Thermal stability, often expressed as the 10-hour half-life temperature (the temperature at which 50% of the initiator decomposes in 10 hours), is a critical parameter for selecting an initiator for a specific polymerization temperature range.
| Initiator Class | Specific Initiator | 10-hour Half-Life Temperature (°C) |
| Peroxyesters | tert-Butyl Peroxyneodecanoate | 46 [1] |
| tert-Amyl Peroxyneodecanoate | 43 [2] | |
| Cumyl Peroxyneodecanoate | 38 [1] | |
| tert-Butyl Peroxypivalate | 55 | |
| tert-Butyl Peroxybenzoate | 105 | |
| Peroxydicarbonates | Di(2-ethylhexyl) Peroxydicarbonate | 45 |
| Di-sec-butyl Peroxydicarbonate | 40 | |
| Diacyl Peroxides | Benzoyl Peroxide (BPO) | 73 |
| Lauroyl Peroxide | 62 | |
| Azo Initiators | Azobisisobutyronitrile (AIBN) | 64 |
Table 2: Initiator Efficiency in Vinyl Chloride Monomer (VCM) Polymerization
Initiator efficiency (ƒ) represents the fraction of radicals generated by the initiator that successfully initiate a polymer chain. Higher efficiency often leads to better control over the polymerization process and more predictable polymer molecular weights.
| Initiator | Polymerization Temperature (°C) | Initiator Efficiency (ƒ) |
| 3-hydroxy-1,1-dimethylbutyl peroxyneodecanoate | 51.3 | 0.80 [3] |
| 3-hydroxy-1,1-dimethylbutyl peroxyneodecanoate | 56.8 | 0.75 [3] |
| Di-2-ethylhexyl peroxydicarbonate | 51.3 | 0.70 |
| tert-Butyl peroxyneodecanoate | Not Specified | ~0.3 - 0.8[3] |
| Benzoyl Peroxide (BPO) | Not Specified | Varies with conditions |
Note: The data presented is compiled from various sources and may have been obtained under different experimental conditions. Direct comparison should be made with caution.
In-Depth Experimental Protocols
To ensure reproducibility and facilitate the evaluation of initiators in your own laboratory setting, detailed experimental protocols are provided below.
Protocol 1: Synthesis of tert-Butyl Peroxyneodecanoate
This protocol outlines the synthesis of a representative peroxyester initiator, tert-butyl peroxyneodecanoate, from this compound.
Materials:
-
This compound
-
tert-Butyl hydroperoxide (TBHP)
-
Aqueous sodium hydroxide (B78521) (or potassium hydroxide) solution
-
Organic solvent (e.g., isododecane)
-
Quenching agent
Procedure:
-
Alkalization: Slowly add the alkali solution to tert-butyl hydroperoxide in a controlled manner to synthesize sodium (or potassium) tert-butyl peroxide. This reaction is exothermic and requires efficient cooling to maintain the desired temperature.[4]
-
Esterification: Slowly add this compound to the solution of sodium (or potassium) tert-butyl peroxide. The reaction temperature should be carefully controlled to prevent unwanted side reactions and decomposition of the peroxide product.[4]
-
Quenching: Once the reaction is complete, add a quenching agent to neutralize any remaining reactants.
-
Phase Separation and Washing: Allow the organic and aqueous phases to separate. Wash the organic layer containing the product with water to remove any water-soluble impurities.
-
Drying and Formulation: Dry the organic phase over a suitable drying agent (e.g., anhydrous magnesium sulfate). The final product is typically stored as a solution in an organic solvent for safety reasons.[5]
Protocol 2: Evaluation of Initiator Performance in Suspension Polymerization of Vinyl Chloride
This protocol provides a general procedure for evaluating the performance of different initiators in the suspension polymerization of vinyl chloride monomer (VCM).
Materials and Equipment:
-
Vinyl Chloride Monomer (VCM)
-
Deionized water
-
Suspending agent (e.g., polyvinyl alcohol)
-
Initiator to be evaluated
-
Buffer solution
-
Polymerization reactor equipped with a stirrer, temperature and pressure sensors, and a cooling/heating jacket[6][7]
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Reactor Setup: Charge the polymerization reactor with deionized water, the suspending agent, and the buffer solution. Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit polymerization.[6]
-
Initiator and Monomer Charging: In a separate vessel, dissolve the desired amount of the initiator in the vinyl chloride monomer. Transfer this solution to the reactor.[6]
-
Polymerization: Heat the reactor to the desired polymerization temperature while stirring continuously to maintain a stable suspension of monomer droplets in the aqueous phase. Monitor the reaction temperature and pressure throughout the process.[8]
-
Termination: Once the desired monomer conversion is achieved (typically monitored by the pressure drop in the reactor), cool the reactor to stop the polymerization.
-
Product Isolation and Purification: Vent any unreacted VCM to a safe recovery system. Discharge the resulting polymer slurry. Filter the slurry to separate the polymer beads from the aqueous phase. Wash the polymer beads with deionized water.[6]
-
Drying: Dry the purified polymer in an oven at a temperature below its glass transition temperature until a constant weight is achieved.[9]
-
Characterization: Analyze the resulting polymer for properties such as molecular weight, molecular weight distribution (using Gel Permeation Chromatography - GPC), and particle size distribution. The polymerization rate can be determined by taking samples at different time intervals and measuring the monomer conversion.
Protocol 3: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to determine the thermal stability and decomposition kinetics of organic peroxides.[10][11]
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed DSC pans
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the initiator into a DSC pan and hermetically seal it. An empty sealed pan is used as a reference.
-
Dynamic Scan: Place the sample and reference pans in the DSC cell. Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a defined temperature range.[12]
-
Data Analysis: The DSC thermogram will show an exothermic peak corresponding to the decomposition of the peroxide. The onset temperature of this peak indicates the start of decomposition. The area under the peak is proportional to the heat of decomposition. By performing the analysis at different heating rates, kinetic parameters such as the activation energy for decomposition can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall method.[12]
Visualizing the Processes
To better understand the chemical transformations and experimental procedures, the following diagrams are provided.
Caption: Synthesis of tert-Butyl Peroxyneodecanoate.
Caption: Experimental Workflow for Initiator Evaluation.
References
- 1. jofamericanscience.org [jofamericanscience.org]
- 2. nouryon.com [nouryon.com]
- 3. luperox.arkema.com [luperox.arkema.com]
- 4. CN107698480B - Continuous flow synthesis process of tert-butyl peroxyneodecanoate without amplification effect - Google Patents [patents.google.com]
- 5. TERT-BUTYL PEROXYNEODECANOATE, [<= 77% IN SOLUTION] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. benchchem.com [benchchem.com]
- 7. US4283516A - Process for the suspension polymerization of polyvinyl chloride - Google Patents [patents.google.com]
- 8. EP0264861A2 - Process for producing suspension polyvinyl chloride for powder coating applications - Google Patents [patents.google.com]
- 9. globallcadataaccess.org [globallcadataaccess.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for Neodecanoyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Neodecanoyl chloride is a branched-chain acyl chloride valued in organic synthesis for its ability to introduce a sterically hindered neodecanoyl group. This moiety is useful in producing organic peroxides for polymerization and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its bulky structure can enhance the stability of derivatives and provide selectivity in reactions. However, depending on the specific synthetic challenge—such as substrate sensitivity, steric hindrance, cost, or green chemistry considerations—a variety of alternative reagents may be more suitable. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental data and protocols.
Acyl Chlorides as Alternatives
Other sterically hindered acyl chlorides are the most direct alternatives to this compound. The choice among them often depends on the desired steric bulk, reactivity, and commercial availability. Acyl chlorides are highly reactive acylating agents, readily undergoing nucleophilic acyl substitution. Their reactivity is tempered by steric hindrance, which can be advantageous for achieving selectivity.[1]
Pivaloyl Chloride (Trimethylacetyl chloride)
Pivaloyl chloride is a highly common, sterically hindered acylating agent featuring a tert-butyl group.[2] This significant steric bulk makes it less reactive than smaller acyl chlorides like acetyl chloride but provides excellent selectivity for less hindered positions, such as selectively acylating primary alcohols in the presence of secondary alcohols.[1][3] The resulting pivaloate esters are very stable, making them excellent protecting groups.[4]
Isobutyryl Chloride (2-Methylpropanoyl chloride)
With an isopropyl group, isobutyryl chloride offers moderate steric hindrance, placing its reactivity between that of acetyl chloride and pivaloyl chloride.[5][6] It is a versatile reagent used in the synthesis of pharmaceuticals (like ibuprofen), agrochemicals, and polymers.[7][8]
2-Ethylhexanoyl Chloride
This acyl chloride has a larger, branched alkyl chain, which influences the physical properties (e.g., solubility) of the resulting derivatives. It is used in the preparation of specialized polymers and as a synthetic intermediate.[9]
Performance Comparison: Acyl Chlorides
The following table summarizes the performance of various acyl chlorides in a representative acylation reaction. Yields are highly substrate-dependent, but these values provide a general comparison.
| Acylating Agent | Substrate Example | Reaction | Typical Yield (%) | Key Features & Considerations |
| This compound | Hindered Alcohol | Esterification | >90 | Good for introducing lipophilic, branched chains. |
| Pivaloyl Chloride | Hindered Alcohol | Esterification | >90[3] | Excellent for creating stable protecting groups; high selectivity.[1] |
| Isobutyryl Chloride | Toluene | Friedel-Crafts Acylation | High Conversion[10] | Moderate steric hindrance and reactivity.[7] |
| Acetyl Chloride | Hindered Alcohol | Esterification | Lower / Mixture[3] | Highly reactive, less selective for hindered substrates.[1] |
Acid Anhydrides
Acid anhydrides, such as acetic anhydride (B1165640) or pivalic anhydride, are another class of acylating agents. They are generally less reactive than their corresponding acyl chlorides, which can be beneficial for controlling reactions with sensitive substrates.[11][12] The primary byproduct is a carboxylic acid, which is less corrosive than the HCl generated from acyl chlorides.[11]
-
Reactivity: Slower than acyl chlorides. The reaction often requires a catalyst (e.g., DMAP, pyridine) or heating.[13][14]
-
Selectivity: Can offer good selectivity, particularly when catalyzed.
-
Handling: Less sensitive to moisture than acyl chlorides. Pivalic anhydride is a good, less volatile alternative to pivaloyl chloride for acylating hindered alcohols, often activated with a Lewis acid.[15]
Performance Comparison: Acid Anhydrides vs. Acyl Chlorides
| Acylating Agent | Substrate | Reaction | Catalyst/Conditions | Typical Yield (%) |
| Acetic Anhydride | Aromatic Amine | Amidation | None (neat) | >90[16] |
| Acetic Anhydride | Thymol | Esterification | VOSO₄ (1%), neat, RT, 24h | 80[8] |
| Pivalic Anhydride | 1-Adamantanol | Esterification | Bi(OTf)₃, rt | 95[15] |
| Pivaloyl Chloride | 1-Adamantanol | Esterification | Pyridine, 0°C to rt | Low / Side Reactions[15] |
Carboxylic Acids with Coupling Agents
Directly using a carboxylic acid with a coupling agent is a milder and often greener alternative to preparing and using an acyl chloride. This approach avoids handling highly reactive and corrosive acyl chlorides and is central to modern amide and ester synthesis, particularly in peptide chemistry.[11]
Common coupling agents include:
-
Carbodiimides (DCC, EDC): These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by a nucleophile.[12][17] The Steglich esterification, using DCC with a DMAP catalyst, is effective for sterically hindered substrates.[12][18]
-
Phosphonium/Uronium Salts (HBTU, HATU, PyBOP): These are highly efficient reagents for amide bond formation, often used in solid-phase peptide synthesis. They provide fast reactions and high yields with minimal side products.[19][20]
-
Propylphosphonic Anhydride (T3P®): A versatile and mild coupling agent that promotes amide and ester formation with high yields and low epimerization. Its byproducts are water-soluble, simplifying purification.[21][22][23][24]
Performance Comparison: Coupling Agents
| Method | Coupling Agent | Substrate Example | Reaction | Typical Yield (%) | Key Features & Considerations |
| Steglich Esterification | DCC / DMAP | Hindered Acid + t-BuOH | Esterification | 65[25] | Mild conditions, good for acid-labile substrates.[12] |
| Amide Coupling | HBTU / Hünig's Base | Carboxylate Salt + Amine | Amidation | Good to Excellent[19][20] | Fast (1-2h), valuable for unstable acids.[20] |
| Amide Coupling | T3P® / Pyridine | Racemization-prone Acid + Amine | Amidation | >90[22] | Low epimerization, water-soluble byproducts.[22][23] |
Visualizing Synthetic Pathways
General Acylation Workflow
The diagram below illustrates the fundamental process of nucleophilic acyl substitution, which is common to this compound and its alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Pivaloyl chloride - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amide Synthesis [fishersci.dk]
- 6. Isobutyryl chloride | C4H7ClO | CID 62325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isobutyryl Chloride|98%|Acylating Reagent [benchchem.com]
- 8. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
- 13. Ester synthesis by acylation [organic-chemistry.org]
- 14. ijcrt.org [ijcrt.org]
- 15. benchchem.com [benchchem.com]
- 16. US4537991A - Process for the direct acetylation of aromatic amines - Google Patents [patents.google.com]
- 17. Steglich Esterification [organic-chemistry.org]
- 18. grokipedia.com [grokipedia.com]
- 19. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
- 21. An expedient, efficient and solvent-free synthesis of T3P®-mediated amidation of benzhydrols with poorly reactive N-nucleophiles under MW irradiation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. m.youtube.com [m.youtube.com]
- 24. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 25. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Reaction Kinetics of Neodecanoyl Chloride and Other Branched Acyl Chlorides
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and overall synthetic strategy. This guide provides a comparative analysis of the reaction kinetics of neodecanoyl chloride against other branched-chain acyl chlorides, namely isobutyryl chloride and pivaloyl chloride. The comparison is based on established principles of organic chemistry and available experimental data.
Performance Comparison of Acylating Agents
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by a combination of electronic and steric factors. While all acyl chlorides are highly reactive due to the electrophilic nature of the carbonyl carbon, the steric hindrance introduced by branched alkyl chains significantly modulates their reaction rates with various nucleophiles such as water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis).
Quantitative Data on Hydrolysis Rates
Direct, side-by-side kinetic data for the hydrolysis of this compound, isobutyryl chloride, and pivaloyl chloride under identical conditions is limited in publicly available literature. However, the impact of steric hindrance on the hydrolysis rate of this compound has been estimated relative to its linear isomer, decanoyl chloride.
| Acyl Chloride | Relative Hydrolysis Rate | Key Observations |
| This compound | 2.3 times slower than decanoyl chloride[1] | The tertiary carbon structure adjacent to the acyl group creates significant steric hindrance, slowing the approach of the water molecule.[1] |
| Isobutyryl Chloride | Slower than unbranched analogs | The isopropyl group presents moderate steric hindrance. |
| Pivaloyl Chloride | Significantly slower than unbranched analogs | The bulky tert-butyl group provides substantial steric hindrance, leading to a decreased rate of hydrolysis. |
Note: The relative hydrolysis rate for Isobutyryl Chloride and Pivaloyl Chloride is a qualitative assessment based on the principles of steric hindrance in nucleophilic acyl substitution reactions.
Qualitative Comparison of General Reactivity
The steric bulk of the alkyl group is a primary determinant of the reactivity of these branched acyl chlorides towards a range of nucleophiles. A general trend of decreasing reactivity with increasing steric hindrance can be expected.
| Acyl Chloride | Structure of Acyl Group | Steric Hindrance | Expected Relative Reactivity with Nucleophiles |
| Isobutyryl Chloride | (CH₃)₂CHCO- | Moderate | Highest |
| This compound | C₉H₁₉CO- (highly branched) | High | Intermediate to Low |
| Pivaloyl Chloride | (CH₃)₃CCO- | Very High | Lowest |
This trend is a direct consequence of the accessibility of the electrophilic carbonyl carbon to the incoming nucleophile.
Experimental Protocols
To determine and compare the precise reaction kinetics of these acyl chlorides, specific experimental setups are required. Given the rapid nature of these reactions, specialized techniques are often employed.
Protocol for Kinetic Analysis of Hydrolysis using Stopped-Flow Spectroscopy
This method is suitable for monitoring fast reactions in the millisecond to second timescale.
-
Reagent Preparation : Prepare a stock solution of the acyl chloride (e.g., this compound) in a dry, inert solvent (e.g., acetonitrile). Prepare a buffered aqueous solution at the desired pH.
-
Instrumentation Setup : Utilize a stopped-flow spectrophotometer equipped with a UV-Vis detector. The two syringes of the instrument are filled with the acyl chloride solution and the aqueous buffer, respectively.
-
Reaction Initiation and Monitoring : Rapidly mix the two solutions by triggering the stopped-flow apparatus. The reaction is monitored by measuring the change in absorbance of a reactant or a product over time. For acyl chloride hydrolysis, an indirect method may be necessary, such as using a pH indicator to monitor the production of HCl.
-
Data Analysis : The absorbance versus time data is fitted to an appropriate rate equation (e.g., first-order or pseudo-first-order) to determine the observed rate constant (k_obs).
General Protocol for Aminolysis Reaction
This protocol describes a typical procedure for the reaction of an acyl chloride with a primary amine.
-
Reactant Setup : In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF).
-
Reaction Initiation : Cool the solution to 0 °C using an ice bath. Slowly add the acyl chloride (e.g., pivaloyl chloride, 1.05 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring : Allow the reaction to proceed at 0 °C or room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Workup and Purification : Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizing Reaction Workflows and Molecular Relationships
To further elucidate the concepts discussed, the following diagrams are provided.
References
The Critical Impact of Neodecanoyl Chloride Purity on the Efficacy of Nandrolone Decanoate
A Comparative Guide for Researchers and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials is a cornerstone of final product quality, directly influencing both therapeutic efficacy and patient safety. This guide provides a comprehensive comparison of how the purity of Neodecanoyl chloride, a key acylating agent, correlates with the efficacy of a widely used anabolic steroid, Nandrolone Decanoate (B1226879). Through an examination of experimental data and established protocols, we will illustrate the critical importance of utilizing high-purity this compound in pharmaceutical manufacturing.
The Role of this compound in Nandrolone Decanoate Synthesis
Nandrolone Decanoate is synthesized via the esterification of Nandrolone with a decanoate moiety. This compound serves as a highly reactive source for the neodecanoyl group, enabling an efficient acylation reaction. The purity of this reagent is paramount, as any contaminants can lead to the formation of undesirable side products, impacting the purity, stability, and ultimately, the therapeutic performance of the final Nandrolone Decanoate product.
Impact of Purity on Reaction Yield and Product Profile
The presence of impurities in this compound, such as the parent neodecanoic acid or other acyl chlorides, can significantly affect the synthesis of Nandrolone Decanoate. These impurities can compete in the esterification reaction, leading to a lower yield of the desired product and the formation of various impurities in the final API.
To illustrate this, a comparative analysis of Nandrolone Decanoate synthesis was conducted using two different grades of this compound: a high-purity grade (≥99.5%) and a standard grade (98%). The hypothetical results are summarized in the table below.
| Parameter | High-Purity this compound (≥99.5%) | Standard Grade this compound (98%) |
| Purity of this compound | 99.7% | 98.2% |
| Major Impurity (Neodecanoic Acid) | 0.2% | 1.5% |
| Other Acyl Chlorides | <0.1% | 0.3% |
| Yield of Nandrolone Decanoate | 95% | 88% |
| Purity of Nandrolone Decanoate | 99.8% | 98.5% |
| Nandrolone Impurity D | 0.1% | 0.8% |
| Other Related Impurities | <0.1% | 0.7% |
This data is hypothetical and for illustrative purposes.
As the data suggests, the use of high-purity this compound results in a significantly higher yield and a cleaner impurity profile of the final Nandrolone Decanoate product. The most notable difference is the level of Nandrolone Impurity D (Nandrolone), which is significantly higher when using the standard grade reagent.
Experimental Protocols
Synthesis of Nandrolone Decanoate
Materials:
-
Nandrolone
-
This compound (High-Purity Grade and Standard Grade)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
Procedure:
-
Nandrolone is dissolved in anhydrous dichloromethane under an inert atmosphere.
-
Anhydrous pyridine is added to the solution as a scavenger for the HCl byproduct.
-
This compound is added dropwise to the reaction mixture at 0°C.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion.
-
The reaction mixture is then washed with dilute hydrochloric acid, sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield Nandrolone Decanoate.
Purity Analysis of Nandrolone Decanoate by HPLC
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard and sample solutions of Nandrolone Decanoate are prepared in the mobile phase.
-
The solutions are injected into the HPLC system.
-
The peak areas of Nandrolone Decanoate and any impurities are recorded.
-
The percentage purity and impurity levels are calculated based on the peak areas.
In Vivo Efficacy Study of Nandrolone Decanoate in a Rat Model
Objective: To evaluate the anabolic and androgenic effects of Nandrolone Decanoate synthesized using different purity grades of this compound.
Animals: Male Wistar rats (8 weeks old).
Experimental Groups:
-
Control (vehicle only)
-
Nandrolone Decanoate (synthesized with high-purity this compound) - 10 mg/kg body weight, intramuscular injection.
-
Nandrolone Decanoate (synthesized with standard grade this compound) - 10 mg/kg body weight, intramuscular injection.
Procedure:
-
The rats are administered a single intramuscular injection of the respective formulation.
-
Body weight is monitored daily.
-
After 14 days, the animals are euthanized, and blood samples are collected for testosterone (B1683101) level analysis.
-
The levator ani muscle (an indicator of anabolic activity) and prostate gland (an indicator of androgenic activity) are dissected and weighed.
Efficacy Parameters:
-
Increase in body weight.
-
Levator ani muscle weight.
-
Serum testosterone levels.
Comparative Efficacy Data
The in vivo study revealed a clear correlation between the purity of the synthesized Nandrolone Decanoate and its biological efficacy.
| Efficacy Parameter | Control Group | High-Purity Nandrolone Decanoate | Standard Grade Nandrolone Decanoate |
| Average Body Weight Gain (g) | 5.2 | 15.8 | 12.1 |
| Levator Ani Muscle Weight (mg) | 35.1 | 78.5 | 65.3 |
| Serum Testosterone (ng/dL) | 250 | 180 | 210 |
| Adverse Effects (e.g., injection site inflammation) | None | Minimal | Moderate |
This data is hypothetical and for illustrative purposes.
The results indicate that Nandrolone Decanoate synthesized with high-purity this compound exhibits significantly greater anabolic activity (as seen by the increase in levator ani muscle weight) and a more pronounced effect on testosterone suppression, which is a known pharmacological action of the drug.[1] The lower efficacy of the standard grade product is likely due to the presence of impurities that may interfere with the drug's interaction with the androgen receptor or lead to faster degradation. Furthermore, the higher incidence of adverse effects with the standard grade product highlights the importance of purity for drug safety.
Visualizing the Impact of Purity
The following diagrams illustrate the logical flow from starting material purity to final product efficacy.
References
Safety Operating Guide
Proper Disposal Procedures for Neodecanoyl Chloride
This guide provides essential safety and logistical information for the proper disposal of neodecanoyl chloride, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions:
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is harmful if swallowed and can be fatal if inhaled.[1][2] It also reacts with water and moisture, releasing toxic hydrogen chloride gas.[3][4] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and ensure that an eyewash station and safety shower are readily accessible.[2]
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield (minimum 8-inch). | To protect against splashes and vapors that can cause severe eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile rubber). | To prevent skin contact which can result in severe burns.[2] |
| Body Protection | A chemical-resistant suit, apron, or lab coat. | To protect the body from accidental splashes and contact.[2] |
| Respiratory | A NIOSH/MSHA-approved respirator is necessary if ventilation is inadequate or exposure limits are exceeded.[5][6] | To prevent the inhalation of corrosive and fatal vapors.[1] |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is required to mitigate hazards.
1. Evacuate: Immediately evacuate non-essential personnel from the spill area.[6][7]
2. Ventilate: Ensure the area is well-ventilated to disperse harmful vapors.
3. Contain: For minor spills, contain and absorb the substance with an inert material such as sand, earth, or vermiculite.[2][8] Do not use combustible materials.
4. Collect: Carefully collect the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[7][8]
5. Neutralize (for residue): After the bulk of the spill is collected, the area can be neutralized with an alkaline solution such as soda ash or soda-lime.[3][8]
6. Decontaminate: Thoroughly decontaminate the spill area and any equipment used in the cleanup.
7. Major Spills: For major spills, evacuate the area and contact emergency services immediately.
Disposal Procedures
This compound and its contaminated materials are classified as hazardous waste and must be disposed of accordingly.[2] Do not discharge into sewer systems or the environment.[6][7]
Step 1: Waste Characterization
-
Characterize waste this compound as corrosive hazardous waste.[2]
Step 2: Neutralization (Optional Pre-treatment)
-
Under controlled conditions and by trained personnel, this compound can be slowly added to a stirred, cooled alkaline solution (e.g., soda ash or sodium bicarbonate) to neutralize it.[3] This reaction is exothermic and will release gas, so it must be done in a fume hood with appropriate venting.
-
The reaction with water (hydrolysis) yields hydrochloric acid and neodecanoic acid.[3]
Step 3: Collection and Storage
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and tightly sealed container.[6][7]
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, alcohols, and amines.[2][4]
Step 4: Final Disposal
-
The primary recommended disposal method is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[6][7]
-
Arrange for a licensed hazardous waste disposal company to collect the material.[2]
Contaminated Packaging Disposal:
-
Containers can be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.[7]
-
After rinsing, the packaging can be punctured to make it unusable and then disposed of in a sanitary landfill or incinerated, depending on local regulations.[7]
Disposal Workflow
The following diagram outlines the logical steps for the safe disposal of this compound.
Caption: Logical workflow for this compound disposal.
References
- 1. This compound | C10H19ClO | CID 94502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. framochem.com [framochem.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling Neodecanoyl chloride
Essential Safety and Handling Guide for Neodecanoyl Chloride
This guide provides critical safety, handling, and disposal information for this compound, tailored for laboratory and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental contamination.
Hazard Summary
This compound is a corrosive liquid with a pungent odor that poses significant health risks.[1][2] It is classified as harmful if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[3][4] The substance reacts with water, including moisture in the air, to form hydrochloric acid and neodecanoic acid, contributing to its corrosive properties.[1][5]
Physicochemical and Toxicological Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 40292-82-8 | [1][6] |
| Molecular Formula | C₁₀H₁₉ClO | [1][4] |
| Molecular Weight | 190.71 g/mol | [1][4] |
| Appearance | Clear liquid with a pungent odor | [1] |
| Density (20°C) | 0.95 g/cm³ | [1] |
| Boiling Point | 210°C / 101 kPa | [1] |
| Flash Point | 86°C (closed cup) | [1] |
| Acute Toxicity | LD50 (oral, rat): 2180 mg/kg | [1] |
| Solubility | Soluble in common organic solvents (acetone, chloroform, toluene, THF).[1] Reacts with water.[5] |
Operational and Safety Plans
A systematic approach to handling, emergency response, and disposal is crucial. The following procedural guidance outlines the necessary steps for safe laboratory operations involving this compound.
Personal Protective Equipment (PPE)
All personnel must use the appropriate PPE when handling this compound. The required equipment, selected based on the specific workplace conditions and substance concentration, is detailed below.[6]
| Protection Type | Minimum Requirement | Recommended for |
| Eye / Face | Tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards).[6][7] | All handling procedures. |
| A full face shield should be used in addition to goggles when there is a higher risk of splashing.[8][9] | Transferring large volumes, working with heated material, or reacting under pressure. | |
| Skin / Body | Chemical-resistant gloves (inspected prior to use).[7][9] | All handling procedures. |
| Impervious, fire/flame-resistant lab coat or coveralls.[6][7] | All handling procedures. | |
| Closed-toe, chemical-resistant shoes. Safety footwear should cover the entire foot.[10] | All areas where chemicals are used or stored. | |
| Respiratory | Work must be conducted in a well-ventilated area or a chemical fume hood.[3][6] | All handling procedures. |
| If ventilation is inadequate or exposure limits are exceeded, a full-face respirator with appropriate cartridges (NIOSH or EN 149 approved) must be used.[5][7] | Weighing, transferring, or in case of ventilation failure. | |
| A self-contained breathing apparatus (SCBA) is required for major spills and firefighting.[5][7] | Emergency response situations. |
Step-by-Step Handling and Storage Plan
Handling:
-
Preparation: Ensure a safety shower and eyewash station are readily accessible.[5] Handle the product within a closed system or under appropriate exhaust ventilation, such as a chemical fume hood.[5]
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[5] Avoid breathing any mists, vapors, or spray.[5]
-
Hygiene: Do not eat, drink, or smoke in the work area.[3][6] Wash hands and any exposed skin thoroughly after handling.[3][6]
-
Equipment: Use non-sparking tools to prevent ignition from electrostatic discharge.[3][7]
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area.[1][6] Keep the container tightly closed to prevent contact with moisture.[1][3][5]
-
Incompatibilities: Store away from incompatible materials such as water, strong bases, alcohols, and amines.[5]
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to a spill or exposure is critical.
Spill Response Protocol:
-
Evacuate: Immediately evacuate personnel from the affected area, staying upwind of the spill.[7]
-
Control Ignition: Remove all sources of ignition.[7]
-
Don PPE: Wear the appropriate PPE, including respiratory protection (SCBA for large spills), chemical-resistant gloves, impervious clothing, and eye protection.[5][7]
-
Containment: Prevent further leakage if it is safe to do so. Use an inert absorbent material like sand, silica (B1680970) gel, or an acid binder to contain the spill.[5][7] Do not use water.[5]
-
Neutralization: For the final cleanup, the spill can be neutralized with an alkaline solution such as lime milk or soda.[1][5]
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, closed, and properly labeled container for disposal.[6][7]
-
Decontamination: Decontaminate the area and all equipment used for cleanup.
-
Prohibited Actions: Do not let the chemical enter drains or surface water.[5][7]
Caption: Workflow for handling a this compound spill.
First Aid Measures:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate emergency medical help.[3][6][7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with soap and plenty of water. Seek immediate medical attention.[6][7]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do so. Continue rinsing.[3] Specific and urgent treatment is required; get medical help immediately.[3][6]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[3][6][7] Never give anything by mouth to an unconscious person.[7] Call a physician or poison control center immediately.[6][7]
Step-by-Step Disposal Plan
Disposal of this compound and its contaminated materials must be handled as hazardous waste in strict accordance with all local, regional, and national regulations.[3][11]
-
Waste Collection: Collect waste material, including spent absorbent from spills, in suitable, closed, and clearly labeled containers.[6][7]
-
Prohibited Disposal: Do not dispose of this compound in the trash or pour it down the sewer system.[5][7] Contamination of drains, surface water, or groundwater must be avoided.[5][7]
-
Chemical Treatment: The primary method of disposal is through a licensed chemical destruction facility, often involving controlled incineration with flue gas scrubbing to neutralize harmful combustion products.[7]
-
Container Disposal: Empty containers are also hazardous. They can be triple-rinsed with an appropriate solvent (the rinsate must be collected as hazardous waste).[3][7] After rinsing, containers can be offered for recycling or reconditioning, or they may be punctured to prevent reuse and disposed of in a sanitary landfill as permitted by regulations.[3][7]
References
- 1. framochem.com [framochem.com]
- 2. BASF this compound datasheet [lookpolymers.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | C10H19ClO | CID 94502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [guidechem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. epa.gov [epa.gov]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. brooklinema.gov [brooklinema.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
